Product packaging for Methetoin, (S)-(Cat. No.:CAS No. 525599-67-1)

Methetoin, (S)-

Cat. No.: B12762549
CAS No.: 525599-67-1
M. Wt: 218.25 g/mol
InChI Key: NEGMMKYAVYNLCG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methetoin, (S)- is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methetoin, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methetoin, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B12762549 Methetoin, (S)- CAS No. 525599-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

525599-67-1

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(5S)-5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)/t12-/m0/s1

InChI Key

NEGMMKYAVYNLCG-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

(S)-Methadone's Interaction with NMDA Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Methadone, also known as dextromethadone, is increasingly recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is distinct from the opioid receptor agonism of its enantiomer, (R)-methadone, and contributes to its unique pharmacological profile, including its potential as a rapid-acting antidepressant and its efficacy in certain types of pain. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of (S)-methadone on NMDA receptors.

Core Mechanism of Action

(S)-Methadone acts as a non-competitive antagonist at the NMDA receptor.[1][2][3][4] Its primary site of action is the MK-801 binding site located within the ion channel pore of the receptor.[1][2][5] By binding to this site, (S)-methadone physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its agonists, glutamate and glycine. This action is characteristic of an open-channel blocker, and the blockade is voltage-dependent, meaning it is more pronounced when the neuron is depolarized.[5]

Quantitative Analysis of (S)-Methadone-NMDA Receptor Interaction

The affinity and inhibitory concentration of (S)-methadone and its racemic mixture for the NMDA receptor have been quantified in several studies. The following tables summarize these key quantitative data points.

Compound Assay Type Receptor Subtype Tissue/System Ki (μM) IC50 (μM) Reference
d-methadoneRadioligand Binding ([3H]MK-801)Not specifiedRat Forebrain2.6 ± 0.4[2]
d-methadoneRadioligand Binding ([3H]MK-801)Not specifiedRat Spinal Cord5.8 ± 0.7[2]
l-methadoneRadioligand Binding ([3H]MK-801)Not specifiedRat Forebrain6.2 ± 0.6[2]
l-methadoneRadioligand Binding ([3H]MK-801)Not specifiedRat Spinal Cord7.9 ± 1.1[2]
dl-methadoneRadioligand Binding ([3H]MK-801)Not specifiedRat Forebrain3.9 ± 0.4[2]
dl-methadoneRadioligand Binding ([3H]MK-801)Not specifiedRat Spinal Cord6.7 ± 0.8[2]
Racemic methadoneElectrophysiologyNR1/2AXenopus Oocytes3.8 ± 0.5[6]
Racemic methadoneElectrophysiologyNR1/2BXenopus Oocytes4.5 ± 0.6[6]
Racemic methadoneElectrophysiologyNR1/2CXenopus Oocytes11.2 ± 1.5[6]
Racemic methadoneElectrophysiologyNR1/2DXenopus Oocytes13.5 ± 2.1[6]

Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Methadone Enantiomers and Racemate for the NMDA Receptor.

Studies have indicated that methadone's inhibitory effects are more pronounced on certain NMDA receptor subunit combinations. Specifically, receptors containing GluN2A and GluN2B subunits appear to be more sensitive to methadone compared to those with GluN2C and GluN2D subunits.[6] (S)-methadone itself shows a slightly higher affinity for the GluN2B subunit.[1]

Signaling Pathways Modulated by (S)-Methadone

The antagonism of NMDA receptors by (S)-methadone initiates a cascade of intracellular signaling events, most notably the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin complex 1 (mTORC1) pathway. This pathway is crucial for synaptic plasticity and is implicated in the rapid antidepressant effects of NMDA receptor antagonists.[1]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade NMDA_R NMDA Receptor BDNF BDNF Release NMDA_R->BDNF Stimulates S_Methadone (S)-Methadone S_Methadone->NMDA_R Antagonism TrkB TrkB Receptor BDNF->TrkB Activates mTORC1 mTORC1 Activation TrkB->mTORC1 p70S6K p70S6K Phosphorylation mTORC1->p70S6K Synaptic_Proteins Increased Synaptic Protein Synthesis (PSD95, GluA1, Synapsin 1) p70S6K->Synaptic_Proteins Synaptic_Plasticity Enhanced Synaptic Plasticity & Connectivity Synaptic_Proteins->Synaptic_Plasticity

Figure 1: (S)-Methadone induced signaling pathway.

Experimental Protocols

The characterization of (S)-methadone's effects on NMDA receptors relies on several key experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of (S)-methadone for the MK-801 binding site on the NMDA receptor.

  • Methodology:

    • Membrane Preparation: Synaptic membranes are prepared from specific brain regions (e.g., rat forebrain or spinal cord).[2]

    • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target site, such as [3H]MK-801.[2]

    • Competition: Increasing concentrations of unlabeled (S)-methadone are added to compete with the radioligand for binding to the receptor.

    • Separation and Quantification: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using liquid scintillation counting.

    • Data Analysis: The concentration of (S)-methadone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G start Start prep Prepare Synaptic Membranes start->prep incubate Incubate Membranes with [3H]MK-801 and (S)-Methadone prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Radioligand binding assay workflow.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptor channels and how it is affected by (S)-methadone.

  • Objective: To characterize the functional inhibition of NMDA receptor currents by (S)-methadone.

  • Methodology:

    • Slice Preparation: Thin brain slices containing the neurons of interest (e.g., layer V pyramidal neurons of the medial prefrontal cortex) are prepared.[1]

    • Cell Identification: A single neuron is identified under a microscope.

    • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Recording: The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).[5]

    • NMDA Receptor Activation: NMDA receptors are activated by applying NMDA or an agonist like L-aspartate, and the resulting inward current is recorded.[5]

    • Drug Application: (S)-methadone is applied to the slice, and the effect on the NMDA-induced current is measured. A reduction in the current amplitude indicates inhibition.[5]

    • Data Analysis: The percentage of inhibition at different concentrations of (S)-methadone is calculated to determine the IC50.

G start Start slice_prep Prepare Brain Slices start->slice_prep patch Obtain Whole-Cell Patch-Clamp Recording slice_prep->patch record_baseline Record Baseline NMDA-Induced Current patch->record_baseline apply_drug Apply (S)-Methadone record_baseline->apply_drug record_drug_effect Record NMDA-Induced Current in Presence of Drug apply_drug->record_drug_effect analyze Analyze Current Inhibition record_drug_effect->analyze end End analyze->end

Figure 3: Patch-clamp electrophysiology workflow.

Conclusion

(S)-methadone's mechanism of action as a non-competitive NMDA receptor antagonist is well-supported by quantitative binding and functional data. Its interaction with the MK-801 site within the receptor's ion channel leads to a voltage-dependent blockade of cation influx. This initial action triggers downstream signaling cascades, including the BDNF-mTORC1 pathway, which are critical for synaptic plasticity. The detailed experimental protocols outlined provide a framework for the continued investigation of (S)-methadone and other NMDA receptor modulators. A thorough understanding of this mechanism is vital for the rational development of novel therapeutics targeting the glutamatergic system for a range of neurological and psychiatric disorders.

References

A Technical Guide to the Stereospecific Synthesis of (S)-Methadone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methadone, the (R)-enantiomer of racemic methadone, is a potent µ-opioid receptor agonist and NMDA receptor antagonist with significant therapeutic potential. Its stereospecific synthesis is of paramount importance to ensure enantiomeric purity and optimal pharmacological activity. This technical guide provides an in-depth overview of the stereospecific synthesis of (S)-Methadone, with a focus on a modern asymmetric approach. It includes detailed experimental protocols, a comparative analysis of synthetic strategies, and visual representations of the synthetic pathways.

Introduction

Methadone has been a cornerstone in the treatment of opioid addiction for decades. It is a synthetic opioid that exists as a racemic mixture of two enantiomers: (R)-(-)-methadone and (S)-(+)-methadone. The (R)-enantiomer is the more active form, exhibiting significantly higher affinity for the µ-opioid receptor. Consequently, the stereospecific synthesis of (S)-Methadone (levomethadone) is a critical objective in pharmaceutical manufacturing to provide a product with enhanced efficacy and a potentially improved safety profile.

Traditionally, the production of enantiomerically pure methadone has relied on two main strategies: the chiral resolution of racemic methadone and asymmetric synthesis. Chiral resolution, often employing resolving agents like tartaric acid, separates the enantiomers from a racemic mixture. While effective, this method is inherently inefficient as it discards half of the synthesized material.

Older asymmetric syntheses often involved the reaction of diphenylacetonitrile with a chiral derivative of chloropropane. A common pathway proceeds through a 1,1,2-trimethylaziridinium intermediate, which upon ring-opening, unfortunately, yields a mixture of the desired methadone nitrile and the isomeric isomethadone nitrile.[1] This necessitates complex purification steps and reduces the overall yield.[1]

More recently, a novel and highly efficient stereospecific synthesis has been developed, utilizing a chiral pool approach starting from the readily available amino acid, (S)-alanine. This modern approach, detailed in this guide, circumvents the formation of isomeric byproducts and provides (S)-Methadone in high yield and excellent enantiomeric purity.[1]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route for (S)-Methadone has significant implications for yield, purity, and process efficiency. The following table summarizes the quantitative data for the modern asymmetric synthesis, the older aziridinium-based method, and chiral resolution.

ParameterModern Asymmetric Synthesis (from (S)-Alaninol)Older Asymmetric Synthesis (Aziridinium Intermediate)Chiral Resolution of Racemic Methadone
Starting Material (S)-AlaninolDiphenylacetonitrile, 1-dimethylamino-2-chloropropaneRacemic Methadone
Overall Yield ~63%[2]Variable, often low after purification<50% (theoretical maximum)
Enantiomeric Excess (ee) >99%[2]High (>99%) if starting from enantiopure precursorHigh (>99%) after successful resolution
Key Challenge Multi-step synthesisFormation of isomethadone nitrile (typically a 3:1 to 1:1 ratio of methadone:isomethadone nitrile)[1]Loss of 50% of the material
Purification Standard chromatographic and crystallization methodsComplex crystallization to separate isomeric nitriles[1]Diastereomeric salt crystallization

Modern Asymmetric Synthesis of (S)-Methadone

This state-of-the-art synthesis employs a chiral pool strategy, starting from (S)-alaninol, to establish the stereocenter of (S)-Methadone with high fidelity. The overall workflow is depicted below.

modern_synthesis cluster_0 Step 1: Protection & Cyclization cluster_1 Step 2: Ring Opening cluster_2 Step 3: Deprotection & Reductive Amination cluster_3 Step 4: Grignard Reaction & Hydrolysis S_alaninol (S)-Alaninol N_Boc_alaninol (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate S_alaninol->N_Boc_alaninol Boc2O, TEA cyclic_sulfamidate N-Boc-(S)-4-methyl-1,2,3-oxathiazolidine-3,3-dioxide N_Boc_alaninol->cyclic_sulfamidate 1. SOCl2, Imidazole, TEA 2. NaIO4, RuCl3 ring_opened_product tert-Butyl ((S)-1-(cyanodiphenylmethyl)propan-2-yl)carbamate cyclic_sulfamidate->ring_opened_product diphenylacetonitrile Diphenylacetonitrile diphenylacetonitrile->ring_opened_product NaHMDS, THF methadone_nitrile (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile ring_opened_product->methadone_nitrile 1. HCl/MeOH 2. CH2O, NaBH(OAc)3 S_methadone (S)-Methadone methadone_nitrile->S_methadone 1. EtMgBr, Toluene 2. aq. HCl

Caption: Modern Asymmetric Synthesis of (S)-Methadone.

Experimental Protocols
  • Procedure: To a solution of (S)-alaninol in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or potassium carbonate).[3] The reaction mixture is stirred at room temperature for several hours. Upon completion, the product is extracted with an organic solvent and purified by column chromatography.[3]

  • Yield: ~88%[1]

  • Procedure: This is a two-step, one-pot process. First, the N-Boc protected alaninol is subjected to a cyclization reaction with thionyl chloride in the presence of imidazole and triethylamine. This is followed by the oxidation of the sulfur atom using sodium periodate as the oxidizing agent and a catalytic amount of ruthenium(III) chloride.[2] The product is then purified by crystallization.[1]

  • Yield: ~86%[1]

  • Procedure: The cyclic sulfamidate is reacted with diphenylacetonitrile in the presence of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), in an anhydrous solvent like tetrahydrofuran (THF). This reaction proceeds with retention of configuration and avoids the formation of the isomethadone byproduct.[1]

  • Yield: ~90%[2]

  • Procedure: This step involves a one-pot N-Boc deprotection and reductive amination. The N-Boc protected intermediate is first treated with an acid, such as hydrochloric acid in methanol, to remove the Boc group. Subsequently, aqueous formaldehyde and a reducing agent, sodium triacetoxyborohydride, are added to the reaction mixture to effect reductive amination.[2]

  • Yield: ~96%[2]

  • Procedure: The methadone nitrile is treated with an excess of ethylmagnesium bromide in a solvent like toluene at elevated temperatures. The resulting imine intermediate is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield (S)-Methadone.[2][4]

  • Yield: ~93%[2]

Older Synthetic Methodologies

For a comprehensive understanding, it is valuable to review the older, less efficient methods for obtaining (S)-Methadone.

Aziridinium Intermediate Method

This method involves the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane. The reaction proceeds through a cyclic aziridinium ion intermediate. The nucleophilic attack of the diphenylacetonitrile anion on this intermediate can occur at two different positions, leading to a mixture of methadone nitrile and isomethadone nitrile.[5][6]

older_synthesis cluster_0 Alkylation via Aziridinium Intermediate cluster_1 Purification cluster_2 Grignard Reaction reactants Diphenylacetonitrile + 1-Dimethylamino-2-chloropropane aziridinium 1,1,2-Trimethylaziridinium ion reactants->aziridinium Base (e.g., NaNH2) nitrile_mixture Mixture of Methadone Nitrile and Isomethadone Nitrile aziridinium->nitrile_mixture Nucleophilic attack purified_nitrile Purified Methadone Nitrile nitrile_mixture->purified_nitrile Crystallization racemic_methadone Racemic Methadone purified_nitrile->racemic_methadone 1. EtMgBr 2. Acid Hydrolysis

Caption: Synthesis of Racemic Methadone via Aziridinium Intermediate.

The separation of the desired methadone nitrile from its isomer is typically achieved by fractional crystallization, a process that can be tedious and result in significant yield loss.[1][7]

Chiral Resolution of Racemic Methadone

This classical method involves the separation of enantiomers from a pre-synthesized racemic mixture of methadone.

  • Procedure: Racemic methadone base is dissolved in a suitable solvent mixture, such as acetone/water. An equimolar amount of d-(+)-tartaric acid is added to the solution. The mixture is allowed to stand, often with cooling, to induce the precipitation of the diastereomeric salt of one of the enantiomers (typically dextro-methadone levo-tartrate).[8] The precipitated salt is collected by filtration. The desired (S)-methadone remains in the mother liquor and can be recovered by basification and extraction.[8] The enantiomeric purity can be enhanced by recrystallization of the diastereomeric salt.

  • Yield: The theoretical maximum yield for the desired enantiomer is 50%. In practice, the yield is often lower due to incomplete precipitation and losses during workup.

Conclusion

The stereospecific synthesis of (S)-Methadone has evolved significantly, moving from inefficient resolution and non-selective asymmetric methods to a highly efficient and stereoselective chiral pool approach. The modern synthesis starting from (S)-alaninol represents a major advancement, offering high yields, exceptional enantiomeric purity, and avoidance of problematic isomeric byproducts. This technical guide provides the necessary detailed information for researchers and drug development professionals to understand and implement this state-of-the-art synthetic route, paving the way for the development of improved (S)-Methadone-based therapeutics.

References

A Technical Guide to Chiral Separation of Methadone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques for the chiral separation of methadone enantiomers. Methadone, a synthetic opioid used for pain management and opioid maintenance therapy, is administered as a racemic mixture of (R)- and (S)-methadone. These enantiomers exhibit different pharmacological and toxicological profiles, with (R)-methadone being the more potent analgesic. Consequently, stereoselective analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

This guide details the primary chromatographic and electrophoretic techniques employed for methadone enantioseparation, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It provides a comparative summary of quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Methadone Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral separation of methadone enantiomers, primarily through the use of chiral stationary phases (CSPs). The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal resolution.

Chiral Stationary Phases (CSPs) in HPLC

Several types of CSPs have been successfully employed for the stereoselective determination of methadone. These include polysaccharide-based, protein-based, and cyclodextrin-based columns.

  • Polysaccharide-based CSPs: Cellulose-based columns, such as Chiralcel OJ, have demonstrated excellent resolution for methadone enantiomers.[1][2] However, their suitability for clinical analyses may be limited.[1][2]

  • Protein-based CSPs: Columns like Chiral-AGP, based on alpha-1-acid glycoprotein, are effective for separating methadone enantiomers and are particularly useful in clinical settings as they can prevent interference from methadone's primary metabolite.[1][2]

  • Cyclodextrin-based CSPs: Modified cyclodextrin columns, such as Cyclobond I 2000 RSP, also provide excellent separation of methadone enantiomers.[1][2]

Quantitative Data for HPLC Separation

The following table summarizes representative quantitative data for the HPLC-based chiral separation of methadone enantiomers from various studies.

Chiral Stationary PhaseMobile Phase(R)-methadone Retention Time (min)(S)-methadone Retention Time (min)Resolution (Rs)Reference
Chiral AGP (α1-acid glycoprotein)20 mM ammonium acetate buffer (pH 7.4):isopropyl alcohol:acetonitrile (85:10:5 v/v/v)8.411.8Baseline Separation[3]
Chiral AGP20mM acetic acid:isopropanol (93:7, pH 7.4)Not specifiedNot specifiedNot specified[4]
Chiralcel OJ (cellulose-based)Not specifiedNot specifiedNot specifiedBest resolution among tested CSPs[1]
Cyclobond I 2000 RSP (cyclodextrin-based)Not specifiedNot specifiedNot specifiedExcellent separation[1]
Experimental Protocol: HPLC-MS/MS Method

This protocol is a representative example for the quantification of methadone enantiomers in plasma and saliva.[3]

1. Sample Preparation (Plasma):

  • Perform protein precipitation on the plasma samples.

2. Sample Preparation (Saliva):

  • Employ a validated extraction method from the saliva collection device (e.g., Salivette®) to overcome adsorption, often using a solvent like dichloromethane.[3]

3. Chromatographic Conditions:

  • Column: Chiral α-acid glycoprotein (AGP), 5µm, 100 x 4.0 mm ID with a 10 x 4.0 mm pre-column.[3]
  • Mobile Phase: Isocratic elution with 85:10:5 % v/v of 20 mM ammonium acetate buffer (pH adjusted to 7.4), isopropyl alcohol, and acetonitrile.[3]
  • Flow Rate: 0.9 mL/min.[3]
  • Temperature: Ambient room temperature (22±2°C).[3]
  • Injection Volume: 10 µL of the supernatant.[3]

4. Mass Spectrometric Detection:

  • Utilize a triple quadrupole tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.[3]
  • Use deuterated internal standards for each enantiomer to correct for matrix effects and variations in ionization.[3]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample ProteinPrecip Protein Precipitation Plasma->ProteinPrecip Saliva Saliva Sample SolventExtract Solvent Extraction (e.g., Dichloromethane) Saliva->SolventExtract HPLC Chiral HPLC Separation (e.g., AGP Column) ProteinPrecip->HPLC SolventExtract->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data Data Acquisition and Analysis MSMS->Data

Caption: Workflow for HPLC-MS/MS analysis of methadone enantiomers.

Supercritical Fluid Chromatography (SFC) for Methadone Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. It often provides faster analysis times and higher efficiency.

Principles of SFC in Chiral Separation

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic modifier like methanol. The enantioselective separation is achieved on a chiral stationary phase. SFC is particularly advantageous for its high throughput and reduced solvent consumption.

Quantitative Data for SFC Separation

The following table presents data from an ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) method for the chiral separation of methadone in human serum.[5]

Chiral Stationary PhaseMobile PhaseRun Time (min)Calibration Range (nM)Between-Assay Relative Standard Deviations (%)Reference
Chiralpak IH-3CO2 and 30mM ammonium acetate in methanol/water (98/2, v/v)450.0 - 1,500 for each enantiomer1.2 - 3.6[5]
Experimental Protocol: UHPSFC-MS/MS Method

This protocol describes a rapid and robust method for the determination of R/S-methadone in human serum.[5]

1. Sample Preparation:

  • Utilize a semi-automated protein precipitation and phospholipid removal process, for instance, with a Hamilton ML Star robot and a Waters OSTRO™ 96-well plate.[5]

2. Chromatographic Conditions:

  • Column: Chiralpak IH-3.[5]
  • Mobile Phase: A mixture of CO2 and 30mM ammonium acetate in methanol/water (98/2, v/v).[5]
  • Runtime: 4 minutes.[5]

3. Mass Spectrometric Detection:

  • Employ tandem mass spectrometry for quantification.

SFC Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample AutomatedPrep Automated Protein Precipitation & Phospholipid Removal Serum->AutomatedPrep SFC UHPSFC Separation (Chiralpak IH-3) AutomatedPrep->SFC MSMS Tandem Mass Spectrometry SFC->MSMS Data Data Acquisition and Analysis MSMS->Data

Caption: Workflow for UHPSFC-MS/MS analysis of methadone enantiomers.

Capillary Electrophoresis (CE) for Methadone Enantioseparation

Capillary Electrophoresis (CE) offers a high-efficiency, low-sample-volume alternative for the chiral separation of methadone. Enantioseparation in CE is typically achieved by adding a chiral selector to the background electrolyte.

Chiral Selectors in CE

Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of methadone enantiomers in CE. Carboxymethyl-β-cyclodextrin (CMCD) and (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) have been shown to be effective.[6][7][8]

Quantitative Data for CE Separation

The following table provides data for the chiral separation of methadone using CE.

Chiral SelectorBackground Electrolyte (BGE)Migration Time (min)ApplicationReference
Carboxymethyl-β-cyclodextrin (CMCD)Acidic bufferNot specifiedSeparation of enantiomers[6]
Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)1 mM DM-β-CD in 100 mM phosphate at pH 2.6Not specifiedSimultaneous separation of methadone and its metabolites' enantiomers[7]
(2-hydroxy)propyl-β-cyclodextrin (HP-β-CD)8 mM HP-β-CD in 100 mM phosphate at pH 2.6 (with coated capillary)~4Faster separation of methadone enantiomers[7]
Experimental Protocol: CE Method for Exhaled Breath Condensate

This protocol is adapted for the analysis of methadone enantiomers in exhaled breath condensate (EBC), highlighting a non-invasive sampling approach.[9][10][11]

1. Sample Collection:

  • Collect exhaled breath condensate (EBC).

2. Sample Preparation:

  • Direct injection of the EBC sample in stacking mode is possible, simplifying the workflow.[9][10][12]

3. Electrophoretic Conditions:

  • Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD) in an acidic medium.[10]
  • Background Electrolyte: A low pH buffer (e.g., pH 2.5) is used to achieve baseline resolution, as methadone is fully protonated and the chiral selector is in its unionized form.[12]
  • Capillary: An uncoated or coated capillary can be used. Coated capillaries can reduce analysis time.[7]

4. Detection:

  • Typically UV detection (e.g., DAD).

CE Experimental Workflow

CE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis EBC Exhaled Breath Condensate (EBC) Sample DirectInject Direct Injection (Stacking Mode) EBC->DirectInject CE Capillary Electrophoresis (with Chiral Selector) DirectInject->CE UV UV Detection CE->UV Data Data Acquisition and Analysis UV->Data

Caption: Workflow for CE analysis of methadone enantiomers in EBC.

Conclusion

The chiral separation of methadone enantiomers is a critical analytical task in various scientific and clinical domains. This guide has detailed the three primary techniques: HPLC, SFC, and CE.

  • HPLC with chiral stationary phases is a well-established and robust method, with protein-based CSPs being particularly suitable for clinical samples.

  • SFC offers a high-throughput and environmentally friendlier alternative, with significantly shorter analysis times.

  • Capillary Electrophoresis provides high separation efficiency with minimal sample consumption and is amenable to non-invasive sampling techniques like EBC analysis.

The choice of technique will depend on the specific application, available instrumentation, required throughput, and the nature of the sample matrix. The provided quantitative data, experimental protocols, and workflows serve as a valuable resource for researchers and professionals in the development and implementation of stereoselective methods for methadone analysis.

References

In Vitro Activity of (S)-Methadone versus (R)-Methadone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methadone, a synthetic opioid widely used in pain management and opioid addiction treatment, is administered as a racemic mixture of (S)- and (R)-methadone. These enantiomers, however, exhibit distinct pharmacological profiles. This technical guide provides an in-depth comparison of the in vitro activity of (S)-Methadone and (R)-Methadone, focusing on their differential interactions with key physiological targets. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Comparative In Vitro Activity at Key Molecular Targets

The differential pharmacological effects of (S)- and (R)-methadone are rooted in their stereoselective interactions with various receptors and ion channels. This section presents a quantitative summary of their in vitro activities at opioid receptors, the N-methyl-D-aspartate (NMDA) receptor, and the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Opioid Receptor Binding Affinity

(R)-Methadone is the primary contributor to the opioid-related therapeutic effects of racemic methadone, exhibiting a significantly higher affinity for the µ-opioid receptor (MOR) compared to (S)-Methadone.[1][2] Both enantiomers display low affinity for the δ (delta) and κ (kappa) opioid receptors.[2]

Receptor SubtypeLigandIC50 (nM)Ki (nM)Reference
µ-Opioid Receptor (MOR) (R)-Methadone3.07.5 ± 0.1[3][4]
(S)-Methadone26.460.5 ± 0.1[3][4]
Racemic Methadone-15.6 ± 0.1[4]
δ-Opioid Receptor (DOR) (R)-MethadoneLow Affinity-[2]
(S)-MethadoneLow Affinity-[2]
κ-Opioid Receptor (KOR) (R)-MethadoneLow Affinity-[2]
(S)-MethadoneLow Affinity-[2]
NMDA Receptor Antagonism

Both enantiomers of methadone act as non-competitive antagonists at the NMDA receptor, which may contribute to its efficacy in neuropathic pain and in mitigating opioid tolerance.[2] While both enantiomers show activity at the NMDA receptor, there is evidence suggesting that (R)-methadone is a more potent inhibitor.[5]

LigandIC50 (µM)MechanismReference
(R)-Methadone~3.5Non-competitive Antagonist[6]
(S)-Methadone~3.5Non-competitive Antagonist[6]

Note: The referenced study found no stereoselective block of the NMDA receptor-dependent current, with both enantiomers showing similar IC50 values.

hERG Potassium Channel Inhibition

A significant safety concern with methadone is its potential to cause QT interval prolongation, which is linked to the inhibition of the hERG potassium channel. In vitro studies have demonstrated that (S)-methadone is a more potent inhibitor of the hERG channel than (R)-methadone, suggesting that the (S)-enantiomer is the primary contributor to this adverse effect.

LigandIC50 (µM)Reference
(R)-Methadone7[4]
(S)-Methadone2[4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the activity of (S)- and (R)-methadone.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of the methadone enantiomers to opioid receptors by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]DAMGO for MOR)

  • Test compounds: (S)-Methadone, (R)-Methadone

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle control.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled opioid antagonist (e.g., 10 µM Naloxone).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (MOR Agonism)

This assay measures the ability of methadone enantiomers to activate the Gαi/o-coupled µ-opioid receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • HEK-293 cells stably expressing the human µ-opioid receptor.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: (S)-Methadone, (R)-Methadone.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Plate the HEK-MOR cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of the test compounds to the cells and incubate for a specified time.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a further specified period.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the test compound concentration to determine the EC50 value.

Whole-Cell Patch-Clamp Assay (hERG Channel Inhibition)

This electrophysiological technique measures the effect of methadone enantiomers on the current flowing through hERG channels expressed in a suitable cell line.

Materials:

  • HEK-293 cells stably expressing the human hERG channel.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for patch pipettes.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).

  • Test compounds: (S)-Methadone, (R)-Methadone.

Procedure:

  • Prepare the cells for recording by plating them on coverslips.

  • Pull patch pipettes from borosilicate glass capillaries and fill them with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Record the baseline hERG current in the extracellular solution.

  • Perfuse the cell with the extracellular solution containing varying concentrations of the test compound.

  • Record the hERG current at each concentration until a steady-state block is achieved.

  • Wash out the compound to assess the reversibility of the block.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the differential activities of (S)- and (R)-methadone. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylation Cascade Methadone (R)-Methadone > (S)-Methadone Methadone->MOR Agonist Binding

µ-Opioid Receptor Signaling Pathway

nmda_receptor_antagonism cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Space NMDA_R NMDA Receptor Channel Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Blocked Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Methadone (R)- & (S)-Methadone Methadone->NMDA_R Non-competitive Block Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activation Cellular_Effect Modulation of Synaptic Plasticity and Pain Perception Signaling->Cellular_Effect in_vitro_comparison_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Start: Obtain (S)- and (R)-Methadone cell_culture Prepare Cell Lines (e.g., HEK-MOR, HEK-hERG) start->cell_culture reagents Prepare Reagents and Buffers start->reagents binding_assay Opioid Receptor Radioligand Binding Assay cell_culture->binding_assay functional_assay cAMP Functional Assay (MOR Agonism) cell_culture->functional_assay patch_clamp Whole-Cell Patch-Clamp (hERG Inhibition) cell_culture->patch_clamp reagents->binding_assay reagents->functional_assay reagents->patch_clamp ic50_calc Calculate IC50/Ki Values (Binding & Inhibition) binding_assay->ic50_calc ec50_calc Calculate EC50 Values (Functional Agonism) functional_assay->ec50_calc patch_clamp->ic50_calc comparison Compare Potency and Efficacy of (S)- vs (R)-Methadone ic50_calc->comparison ec50_calc->comparison end End: Conclude Differential In Vitro Activity Profile comparison->end

References

The Pharmacological Profile of Dextromethadone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dextromethadone, also known as REL-1017, is the (S)-enantiomer of racemic methadone. It has emerged as a novel therapeutic candidate for major depressive disorder (MDD). Unlike its racemate, dextromethadone exhibits a distinct pharmacological profile characterized by its primary activity as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with significantly reduced affinity for opioid receptors. This chiral switch from racemic methadone was a deliberate strategy to isolate the NMDA receptor-mediated antidepressant effects while minimizing the opioid-related side effects, such as respiratory depression and abuse potential, associated with the (R)-enantiomer, levomethadone.[1]

This technical guide provides a comprehensive overview of the pharmacological profile of dextromethadone, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and the assays used for its characterization.

Receptor Binding Profile

Dextromethadone's primary pharmacological target is the NMDA receptor, where it acts as a low-potency, uncompetitive channel blocker.[1] Its interaction with opioid and sigma-1 receptors has also been investigated to delineate its selectivity and safety profile.

Quantitative Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of dextromethadone for its primary and secondary targets.

Receptor SubtypeLigandAssay TypePreparationK_i (nM)K_B (µM)Reference
NMDA Receptor
NR1/2ADextromethadoneAutomated Patch-ClampRecombinant Human-8.9[1]
NR1/2BDextromethadoneAutomated Patch-ClampRecombinant Human-6.1[1]
NR1/2CDextromethadoneAutomated Patch-ClampRecombinant Human-4.5[1]
NR1/2DDextromethadoneAutomated Patch-ClampRecombinant Human-7.8[1]
NMDA Receptordl-MethadoneRadioligand Binding ([³H]MK-801)Rat Forebrain7,400-
NMDA Receptord-MethadoneRadioligand Binding ([³H]MK-801)Rat Forebrain8,200-
NMDA Receptorl-MethadoneRadioligand Binding ([³H]MK-801)Rat Forebrain6,500-
Opioid Receptors
µ-Opioid ReceptorDextromethadoneNot SpecifiedNot Specified~20-fold lower affinity than levomethadone-
µ-Opioid ReceptorMorphineRadioligand Binding ([³H]-DAMGO)Rat Brain1.2-
µ-Opioid ReceptorMorphine-6-glucuronideRadioligand Binding ([³H]-DAMGO)Rat Brain0.6-
Sigma Receptors
Sigma-1 ReceptorDextromethorphanRadioligand Binding (--INVALID-LINK---pentazocine)Guinea Pig Brain205-

Note: Specific K_i values for dextromethadone at opioid and sigma-1 receptors were not available in the reviewed literature. The data for dextromethorphan is provided for comparative purposes due to structural similarities and its known sigma-1 activity.

In Vitro Functional Activity

The functional consequences of dextromethadone's receptor binding have been assessed through various in vitro assays, primarily focusing on its antagonist activity at the NMDA receptor.

Quantitative Functional Assay Data
Assay TypeReceptor SubtypeParameterValue (µM)Reference
NMDA Receptor Functional Antagonism (FLIPR Calcium Assay)
NR1/2AIC₅₀43[1]
NR1/2BIC₅₀23[1]
NR1/2CIC₅₀23[1]
NR1/2DIC₅₀68[1]
Opioid and Sigma-1 Receptor Functional Activity
µ-Opioid ReceptorDextromethadonecAMP/β-arrestinNo significant activity reported
Sigma-1 ReceptorDextromethadoneNot SpecifiedData not available

Signaling Pathways

Dextromethadone's antidepressant effects are believed to be mediated through the modulation of intracellular signaling cascades downstream of NMDA receptor blockade, similar to ketamine.

NMDA Receptor Antagonism and Downstream Signaling

Dextromethadone Signaling Pathway Dextromethadone Dextromethadone (REL-1017) NMDAR NMDA Receptor Dextromethadone->NMDAR Blocks Ca_influx Ca²+ Influx NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Activates mTORC1 mTORC1 Signaling Ca_influx->mTORC1 BDNF BDNF Release mTORC1->BDNF Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Dextromethadone's proposed antidepressant signaling pathway.

Pharmacokinetics

In vitro and Phase 1 clinical trials have provided initial insights into the metabolic profile and pharmacokinetic properties of dextromethadone.

ParameterSpeciesRouteValueReference
Metabolism HumanIn VitroPrimarily metabolized by CYP3A4/5 and CYP2B6 to EDDP[2]
CYP Inhibition HumanIn VitroInhibits CYP2D6 (IC₅₀ = 9.6 µM)[2]
CYP Induction HumanIn VitroInducer of CYP3A4/5[2]
Drug-Drug Interactions HumanOralIncreased exposure of dextromethorphan (CYP2D6 substrate)[2]
HumanOralNo significant effect on midazolam (CYP3A4 substrate) pharmacokinetics[2]
HumanOralCobicistat (CYP3A4 inhibitor) slightly increased dextromethadone exposure[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for NMDA Receptors ([³H]MK-801)

Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Homogenization Homogenize rat forebrain in Tris-HCl buffer Centrifugation1 Centrifuge and resuspend pellet Homogenization->Centrifugation1 Washing Repeat wash steps Centrifugation1->Washing Incubation Incubate membranes with [³H]MK-801 and test compound Washing->Incubation Filtration Rapid vacuum filtration to separate bound/free ligand Incubation->Filtration Washing_filters Wash filters with ice-cold buffer Filtration->Washing_filters Scintillation Scintillation counting to measure radioactivity Washing_filters->Scintillation Analysis Calculate Ki values using Cheng-Prusoff equation Scintillation->Analysis

Caption: Workflow for NMDA receptor radioligand binding assay.

Protocol Details:

  • Membrane Preparation:

    • Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated multiple times to remove endogenous ligands.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of [³H]MK-801 (a specific NMDA receptor channel blocker radioligand) and varying concentrations of the test compound (dextromethadone).

    • Incubation is typically carried out at room temperature for 2-4 hours to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Filters are washed with ice-cold buffer to reduce non-specific binding.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801).

    • IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

    • K_i values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

FLIPR Calcium Assay for NMDA Receptor Functional Antagonism

FLIPR Calcium Assay Workflow Plate_Cells Plate cells expressing NMDA receptor subtypes Load_Dye Load cells with a calcium-sensitive fluorescent dye Plate_Cells->Load_Dye Add_Compound Add varying concentrations of dextromethadone Load_Dye->Add_Compound Add_Agonist Stimulate with an NMDA receptor agonist (e.g., glutamate) Add_Compound->Add_Agonist Measure_Fluorescence Measure fluorescence changes using a FLIPR instrument Add_Agonist->Measure_Fluorescence Analyze_Data Calculate IC₅₀ values Measure_Fluorescence->Analyze_Data

Caption: Workflow for FLIPR calcium assay.

Protocol Details:

  • Cell Culture and Plating:

    • HEK293 cells stably expressing specific human NMDA receptor subtypes (e.g., NR1/2A, NR1/2B, NR1/2C, NR1/2D) are plated in 384-well microplates.

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

  • Compound Addition:

    • Varying concentrations of dextromethadone are added to the wells.

  • Agonist Stimulation and Measurement:

    • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • An NMDA receptor agonist (e.g., glutamate) is added to stimulate calcium influx through the NMDA receptors.

    • Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis:

    • The inhibition of the agonist-induced calcium influx by dextromethadone is quantified, and IC₅₀ values are determined from the concentration-response curves.[1]

In Vivo Models of Depression: Forced Swim Test (FST)

Forced Swim Test Workflow Acclimatization Acclimatize animals to the testing room Drug_Administration Administer dextromethadone or vehicle Acclimatization->Drug_Administration Pre_Swim Place animal in water-filled cylinder for a pre-swim session (typically 15 min) Drug_Administration->Pre_Swim Test_Swim 24 hours later, place animal back in the cylinder for a 5-6 min test session Pre_Swim->Test_Swim Record_Behavior Record the duration of immobility Test_Swim->Record_Behavior Analyze_Data Compare immobility time between groups Record_Behavior->Analyze_Data

Caption: Workflow for the Forced Swim Test.

Protocol Details:

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session: On the first day, naive rodents are placed individually in the cylinder for a 15-minute pre-swim. This session is for habituation and induces a state of helplessness.

    • Drug Administration: Dextromethadone or vehicle is administered at specific time points before the test session (e.g., 60 minutes prior).

    • Test session: 24 hours after the pre-test, the animals are placed back in the cylinder for a 5-6 minute test session.

  • Behavioral Scoring: The duration of immobility (floating passively with only small movements to keep the head above water) is recorded during the last 4 minutes of the test session.

  • Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

Dextromethadone possesses a unique pharmacological profile as a low-potency, uncompetitive NMDA receptor antagonist with minimal activity at opioid receptors. This profile suggests the potential for rapid antidepressant effects without the adverse effects and abuse liability associated with traditional opioids or the psychotomimetic effects of higher-potency NMDA receptor antagonists like ketamine. The preclinical and early clinical data support this hypothesis, demonstrating a favorable safety and tolerability profile. Further research, including the completion of Phase 3 clinical trials, will be crucial to fully elucidate the therapeutic potential of dextromethadone for the treatment of major depressive disorder.

References

Discovery and history of methadone enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and history of methadone enantiomers for researchers, scientists, and drug development professionals.

Introduction

Methadone, a synthetic opioid, was first synthesized in 1939 by German chemists Max Bockmühl and Gustav Ehrhart at the Farbwerke Hoechst. Initially named Hoechst 10820, its development was a result of a German government program to create a domestic supply of analgesics. The substance is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-(-)-methadone (levomethadone) and (S)-(+)-methadone (dextromethadone). Following World War II, the Allied Expeditionary Forces Investigating Section brought reports on methadone to the United States. In 1947, the Council on Pharmacy and Chemistry of the American Medical Association gave it the generic name "methadone".

It was later discovered that the two enantiomers possess distinct pharmacological profiles, which is crucial for understanding its clinical effects, including its use in opioid maintenance therapy and for chronic pain management. This guide provides a detailed overview of the discovery, history, and distinct properties of methadone enantiomers, complete with pharmacological data, experimental methodologies, and pathway visualizations.

Pharmacological Profiles of Methadone Enantiomers

The therapeutic effects of racemic methadone are primarily attributed to the differential activities of its R- and S-enantiomers at various receptors, most notably the µ-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor.

µ-Opioid Receptor Activity

The analgesic and euphoric effects, as well as the withdrawal-suppressing properties of methadone, are predominantly mediated by the (R)-methadone enantiomer. (R)-methadone is a potent agonist at the µ-opioid receptor, exhibiting significantly higher affinity and potency compared to its S-counterpart.

NMDA Receptor Activity

Both enantiomers act as non-competitive antagonists at the NMDA receptor, a glutamate receptor involved in nociceptive transmission and the development of opioid tolerance. This NMDA receptor antagonism is believed to contribute to methadone's efficacy in treating neuropathic pain and mitigating opioid tolerance. While both enantiomers are active at this site, their potencies differ.

Quantitative Pharmacological Data

The following table summarizes the quantitative data regarding the binding affinities and functional potencies of methadone enantiomers at the µ-opioid and NMDA receptors.

EnantiomerReceptorAssay TypeParameterValueSpeciesReference
(R)-methadoneµ-OpioidReceptor Binding (³H-DAMGO)Kᵢ2.5 nMRat brain
(S)-methadoneµ-OpioidReceptor Binding (³H-DAMGO)Kᵢ24.5 nMRat brain
(R)-methadoneµ-OpioidGTPγS BindingEC₅₀37 nMCHO cells
(S)-methadoneµ-OpioidGTPγS BindingEC₅₀350 nMCHO cells
Racemic MethadoneNMDAReceptor Binding (³H-MK-801)IC₅₀4.6 µMRat brain
(S)-methadoneNMDAReceptor Binding (³H-MK-801)IC₅₀3.1 µMRat brain
(R)-methadoneNMDAReceptor Binding (³H-MK-801)IC₅₀26.0 µMRat brain

Kᵢ (Inhibition Constant): Concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of a competing ligand. A lower Kᵢ indicates higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): Concentration of a drug that gives half of the maximal response. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the pharmacological data table.

Protocol 1: µ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-methadone for the µ-opioid receptor.

Materials:

  • Rat brain tissue homogenates (source of µ-opioid receptors).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Test compounds: (R)-methadone, (S)-methadone.

  • Nonspecific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Tissue Preparation: Whole rat brains are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

  • Binding Reaction: The assay is conducted in tubes containing the rat brain membrane preparation, the radioligand [³H]-DAMGO (at a concentration near its Kₑ, e.g., 1 nM), and varying concentrations of the competing test compounds ((R)- or (S)-methadone).

  • Incubation: The mixture is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the nonspecific binding (measured in the presence of excess naloxone) from the total binding. The IC₅₀ values for the test compounds are determined by non-linear regression analysis of the competition binding curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: NMDA Receptor Binding Assay

Objective: To determine the inhibitory concentration (IC₅₀) of methadone enantiomers on the NMDA receptor channel binding site.

Materials:

  • Rat cortical membrane preparations.

  • Radioligand: [³H]-MK-801 (a non-competitive NMDA receptor antagonist).

  • Agonists: Glutamate (10 µM) and Glycine (10 µM) to open the ion channel.

  • Test compounds: Racemic methadone, (R)-methadone, (S)-methadone.

  • Nonspecific binding control: MK-801 (100 µM).

  • Incubation buffer: 50 mM Tris-acetate, pH 7.4.

  • Filtration and scintillation counting equipment as described above.

Methodology:

  • Tissue Preparation: Rat cortical tissue is homogenized and washed as described for the µ-opioid receptor assay.

  • Binding Reaction: The assay tubes contain the membrane preparation, [³H]-MK-801 (e.g., 1 nM), glutamate, and glycine (to ensure the channel is in an open state, which is required for MK-801 binding), and varying concentrations of the test compounds.

  • Incubation: The mixture is incubated at room temperature for 2 hours.

  • Separation and Quantification: The separation and quantification steps are performed as described in Protocol 1.

  • Data Analysis: The IC₅₀ values are determined from competition binding curves by non-linear regression. This value represents the concentration of the antagonist that inhibits 50% of the specific binding of [³H]-MK-801.

Signaling Pathways and Visualizations

The distinct therapeutic and side-effect profiles of the methadone enantiomers can be understood by examining their actions on their respective signaling pathways.

µ-Opioid Receptor Signaling Pathway

(R)-methadone's activity as a potent agonist at the µ-opioid receptor initiates a G-protein-mediated signaling cascade. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).

mu_opioid_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_Methadone (R)-Methadone MOR µ-Opioid Receptor (GPCR) R_Methadone->MOR Binds & Activates G_Protein Gαi/o-βγ Complex MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel Gβγ activates cAMP cAMP AC->cAMP Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Reduced K_Efflux K⁺ Efflux K_Channel->K_Efflux Increased ATP ATP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization Reduced cAMP leads to... Ca_Influx->Hyperpolarization K_Efflux->Hyperpolarization

Caption: µ-Opioid receptor activation pathway by (R)-methadone.

NMDA Receptor Antagonism

Methadone enantiomers act as non-competitive antagonists at the NMDA receptor. They bind to a site within the receptor's ion channel (the same site as phencyclidine and MK-801), physically blocking the flow of ions even when the receptor is activated by its co-agonists, glutamate and glycine.

nmda_antagonism cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Channel Block Channel Block NMDA_Receptor->Block Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds S_Methadone (S)-Methadone S_Methadone->NMDA_Receptor Enters open channel Ion_Flow Ca²⁺, Na⁺ Ion_Flow->NMDA_Receptor No_Flow No Ion Flow Block->No_Flow Excitotoxicity Reduced Excitotoxicity & Nociception No_Flow->Excitotoxicity

Caption: Mechanism of NMDA receptor non-competitive antagonism.

Experimental Workflow for Enantiomer Profiling

The logical flow for characterizing the pharmacological profile of a chiral drug like methadone involves a series of in vitro and in vivo experiments to determine affinity, potency, and functional effects.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion racemate Racemic Methadone separation Chiral Separation (e.g., HPLC) racemate->separation r_enantiomer (R)-Methadone separation->r_enantiomer s_enantiomer (S)-Methadone separation->s_enantiomer binding_assay Receptor Binding Assays (µ-Opioid, NMDA, etc.) r_enantiomer->binding_assay functional_assay Functional Assays (GTPγS, cAMP, Ca²⁺ imaging) r_enantiomer->functional_assay s_enantiomer->binding_assay s_enantiomer->functional_assay binding_assay->functional_assay Determine Kᵢ animal_models Animal Models (e.g., Tail-flick test for analgesia) functional_assay->animal_models Determine EC₅₀/IC₅₀ pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling animal_models->pk_pd Determine in vivo potency conclusion Define Enantiomer-Specific Pharmacological Profile pk_pd->conclusion

Caption: Workflow for chiral drug pharmacological profiling.

Conclusion

The discovery that methadone's enantiomers possess distinct pharmacological properties was a pivotal moment in understanding its clinical utility. (R)-methadone is the primary contributor to its potent µ-opioid agonist effects, making it the key component for analgesia and opioid maintenance therapy. Conversely, (S)-methadone has a more pronounced activity as an NMDA receptor antagonist. This dual mechanism of action, stemming from its chiral nature, contributes to methadone's complex but effective clinical profile, particularly in managing difficult-to-treat pain syndromes and reducing opioid tolerance. A thorough understanding of these enantiomer-specific activities is essential for ongoing research and the development of safer and more effective therapeutic strategies.

(S)-Methadone Binding Affinity for Mu-Opioid Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the binding affinity and functional activity of (S)-methadone at the mu-opioid receptor (MOR). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction

Methadone is a synthetic opioid used clinically as a racemic mixture of (R)- and (S)-methadone for the treatment of opioid use disorder and pain.[1] The two enantiomers, however, exhibit distinct pharmacological profiles. The analgesic effects of racemic methadone are primarily attributed to the (R)-isomer, which has a significantly higher affinity for the mu-opioid receptor.[2][3] (S)-methadone, while traditionally considered the less active isomer in terms of classical opioid analgesia, still demonstrates notable interaction with the mu-opioid receptor, contributing to the overall pharmacological effect of the racemic mixture and possessing its own unique properties.[1][2] This guide focuses specifically on the binding and functional characteristics of (S)-methadone at the mu-opioid receptor.

Quantitative Binding and Functional Data

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of (S)-methadone at the mu-opioid receptor.

Table 1: Radioligand Displacement Binding Affinity of Methadone Enantiomers for the Mu-Opioid Receptor

CompoundRadioligandPreparationKᵢ (nM)IC₅₀ (nM)Reference
(S)-Methadone[³H]DAMGORat brain tissue60.5 ± 0.1-[1]
(R)-Methadone[³H]DAMGORat brain tissue7.5 ± 0.1-[1]
(R,S)-Methadone[³H]DAMGORat brain tissue15.6 ± 0.1-[1]
(S)-Methadone-Mu₁ Receptor-26.4[2]
(R)-Methadone-Mu₁ Receptor-3.0[2]
(S)-Methadone-Mu₂ Receptor-88[2]
(R)-Methadone-Mu₂ Receptor-6.9[2]
Racemic Methadone-Mu₁ Receptor-5.73 ± 1.5[4]
Racemic Methadone-Mu₂ Receptor-10.0 ± 3.1[4]

Table 2: Functional Activity of (S)-Methadone at the Mu-Opioid Receptor

AssayPreparationParameter(S)-Methadone(R)-MethadoneReference
[³⁵S]GTPγS BindingRat brain sections (Caudate Putamen)% Stimulation at 1 µM144%270%[1]
[³⁵S]GTPγS BindingRat brain sections (Nucleus Accumbens)% Stimulation at 1 µM120%164%[1]
β-arrestin-2 RecruitmentCHO cells overexpressing human MORAgonist-induced recruitmentPotent recruitment-[5]

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as (S)-methadone, for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR) or rat brain tissue.

  • Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

  • Test Compound: (S)-methadone.

  • Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Thaw the cell membrane preparation on ice.

  • In a 96-well plate, add the incubation buffer.

  • Add increasing concentrations of the test compound ((S)-methadone).

  • For determining non-specific binding, add a high concentration of naloxone or unlabeled DAMGO to a set of wells.

  • Add the radioligand ([³H]DAMGO) at a final concentration typically at or below its Kd value.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[6]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.

Materials:

  • Membrane Preparation: CHO-hMOR cells or rat brain sections.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: (S)-methadone.

  • Reference Agonist: DAMGO (for determining maximal stimulation).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.

  • Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Incubate the membrane preparation with the test compound ((S)-methadone) at various concentrations in the assay buffer containing GDP for a pre-incubation period.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.

  • Plot the concentration-response curve and determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) values using non-linear regression.[7]

β-Arrestin Recruitment Assay (PathHunter® Assay)

This cell-based assay measures the recruitment of β-arrestin to the activated mu-opioid receptor.

Materials:

  • Cell Line: CHO cells stably co-expressing the human mu-opioid receptor fused to a fragment of β-galactosidase and β-arrestin-2 fused to the complementing fragment of β-galactosidase (PathHunter® eXpress OPRM1 CHO-K1 β-arrestin GPCR Assay).

  • Test Compound: (S)-methadone.

  • Reference Agonist: DAMGO.

  • Cell Culture Medium and Assay Buffer .

  • Detection Reagent: Chemiluminescent substrate for β-galactosidase.

  • Luminometer .

Procedure:

  • Plate the PathHunter® cells in a 96- or 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound ((S)-methadone).

  • Add the test compound to the cells and incubate for 90 minutes at 37°C.

  • Add the detection reagent to each well.

  • Incubate at room temperature for 60 minutes.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the concentration-response curve and determine the EC₅₀ and Emax values using non-linear regression.

Signaling Pathways and Visualizations

Mu-Opioid Receptor Signaling

Upon agonist binding, the mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to the analgesic and other effects of opioids. Key downstream events include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Additionally, agonist binding can trigger the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization, internalization, and also initiate G-protein-independent signaling pathways.

Mu_Opioid_Receptor_Signaling cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux S_Methadone (S)-Methadone S_Methadone->MOR GRK->MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Signaling_Desensitization Downstream Signaling & Receptor Desensitization beta_arrestin->Signaling_Desensitization

Caption: Mu-opioid receptor signaling pathway activated by (S)-methadone.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of (S)-methadone.

Radioligand_Binding_Workflow prep Prepare Reagents: - Membrane homogenate (MOR) - Radioligand ([³H]DAMGO) - (S)-Methadone (competitor) - Buffer plate Plate Setup: - Total binding wells - Non-specific binding wells (high [Naloxone]) - Competition wells (varying [(S)-Methadone]) prep->plate incubate Incubation: Mix reagents in wells Incubate at 25°C for 60-90 min plate->incubate filter Filtration & Washing: Rapidly filter through GF/B filters Wash with ice-cold buffer incubate->filter count Scintillation Counting: Measure radioactivity on filters filter->count analyze Data Analysis: Calculate specific binding Generate competition curve Determine IC₅₀ and calculate Kᵢ count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Enantiomeric Activity at Mu-Opioid Receptor

This diagram illustrates the differential binding affinity of (R)- and (S)-methadone for the mu-opioid receptor, highlighting the higher affinity of the (R)-enantiomer.

Enantiomer_Activity cluster_enantiomers Enantiomers racemic Racemic Methadone ((R,S)-Methadone) R_methadone (R)-Methadone racemic->R_methadone S_methadone (S)-Methadone racemic->S_methadone MOR Mu-Opioid Receptor (MOR) R_methadone->MOR High Affinity (Low Kᵢ/IC₅₀) S_methadone->MOR Lower Affinity (Higher Kᵢ/IC₅₀)

Caption: Differential binding affinity of methadone enantiomers for the MOR.

Conclusion

(S)-methadone demonstrates a clear, albeit lower, binding affinity for the mu-opioid receptor compared to its (R)-enantiomer. The data indicate that (S)-methadone is a functional agonist at the mu-opioid receptor, capable of activating G-protein signaling and inducing β-arrestin recruitment. This activity profile suggests that (S)-methadone contributes to the overall pharmacological effects of racemic methadone and may possess unique therapeutic properties that warrant further investigation. The detailed experimental protocols and visual diagrams provided in this guide offer a robust framework for researchers to further explore the nuanced pharmacology of (S)-methadone at the mu-opioid receptor.

References

An In-depth Technical Guide to the Molecular Structure and Properties of (S)-Methadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and metabolism of (S)-Methadone for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

(S)-Methadone, also known as dextromethadone, is the (S)-enantiomer of the synthetic opioid methadone.[1] While racemic methadone is used for opioid maintenance therapy and pain management, the individual enantiomers possess distinct pharmacological profiles.

Table 1: Molecular and Physicochemical Properties of (S)-Methadone and Racemic Methadone

Property(S)-(+)-Methadone HydrochlorideRacemic MethadoneRacemic Methadone Hydrochloride
IUPAC Name (6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one hydrochloride(RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one(RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one hydrochloride
Synonyms Dextromethadone HCl(+/-)-Methadone, dl-MethadoneDolophine, Methadose
Molecular Formula C₂₁H₂₇NO·HCl[2]C₂₁H₂₇NO[3]C₂₁H₂₈ClNO[4]
Molecular Weight 345.90 g/mol [2]309.4 g/mol [5]345.9 g/mol [4]
CAS Number 5653-80-5[2]76-99-3[3]1095-90-5[6]
Melting Point 242-245 °C[2]78 °C[1]235 °C[7][8]
pKa Not specifiedNot specified8.25 (in water at 20°C)[7][8]
logP (Octanol/Water) Not specified3.93[3]117 (partition coefficient at pH 7.4)[8]
Solubility Soluble in water[2]Not specifiedSoluble in water (120 mg/mL), ethanol (80 mg/mL)[6][9]
Optical Rotation [α]²²_D_ = +140.9° (c=1.1, EtOH)[2]Not applicableNot applicable

Pharmacology

(S)-Methadone's pharmacological activity is primarily characterized by its weak affinity for opioid receptors and its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][10]

Opioid Receptor Activity

(S)-Methadone displays a significantly lower binding affinity for the mu-opioid receptor (MOR) compared to its (R)-enantiomer, which is responsible for the majority of the analgesic and opioid effects of racemic methadone.[11][12] The affinity for delta and kappa opioid receptors is low for both enantiomers.[12]

NMDA Receptor Antagonism

Both methadone enantiomers act as non-competitive antagonists at the NMDA receptor.[3][13] This action is thought to contribute to methadone's efficacy in treating neuropathic pain and mitigating opioid tolerance.[3] The (S)-enantiomer is being investigated for its potential as an antidepressant, with its mechanism of action linked to its NMDA receptor antagonism.[10][11] (S)-Methadone has a low micromolar affinity for the MK-801 binding site of the NMDA receptor, similar to other NMDA receptor antagonists like ketamine.[10]

Table 2: Receptor Binding Affinities and Pharmacological Parameters

Parameter(S)-Methadone(R)-MethadoneRacemic Methadone
Mu-Opioid Receptor (Ki) 60.5 ± 0.1 nM[11]7.5 ± 0.1 nM[11]15.6 ± 0.1 nM[11]
NMDA Receptor (IC₅₀) Low micromolar affinity[10]Low micromolar affinity[10]Not specified

Pharmacokinetics and Metabolism

The pharmacokinetics of methadone are stereoselective, with notable differences in the metabolism and clearance of the (S) and (R) enantiomers.[3][7] This variability is largely due to the differential involvement of cytochrome P450 (CYP) enzymes.

Table 3: Stereoselective Pharmacokinetic Parameters of Methadone Enantiomers

Parameter(S)-Methadone(R)-MethadoneReference
Elimination Half-life (t½) 28.6 hours37.5 hours[7]
Total Volume of Distribution (Vd) 289.1 L496.6 L[7]
Clearance (CL) 0.129 L/min0.158 L/min[7]
Metabolism

The primary metabolic pathway for both methadone enantiomers is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[6][8][14] This process is primarily mediated by CYP enzymes in the liver. CYP2B6 plays a significant role in the stereoselective metabolism of (S)-methadone.[3][6][8] Other enzymes involved in methadone metabolism include CYP3A4, CYP2C19, CYP2D6, and CYP2C9.[6][15] CYP2B6 and CYP2D6 preferentially metabolize (S)-methadone, while CYP2C19 and CYP2C8 show preference for (R)-methadone. CYP3A4 does not exhibit significant enantioselectivity.[6]

Experimental Protocols

Determination of Opioid Receptor Binding Affinity by Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of (S)-Methadone to mu-opioid receptors using a competitive radioligand binding assay with [³H]DAMGO.

Materials:

  • Cell membranes expressing the mu-opioid receptor

  • [³H]DAMGO (radioligand)

  • (S)-Methadone (unlabeled competitor)

  • Naloxone (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GF/C filters

  • Scintillation fluid

  • Scintillation counter

  • Cell harvester

Procedure:

  • Prepare cell membrane homogenates expressing the mu-opioid receptor. Protein concentration should be determined using a standard method like the Bradford assay.

  • In a series of tubes, add a constant concentration of [³H]DAMGO (approximating its K_D, e.g., 2 nM).[16]

  • Add increasing concentrations of unlabeled (S)-Methadone (e.g., from 10⁻¹² to 10⁻⁴ M).[16]

  • For the determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a set of control tubes.[16]

  • Initiate the binding reaction by adding the cell membrane preparation to each tube.

  • Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C).[17]

  • Terminate the reaction by rapid filtration through GF/C filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The concentration of (S)-Methadone that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀) is determined. The K_i value can then be calculated using the Cheng-Prusoff equation.

In Vitro Metabolism of (S)-Methadone using Recombinant CYP Enzymes

This protocol describes a method to study the metabolism of (S)-Methadone by specific CYP enzymes, such as CYP2B6.

Materials:

  • (S)-Methadone

  • Recombinant human CYP enzymes (e.g., CYP2B6) with P450 reductase and cytochrome b₅

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme preparation in a microcentrifuge tube or 96-well plate.[18]

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding (S)-Methadone at various concentrations (e.g., 0.125 to 500 µM).[18]

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite EDDP using a validated LC-MS/MS method.

  • Kinetic parameters (K_m and V_max) can be determined by plotting the rate of metabolite formation against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_Methadone (S)-Methadone MOR Mu-Opioid Receptor (MOR) S_Methadone->MOR Binds Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates VGCC Voltage-Gated Ca2+ Channel Gi->VGCC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation K_ion K+ Efflux GIRK->K_ion Promotes Analgesia Analgesia K_ion->Analgesia Ca_ion Ca2+ Influx VGCC->Ca_ion Reduces Ca_ion->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway for (S)-Methadone.

experimental_workflow_radioligand_binding Start Start: Prepare Reagents Prepare_Membranes Prepare Receptor Membrane Homogenates Start->Prepare_Membranes Incubation Incubate Membranes with [3H]Radioligand & (S)-Methadone Prepare_Membranes->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

s_methadone_metabolism S_Methadone (S)-Methadone N_Demethylation N-Demethylation S_Methadone->N_Demethylation EDDP EDDP (inactive metabolite) CYP2B6 CYP2B6 CYP2B6->N_Demethylation major CYP2D6 CYP2D6 CYP2D6->N_Demethylation minor N_Demethylation->EDDP

References

An In-depth Technical Guide on the Biological Role of (S)-Methadone in Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methadone, a synthetic opioid, is clinically administered as a racemic mixture of (R)- and (S)-methadone for the management of pain and opioid use disorder.[1] While the (R)-enantiomer is a potent µ-opioid receptor agonist, the (S)-enantiomer, also known as dextromethadone, contributes to the overall analgesic effect through a distinct mechanism of action.[2][3] This technical guide provides a comprehensive overview of the biological role of (S)-methadone in pain management, with a focus on its receptor binding profile, signaling pathways, and preclinical and clinical evidence of its analgesic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Methadone's unique pharmacological profile, which includes its activity as both an opioid agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist, makes it a valuable therapeutic agent for complex pain conditions, including neuropathic pain.[4][5] The analgesic effects of racemic methadone are attributed to the synergistic actions of its two stereoisomers. (R)-methadone is the primary contributor to the opioid-mediated analgesia, while (S)-methadone is recognized for its NMDA receptor antagonist activity.[3] This dual mechanism may explain methadone's efficacy in patients who are unresponsive to other opioids and the slower development of tolerance compared to morphine.[6]

Receptor Binding Profile of (S)-Methadone

(S)-Methadone exhibits a distinct receptor binding profile compared to its (R)-enantiomer. While it has a lower affinity for µ-opioid receptors, it demonstrates notable activity at the NMDA receptor.

Opioid Receptor Binding

(S)-Methadone binds to µ-opioid receptors (MOR), albeit with a lower affinity than (R)-methadone.[7][8] Studies have shown that (R)-methadone has a significantly higher affinity for MOR, making it the more potent opioid agonist of the two enantiomers.[7][9] Both enantiomers exhibit low affinity for delta and kappa opioid receptors.[7]

NMDA Receptor Binding

A key pharmacological feature of (S)-methadone is its activity as a non-competitive antagonist at the NMDA receptor.[1][3] This action is believed to contribute significantly to its analgesic effects, particularly in the context of neuropathic pain and in mitigating the development of opioid tolerance.[4][6] The NMDA receptor antagonism of (S)-methadone is a property not shared by many other clinically used opioids to the same extent.[10]

Quantitative Data on Receptor Binding Affinities

The following table summarizes the binding affinities of (S)-methadone and its comparators at various receptors.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
(S)-Methadone µ-Opioid[³H]DAMGO Competition60.5 ± 0.1[8]
µ1-Opioid26.4[7]
µ2-Opioid88[7]
NMDA~2600-7400[8]
(R)-Methadone µ-Opioid[³H]DAMGO Competition7.5 ± 0.1[8]
µ1-Opioid3.0[7]
µ2-Opioid6.9[7]
(R,S)-Methadone µ-Opioid[³H]DAMGO Competition15.6 ± 0.1[8]
Morphine µ-Opioid[7]

Signaling Pathways

The analgesic effects of (S)-methadone are mediated through its interaction with distinct signaling pathways associated with the µ-opioid and NMDA receptors.

µ-Opioid Receptor Signaling

As an agonist at the µ-opioid receptor, (S)-methadone initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[11] The net effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters.

mu_opioid_signaling S_Methadone (S)-Methadone MOR µ-Opioid Receptor (GPCR) S_Methadone->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Channel Hyperpolarization G_protein->K_channel Ca_channel ↓ Ca2+ Channel ↓ Neurotransmitter Release G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway of (S)-Methadone.

NMDA Receptor Signaling

As a non-competitive antagonist of the NMDA receptor, (S)-methadone blocks the ion channel, thereby preventing the influx of calcium ions in response to glutamate binding.[12] This action dampens the excitatory signaling cascade that contributes to central sensitization and neuropathic pain.[4]

nmda_receptor_signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ion_Channel Ion Channel Blockade NMDA_R->Ion_Channel S_Methadone (S)-Methadone S_Methadone->NMDA_R antagonizes Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx Excitotoxicity ↓ Excitotoxicity & Central Sensitization Ca_influx->Excitotoxicity Analgesia Analgesia Excitotoxicity->Analgesia

Caption: NMDA Receptor Antagonism by (S)-Methadone.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological role of (S)-methadone.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of (S)-methadone for opioid receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a Tris-HCl buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptors) and varying concentrations of the unlabeled competitor drug ((S)-methadone).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[13]

binding_assay_workflow start Start prep Brain Tissue Membrane Preparation start->prep incubate Incubation with [³H]DAMGO & (S)-Methadone prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze IC50 & Ki Determination count->analyze end End analyze->end

References

Enantioselective Effects of Methadone on Cardiac Ion Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methadone, a synthetic opioid widely used for analgesia and opioid maintenance therapy, exists as a racemic mixture of two enantiomers: (R)-methadone and (S)-methadone. While the (R)-enantiomer is primarily responsible for the desired mu-opioid receptor agonist activity, the (S)-enantiomer contributes significantly to the off-target effects, most notably cardiotoxicity.[1][2] This guide provides a detailed technical overview of the enantioselective interactions of methadone with cardiac ion channels, a critical aspect in understanding its arrhythmogenic potential. The primary mechanism of methadone-induced cardiotoxicity involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to a prolongation of the QT interval on an electrocardiogram and an increased risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][4][5]

Quantitative Analysis of Enantioselective Ion Channel Blockade

The differential effects of methadone enantiomers on various cardiac ion channels have been quantified primarily through in vitro electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of the enantiomers in blocking these channels.

hERG (IKr) Potassium Channel Blockade

The hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), is the most sensitive cardiac ion channel to methadone. Notably, (S)-methadone is a significantly more potent blocker of the hERG channel than (R)-methadone.[5][6][7]

CompoundIC50 (µM)Cell LineTemperature (°C)Study
(S)-Methadone2hERG-expressing cells37Eap et al. (2007)[6][7]
(R)-Methadone7hERG-expressing cells37Eap et al. (2007)[6][7]
(R,S)-Methadone0.21 ± 0.02 mMXenopus oocytesNot SpecifiedLin et al. (2008)[8]

At a concentration of 0.1 mM, (S)-methadone inhibited the hERG tail current by 50 ± 4%, whereas the same concentration of (R)-methadone resulted in only a 26 ± 4% inhibition.[9] This stereoselective inhibition underscores the primary role of (S)-methadone in the proarrhythmic effects of racemic methadone.[1][9]

Other Cardiac Ion Channels

While the primary focus has been on the hERG channel, methadone also affects other cardiac ion channels, albeit generally at higher concentrations.

Ion ChannelCompoundEffectIC50 (µM)Study
Nav1.5 (Sodium)Racemic MethadoneTonic Block11.2Kuryshev et al. (2010)[10]
Nav1.5 (Sodium)Racemic MethadonePhasic Block5.5Kuryshev et al. (2010)[10]
Cav1.2 (Calcium)Racemic MethadoneTonic Block26.7Kuryshev et al. (2010)[10]
Cav1.2 (Calcium)Racemic MethadonePhasic Block7.7Kuryshev et al. (2010)[10]
Kir2.1 (IK1)Racemic MethadoneInhibition1.5Han et al. (2022)[11][12]

Discrete stereo-selective effects of dextromethadone and levomethadone on Nav1.5 channels have been noted, indicating that methadone interacts with the local anesthetic binding site to inhibit these channels.[13][14]

Experimental Protocols

The primary experimental technique for quantifying the effects of methadone on cardiac ion channels is the whole-cell patch-clamp method.[7][14][15] This technique allows for the direct measurement of ion channel currents in isolated cells.

Cell Preparation
  • Cell Lines: Commonly used cell lines for these studies are Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express the specific human cardiac ion channel of interest (e.g., hERG, Nav1.5).[14][15][16]

  • Primary Cardiomyocytes: Human primary cardiomyocytes or human stem cell-derived cardiomyocytes are also used to study the effects in a more physiologically relevant context.[3][10]

Electrophysiological Recording
  • Amplifier and Digitizer: Recordings are performed using a patch-clamp amplifier and a digitizer for data acquisition.

  • Electrodes: Borosilicate glass micropipettes with a resistance of 6-10 MΩ are used to form a high-resistance seal with the cell membrane.[17]

  • Temperature: Experiments are typically conducted at or near physiological temperature (35-37°C), as ion channel kinetics can be temperature-sensitive.[18]

Solutions
  • Extracellular (Bath) Solution (for IK1):

    • NaCl: 140 mM

    • KCl: 5.4 mM

    • HEPES: 10 mM

    • MgCl2: 1 mM

    • CaCl2: 1.8 mM

    • Glucose: 10 mM

    • Ouabain: 0.001 mM

    • Nifedipine: 0.001 mM

    • pH adjusted to 7.4[11]

  • Intracellular (Pipette) Solution (for IK1):

    • K+ aspartate: 100 mM

    • KCl: 30 mM

    • HEPES: 10 mM

    • ATP: 5 mM

    • MgCl2: 5.36 mM

    • Na2 creatine phosphate: 5 mM

    • EGTA: 1 mM

    • CaCl2: 0.034 mM

    • pH adjusted to 7.2[11]

Voltage-Clamp Protocols

Specific voltage protocols are applied to the cell to elicit and measure the currents from the ion channel of interest.

  • hERG (IKr) Current Protocol:

    • Hold the cell at a resting membrane potential of -80 mV.

    • Depolarize to a positive potential (e.g., +40 mV) for a duration sufficient to allow for channel activation and inactivation (e.g., 1.2 seconds).

    • Repolarize to a negative potential (e.g., -50 mV or -80 mV) to elicit a large tail current as channels recover from inactivation and deactivate.

    • The peak outward tail current is measured to quantify the drug's effect.[9][18]

  • Nav1.5 (INa) Current Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +20 mV) to elicit the peak inward sodium current.[17]

    • To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.[14][15]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Methadone_Cardiac_Toxicity_Pathway cluster_0 Methadone Administration cluster_1 Molecular Interaction cluster_2 Cellular Effect cluster_3 Organ Level Effect cluster_4 Clinical Outcome Racemic Methadone Racemic Methadone R-Methadone R-Methadone Racemic Methadone->R-Methadone S-Methadone S-Methadone Racemic Methadone->S-Methadone Mu-Opioid Receptor Mu-Opioid Receptor R-Methadone->Mu-Opioid Receptor High Affinity hERG K+ Channel hERG K+ Channel R-Methadone->hERG K+ Channel Weak Block S-Methadone->Mu-Opioid Receptor Low Affinity S-Methadone->hERG K+ Channel Potent Block Analgesia Analgesia Mu-Opioid Receptor->Analgesia IKr Block IKr Block hERG K+ Channel->IKr Block Therapeutic Effect Therapeutic Effect Analgesia->Therapeutic Effect QT Prolongation QT Prolongation IKr Block->QT Prolongation Pain Relief Pain Relief Therapeutic Effect->Pain Relief Torsades de Pointes Torsades de Pointes QT Prolongation->Torsades de Pointes

Caption: Enantioselective pathway of methadone's effects.

Patch_Clamp_Workflow A Cell Culture (e.g., hERG-HEK293) B Cell Plating on Coverslip A->B C Mount on Microscope Stage B->C D Approach Cell with Micropipette C->D E Giga-ohm Seal Formation D->E F Establish Whole-Cell Configuration E->F G Apply Voltage Protocol F->G H Record Baseline Current G->H I Perfusion with Methadone Enantiomer H->I Control J Record Post-Drug Current I->J K Data Analysis (IC50 Calculation) J->K

Caption: Whole-cell patch-clamp experimental workflow.

Enantiomer_hERG_Effect cluster_R (R)-Methadone cluster_S (S)-Methadone R_hERG hERG Channel R_IKr Minor IKr Block R_hERG->R_IKr R_QT Minimal QT Prolongation R_IKr->R_QT R_Risk Low Arrhythmia Risk R_QT->R_Risk S_hERG hERG Channel S_IKr Significant IKr Block S_hERG->S_IKr S_QT Significant QT Prolongation S_IKr->S_QT S_Risk High Arrhythmia Risk S_QT->S_Risk

Caption: Differential hERG block by methadone enantiomers.

References

Methodological & Application

Protocol for Studying (S)-Methadone Metabolism by CYP2B6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methadone is a synthetic opioid used for the management of pain and in medication-assisted treatment for opioid use disorder. It is administered as a racemic mixture of (R)- and (S)-methadone. The primary route of methadone clearance from the body is through hepatic metabolism, predominantly N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][2][3] Emerging evidence strongly indicates that cytochrome P450 2B6 (CYP2B6) is the principal enzyme responsible for this metabolic pathway.[1][2][3][4] Notably, the metabolism of methadone by CYP2B6 is stereoselective, with a preference for the (S)-enantiomer.[1][4][5]

Understanding the kinetics and potential for inhibition of (S)-methadone metabolism by CYP2B6 is critical for predicting drug-drug interactions, assessing interindividual variability in patient response, and ensuring safe and effective therapeutic use. The CYP2B6 gene is highly polymorphic, with different alleles resulting in varying enzyme activity, which can influence methadone metabolism and clearance.[2] This document provides detailed application notes and protocols for in vitro studies of (S)-methadone metabolism mediated by CYP2B6.

Metabolic Pathway of (S)-Methadone by CYP2B6

The primary metabolic transformation of (S)-methadone catalyzed by CYP2B6 is N-demethylation, leading to the formation of the inactive metabolite (S)-EDDP. This process is a crucial step in the detoxification and elimination of methadone from the body.

(S)-Methadone (S)-Methadone (S)-EDDP (inactive metabolite) (S)-EDDP (inactive metabolite) (S)-Methadone->(S)-EDDP (inactive metabolite) N-demethylation CYP2B6 CYP2B6 CYP2B6->(S)-Methadone

Caption: N-demethylation of (S)-Methadone to (S)-EDDP by CYP2B6.

Experimental Protocols

In Vitro Metabolism of (S)-Methadone using Recombinant Human CYP2B6

This protocol describes the procedure for determining the kinetic parameters of (S)-methadone N-demethylation by recombinant human CYP2B6.

Materials:

  • Recombinant human CYP2B6 (co-expressed with NADPH-cytochrome P450 reductase and cytochrome b5 in a system like insect cells)

  • (S)-Methadone

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Trichloroacetic acid (20%)

  • Internal standard (e.g., EDDP-d3)

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), the desired concentration of (S)-methadone, and recombinant human CYP2B6.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzyme.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final reaction volume is typically 200 µL.[6]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as 40 µL of 20% trichloroacetic acid containing the internal standard.[6]

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.

Analytical Method:

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity for detecting methadone and its metabolites.[7][8]

  • Chromatographic Separation: Use a suitable C18 column to separate (S)-methadone and (S)-EDDP from other components of the reaction mixture.

  • Mass Spectrometric Detection: Employ multiple reaction monitoring (MRM) mode for the quantification of the analyte and internal standard.

CYP2B6 Inhibition Assay

This protocol is designed to evaluate the inhibitory potential of a test compound on CYP2B6-mediated (S)-methadone metabolism.

Procedure:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures as described in the metabolism protocol, including the test compound at various concentrations.

  • Pre-incubation: A pre-incubation step may be necessary, especially for mechanism-based inhibitors. Incubate the enzyme, buffer, and test compound at 37°C for a defined period before adding the substrate. For co-incubation experiments, the test compound is added along with the substrate.[6]

  • Initiation and Incubation: Initiate the reaction with the NADPH regenerating system and incubate as previously described.

  • Termination and Analysis: Terminate the reaction and analyze the samples by LC-MS/MS to quantify the formation of (S)-EDDP.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percent inhibition of (S)-EDDP formation against the logarithm of the inhibitor concentration.

cluster_0 Metabolism Assay cluster_1 Inhibition Assay Prepare Incubation Mix Prepare Incubation Mix Pre-incubate Pre-incubate Prepare Incubation Mix->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Analyze by LC-MS/MS Analyze by LC-MS/MS Terminate Reaction->Analyze by LC-MS/MS Prepare Incubation Mix with Inhibitor Prepare Incubation Mix with Inhibitor Pre-incubate with Inhibitor Pre-incubate with Inhibitor Prepare Incubation Mix with Inhibitor->Pre-incubate with Inhibitor Initiate Reaction Initiate Reaction Pre-incubate with Inhibitor->Initiate Reaction Incubate Incubate Initiate Reaction ->Incubate Terminate Reaction Terminate Reaction Incubate ->Terminate Reaction Analyze by LC-MS/MS Analyze by LC-MS/MS Terminate Reaction ->Analyze by LC-MS/MS Determine IC50 Determine IC50 Analyze by LC-MS/MS ->Determine IC50

Caption: Experimental workflow for metabolism and inhibition assays.

Data Presentation

Kinetic Parameters of (S)-Methadone N-demethylation by CYP2B6 Variants

The following table summarizes the kinetic parameters for the formation of (S)-EDDP from (S)-methadone catalyzed by different CYP2B6 variants. These values are crucial for understanding the impact of genetic polymorphisms on methadone metabolism.

CYP2B6 VariantKm (µM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (Clint, Vmax/Km)
CYP2B6.1 (Wild-type)9-fold variation reported4-fold variation reportedGenerally greater for S- vs R-methadone
CYP2B6.4Higher activity than wild-type~2-fold greater than wild-typeGenerally ≥ CYP2B6.1
CYP2B6.5--< CYP2B6.1
CYP2B6.6-Deficiently catalyzes metabolismCatalytically deficient
CYP2B6.9--≤ CYP2B6.6
CYP2B6.18-Essentially inactive-
Data compiled from multiple sources, absolute values can vary based on experimental conditions.[1][5][9]
Potent Inhibitors of CYP2B6-mediated Methadone Metabolism

Several compounds have been identified as inhibitors of CYP2B6. Understanding these interactions is vital for preventing adverse drug reactions.

InhibitorInhibition TypeKi (µM)
DihydromethysticinCompetitive0.074
Gambogic acidNoncompetitive6
2,2'-dihydroxychalconeNoncompetitive16
Methadone (Mechanism-based)-KI = 10.0
Data from in vitro studies.[6][10][11][12]

Conclusion

The provided protocols and data offer a comprehensive framework for researchers investigating the metabolism of (S)-methadone by CYP2B6. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data. A thorough understanding of the enzymatic processes governing methadone's fate in the body is essential for the development of safer and more effective pain management and opioid addiction therapies. The significant interindividual variability in CYP2B6 activity, driven by genetic polymorphisms and drug-drug interactions, underscores the importance of such research in advancing personalized medicine.[13][14]

References

Application Notes and Protocols for (S)-Methadone in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methadone, an enantiomer of the racemic mixture of methadone, is a valuable pharmacological tool in neuroscience research. While its counterpart, (R)-methadone, is primarily responsible for the potent µ-opioid receptor agonism and analgesic effects of the racemate, (S)-methadone exhibits a distinct pharmacological profile.[1][2] This profile is characterized by a lower affinity for opioid receptors and notable activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] These properties make (S)-methadone a selective tool for investigating the role of NMDA receptors in various neurological processes, including pain, addiction, and depression, with reduced confounding effects from strong opioid receptor activation. Furthermore, its stereoselective interaction with other targets, such as the hERG potassium channel, provides a unique avenue for studying specific ion channel functions and their implications in cardiac safety.[4][5]

This document provides detailed application notes and experimental protocols for utilizing (S)-Methadone as a pharmacological tool in neuroscience research.

Data Presentation

Table 1: Opioid Receptor Binding Affinity of Methadone Enantiomers
CompoundReceptorKi (nM)[6]IC50 (nM)[4]
(S)-Methadone µ-opioid60.5 ± 0.126.4
(R)-Methadoneµ-opioid7.5 ± 0.13.0
Racemic Methadoneµ-opioid15.6 ± 0.1-
(S)-Methadoneδ-opioidLow Affinity-
(R)-Methadoneδ-opioidLow Affinity-
(S)-Methadoneκ-opioidLow Affinity-
(R)-Methadoneκ-opioidLow Affinity-
Table 2: (S)-Methadone Activity at Other Key Receptors and Ion Channels
TargetActivityIC50Reference
NMDA ReceptorNon-competitive antagonistLow micromolar[3]
hERG Potassium ChannelBlocker2 µM (at 37°C)[4]

Signaling Pathways

The signaling pathways affected by (S)-Methadone are multifaceted. As a weak µ-opioid receptor agonist, it can, to a lesser extent than (R)-methadone, activate G-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Its primary role as an NMDA receptor antagonist involves blocking the ion channel of the receptor, thereby inhibiting the influx of Ca2+ ions. This action modulates synaptic plasticity and neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane s_methadone (S)-Methadone mu_opioid μ-Opioid Receptor s_methadone->mu_opioid Weak Agonist g_protein Gαi/o mu_opioid->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to cAMP atp ATP atp->adenylyl_cyclase downstream_effects Downstream Effects camp->downstream_effects Reduced Cellular Response

Figure 1: (S)-Methadone's weak agonism at the µ-opioid receptor.

NMDA_receptor_antagonism cluster_membrane Postsynaptic Membrane s_methadone (S)-Methadone nmda_receptor NMDA Receptor s_methadone->nmda_receptor Blocks calcium_channel Ca²⁺ Channel nmda_receptor->calcium_channel Gated by intracellular_ca Intracellular Ca²⁺ calcium_channel->intracellular_ca extracellular_ca Extracellular Ca²⁺ extracellular_ca->calcium_channel Influx (Inhibited) synaptic_plasticity Modulation of Synaptic Plasticity intracellular_ca->synaptic_plasticity

Figure 2: (S)-Methadone's antagonism of the NMDA receptor.

Experimental Protocols

In Vitro Radioligand Binding Assay for Opioid Receptors

This protocol determines the binding affinity of (S)-Methadone for opioid receptors.

Experimental Workflow:

binding_assay_workflow prep Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Competitor prep->incubation radioligand Prepare Radioligand ([³H]DAMGO) radioligand->incubation competitor Prepare (S)-Methadone (Competitor) competitor->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC₅₀ & Ki Determination) scintillation->analysis

Figure 3: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of various concentrations of (S)-Methadone (the competitor).

      • 50 µL of a fixed concentration of the radioligand (e.g., [³H]DAMGO for µ-opioid receptors).

      • 100 µL of the prepared membrane suspension.

    • For total binding, replace the competitor with assay buffer.

    • For non-specific binding, add a high concentration of a non-labeled opioid agonist (e.g., 10 µM naloxone).

    • Incubate the plate at 25°C for 60-90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of (S)-Methadone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vitro GTPγS Binding Assay

This functional assay measures the ability of (S)-Methadone to activate G-proteins coupled to opioid receptors.

Methodology:

  • Membrane Preparation: Prepare receptor membranes as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 20 µL of various concentrations of (S)-Methadone.

      • 20 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • 20 µL of GDP (10 µM final concentration).

      • 20 µL of [³⁵S]GTPγS (0.05 nM final concentration).

      • 20 µL of the membrane preparation.

    • For basal binding, replace the drug with assay buffer.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.[1][8]

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Plot the stimulated binding as a percentage over basal against the logarithm of the (S)-Methadone concentration to determine EC₅₀ and Eₘₐₓ values.[9]

Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to study the effects of (S)-Methadone on neuronal ion channels, such as NMDA receptors or hERG channels expressed in cell lines.[2][10]

Methodology:

  • Cell Preparation:

    • Culture neurons or a cell line (e.g., HEK293) expressing the ion channel of interest on glass coverslips.

    • For studying NMDA receptors, primary neuronal cultures or brain slices can be used.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF) or an appropriate external solution.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

    • Fill the pipette with an internal solution containing appropriate ions and a fluorescent dye for cell visualization.

  • Whole-Cell Recording:

    • Approach a cell with the recording pipette while applying positive pressure.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at a specific membrane potential and record the ionic currents in response to voltage steps or agonist application.

    • To study NMDA receptor currents, apply NMDA and glycine to the bath and record the resulting current in the absence and presence of various concentrations of (S)-Methadone.

    • To study hERG channel currents, use a specific voltage protocol to elicit the characteristic tail current and assess its block by (S)-Methadone.[4][5]

  • Data Analysis:

    • Analyze the recorded currents using software like pCLAMP.

    • Measure the peak current amplitude, decay kinetics, and other relevant parameters.

    • Construct concentration-response curves to determine the IC₅₀ of (S)-Methadone for channel block.

In Vivo Locomotor Activity in Mice

This protocol assesses the behavioral effects of (S)-Methadone, such as sedation or hyperactivity.

Methodology:

  • Animals and Habituation:

    • Use adult male mice (e.g., C57BL/6J).

    • Habituate the mice to the testing room for at least 60 minutes before the experiment.

    • Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on the day before testing.

  • Drug Administration:

    • Dissolve (S)-Methadone in sterile saline.

    • Administer (S)-Methadone or vehicle (saline) via subcutaneous (SC) or intraperitoneal (IP) injection.

  • Locomotor Activity Measurement:

    • Immediately after injection, place each mouse in an individual locomotor activity chamber equipped with infrared beams to automatically track movement.

    • Record locomotor activity (e.g., distance traveled, horizontal and vertical movements) for a specified duration (e.g., 60-180 minutes).[11][12]

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total locomotor activity between the (S)-Methadone-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

(S)-Methadone is a versatile pharmacological tool that allows for the specific investigation of the NMDA receptor system with minimal interference from potent opioid receptor agonism. The protocols outlined in this document provide a framework for researchers to explore the role of (S)-Methadone in various neuroscientific contexts. Careful consideration of the specific experimental question and appropriate controls are essential for obtaining robust and interpretable data.

References

Application Notes and Protocols for Cell-Based Assays to Determine (S)-Methadone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methadone, the (S)-enantiomer of the synthetic opioid methadone, is a compound of significant interest in pharmacology and toxicology. While methadone is widely known for its use in opioid replacement therapy and pain management, its cytotoxic effects are an area of growing research, particularly concerning its potential off-target effects and therapeutic applications in oncology. Understanding the cytotoxic profile of (S)-Methadone is crucial for assessing its safety and exploring its potential as a therapeutic agent.

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively and qualitatively assess the cytotoxic effects of (S)-Methadone. The described assays will enable researchers to determine cell viability, distinguish between different mechanisms of cell death (apoptosis and necrosis), and investigate the involvement of specific cellular pathways. While much of the existing literature focuses on racemic methadone, there is evidence to suggest that the (S)-enantiomer possesses significant biological activity, including a greater inhibitory effect on splenocyte proliferation compared to the (R)-enantiomer.

Data Presentation: (S)-Methadone Cytotoxicity

Due to the limited availability of cytotoxicity data specifically for the (S)-enantiomer of methadone, the following tables summarize published IC50 values for racemic methadone (d,l-methadone) in various cell lines. This data provides a valuable reference range for designing experiments with (S)-Methadone. It is recommended that researchers establish specific IC50 values for (S)-Methadone in their cell models of interest.

Table 1: IC50 Values of Racemic Methadone in CNS-Related Primary Cells

Cell TypeIC50 (µM)Exposure TimeAssay
Primary Cortical NeuronsNot specified3 daysCellTiter-Blue
Primary OligodendrocytesNot specified3 daysCellTiter-Blue
Primary AstrocytesNot specified3 daysCellTiter-Blue
Primary MicrogliaNot specified3 daysCellTiter-Blue
Source: Methadone directly impairs central nervous system cells in vitro.[1][2][3][4]

Table 2: IC50 Values of Racemic Methadone in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
CCRF-CEMLeukemia121.624 hours
HL-60Leukemia97.1824 hours
LN229Glioblastoma>20 µg/mL96 hours
A172Glioblastoma>20 µg/mL96 hours
Source: Methadone hydrochloride and leukemia cells: Effects on cell viability, DNA fragmentation and apoptotic proteins expression level; Cytotoxic and Senolytic Effects of Methadone in Combination with Temozolomide in Glioblastoma Cells.[5][6]

Table 3: Qualitative Comparison of Methadone Enantiomer Cytotoxicity

Cell TypeAssayFinding
Human Peripheral Blood Mononuclear CellsNatural Killer (NK) Cell ActivityHigh concentrations (10⁻⁴ to 10⁻³ M) of both (+) and (-) methadone significantly reduced NK cell activity.[7]

Experimental Protocols

Here, we provide detailed protocols for four key cell-based assays to evaluate the cytotoxicity of (S)-Methadone.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • (S)-Methadone stock solution

  • Target cells in culture

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (S)-Methadone in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of (S)-Methadone. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with (S)-Methadone seed_cells->treat_cells prepare_drug Prepare (S)-Methadone Dilutions prepare_drug->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data

Caption: Workflow for assessing (S)-Methadone cytotoxicity using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • (S)-Methadone stock solution

  • Target cells in culture

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare wells for:

    • Untreated Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_and_treat Seed and Treat Cells incubate Incubate (24-72h) seed_and_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add Reaction Mixture transfer_supernatant->add_reaction_mix incubate_reaction Incubate (30 min) add_reaction_mix->incubate_reaction add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance Read Absorbance (490nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing (S)-Methadone cytotoxicity using the LDH assay.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • (S)-Methadone stock solution

  • Target cells in culture

  • 96-well opaque-walled plates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with (S)-Methadone as described in the MTT assay protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium only) from all other readings. Express the results as fold change in caspase activity compared to the untreated control.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of reactive oxygen species, which is often associated with cellular stress and cytotoxicity.

Materials:

  • (S)-Methadone stock solution

  • Target cells in culture

  • 96-well black, clear-bottom plates

  • Complete cell culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of H₂DCFDA solution (typically 5-10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS.

  • Compound Treatment: Add 100 µL of various concentrations of (S)-Methadone in complete culture medium to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For kinetic studies, take readings at multiple time points.

  • Data Analysis: Subtract the background fluorescence from all readings. Express the results as a fold change in ROS production compared to the untreated control.

Signaling Pathways of Methadone-Induced Cytotoxicity

Methadone-induced cell death can occur through different mechanisms depending on the cell type. Below are two proposed signaling pathways.

Caspase-Dependent Apoptotic Pathway

In some cancer cells, such as leukemia, methadone has been shown to induce apoptosis through the intrinsic mitochondrial pathway, which is dependent on caspase activation.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade s_methadone (S)-Methadone bcl2 Bcl-2 Family (e.g., Bcl-xL) s_methadone->bcl2 Inhibition bax Bax/Bak Activation s_methadone->bax Activation cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed caspase-dependent apoptotic pathway of (S)-Methadone.

Caspase-Independent, Necrotic-Like Cell Death Pathway

In other cell types, such as the neuroblastoma cell line SH-SY5Y, methadone has been observed to induce a caspase-independent, necrotic-like cell death.[8] This pathway involves severe mitochondrial dysfunction and energy depletion.

Necrosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Dysfunction cluster_execution Execution s_methadone (S)-Methadone mptp Mitochondrial Permeability Transition Pore (mPTP) Opening s_methadone->mptp Induction atp_depletion ATP Depletion mptp->atp_depletion ros_production ROS Production mptp->ros_production aif_release AIF Release mptp->aif_release cell_death Necrotic-like Cell Death atp_depletion->cell_death ros_production->cell_death aif_release->cell_death

Caption: Proposed caspase-independent cell death pathway of (S)-Methadone.

References

How to measure the enantiomeric ratio of methadone in urine samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Chiral Analysis of Methadone in Urine

Introduction

Methadone is a synthetic opioid used primarily for the treatment of opioid addiction and for chronic pain management. It is administered as a racemic mixture of two enantiomers, (R)-methadone and (S)-methadone. The (R)-enantiomer is the active form, exhibiting a much higher affinity for the μ-opioid receptor and is primarily responsible for the therapeutic and analgesic effects. The (S)-enantiomer has a weaker analgesic effect and has been associated with adverse cardiac effects, specifically QT interval prolongation. Due to the stereoselective metabolism and pharmacological activity of methadone enantiomers, the determination of their ratio in biological samples like urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This application note provides a detailed protocol for the measurement of the enantiomeric ratio of methadone in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method involves the extraction of methadone enantiomers and their primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), from urine samples using solid-phase extraction (SPE). The extracted analytes are then separated on a chiral stationary phase by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The use of a chiral column allows for the physical separation of the (R)- and (S)-enantiomers, while the MS/MS detector provides high sensitivity and selectivity for quantification.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices in the cited literature.[1]

  • Materials:

    • Urine samples

    • Internal Standard (IS) solution (e.g., methadone-d9)

    • Phosphate buffer (pH 6.0)

    • Methanol

    • Dichloromethane/Isopropanol (9:1, v/v)

    • 0.1 M Hydrochloric acid in methanol

    • SPE cartridges (e.g., mixed-mode cation exchange)

    • Nitrogen evaporator

    • Centrifuge

  • Procedure:

    • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine samples at 3000 rpm for 10 minutes to pellet any particulate matter.

    • To 1 mL of the supernatant, add 20 µL of the internal standard solution.

    • Add 1 mL of phosphate buffer (pH 6.0) and vortex.

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

    • Load the sample mixture onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of a dichloromethane/isopropanol (9:1, v/v) mixture containing 2% ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are representative conditions for the chiral separation and detection of methadone enantiomers.[2][3]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Chiral α1-acid glycoprotein (AGP) stationary phase column (e.g., 100 mm x 2.1 mm, 5 µm).[1][2]

    • Mobile Phase: A mixture of isopropanol and 20 mM ammonium acetate buffer (pH 7.4). The exact ratio may need optimization but is often in the range of 7-10% isopropanol.[2][3]

    • Flow Rate: 0.9 mL/min.[2]

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methadone: m/z 310.2 → 265.2

      • Methadone-d9 (IS): m/z 319.3 → 268.1[4]

      • EDDP: m/z 278.2 → 234.2

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to achieve maximum sensitivity.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards in blank urine at different concentrations of racemic methadone. Process these standards alongside the unknown samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration of the respective enantiomer. The concentration of (R)- and (S)-methadone in the urine samples is then determined from this calibration curve.

  • Enantiomeric Ratio: The enantiomeric ratio is calculated by dividing the concentration of (R)-methadone by the concentration of (S)-methadone.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
Chromatography
ColumnChiral AGP (100 mm x 2.1 mm, 5 µm)
Mobile PhaseIsopropanol:20 mM Ammonium Acetate (pH 7.4) (7:93, v/v)
Flow Rate0.9 mL/min
Column Temperature25°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModeESI+
Detection ModeMRM
MRM Transition (Methadone)m/z 310.2 → 265.2
MRM Transition (Methadone-d9)m/z 319.3 → 268.1
MRM Transition (EDDP)m/z 278.2 → 234.2

Table 2: Method Validation Parameters

Parameter(R)-Methadone(S)-Methadone
Linearity Range5 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL5 ng/mL
Accuracy (% Bias)< 15%< 15%
Precision (%RSD)< 15%< 15%
Recovery> 85%> 85%

Note: The values presented in Table 2 are typical and may vary depending on the specific instrumentation and laboratory conditions. Full method validation should be performed according to established guidelines.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation add_is Add Internal Standard centrifugation->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution hplc Chiral HPLC Separation reconstitution->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification msms->quantification ratio Enantiomeric Ratio Calculation quantification->ratio logical_relationship racemic_methadone Racemic Methadone ((R,S)-Methadone) r_methadone (R)-Methadone (Active Enantiomer) racemic_methadone->r_methadone s_methadone (S)-Methadone (Less Active/Cardiotoxic) racemic_methadone->s_methadone metabolism Metabolism (CYP450 Enzymes) r_methadone->metabolism excretion Urinary Excretion r_methadone->excretion s_methadone->metabolism s_methadone->excretion r_eddp (R)-EDDP metabolism->r_eddp s_eddp (S)-EDDP metabolism->s_eddp r_eddp->excretion s_eddp->excretion urine_sample Urine Sample excretion->urine_sample

References

Application Note and Protocol: In vivo Microdialysis for Assessing (S)-Methadone Brain Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful and versatile technique for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in awake, freely moving animals.[1][2] This method provides crucial pharmacokinetic (PK) and pharmacodynamic (PD) data, offering insights into blood-brain barrier (BBB) penetration, target engagement, and the relationship between drug concentration and pharmacological effect.[1] (S)-Methadone is the more potent enantiomer of racemic methadone, a synthetic opioid agonist used for analgesia and opioid maintenance therapy. Understanding the brain distribution of (S)-methadone is critical for optimizing its therapeutic efficacy and minimizing potential side effects. This application note provides a detailed protocol for assessing the brain distribution of (S)-methadone using in vivo microdialysis in a rodent model, along with representative data and visualizations of relevant signaling pathways.

Principles of In Vivo Microdialysis

Microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a specific brain region of interest.[2][3] An isotonic solution, referred to as the perfusate (e.g., artificial cerebrospinal fluid), is slowly and continuously passed through the probe.[2] Molecules in the ECF, including the unbound fraction of the drug of interest, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at set time intervals and analyzed to determine the concentration of the analyte.[2]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vivo microdialysis study to assess the brain distribution of (S)-methadone in the rat striatum, a key brain region involved in reward and motor control.

1. Animal Model

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials and Reagents

  • (S)-Methadone hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Microdialysis probes (e.g., CMA 12 Elite, 4 mm membrane, 20 kDa molecular weight cut-off)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂)

  • Analytical system for sample quantification (e.g., LC-MS/MS)

3. Surgical Procedure: Stereotaxic Implantation of Guide Cannula

  • Anesthetize the rat using isoflurane or another appropriate anesthetic.

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region (e.g., striatum). Stereotaxic coordinates for the rat striatum are approximately: AP: +1.0 mm, ML: ±2.5 mm from bregma, and DV: -3.0 mm from the skull surface.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for at least 48-72 hours post-surgery.

4. In Vivo Microdialysis Procedure

  • On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours to ensure a stable baseline.

  • Collect baseline dialysate samples (e.g., every 20 minutes) to determine endogenous levels of any relevant neurotransmitters.

  • Administer (S)-methadone (e.g., via intravenous or intraperitoneal injection) at the desired dose.

  • Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours) to capture the absorption, distribution, and elimination phases.

  • Store collected samples at -80°C until analysis.

5. Sample Analysis: Quantification of (S)-Methadone

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of (S)-methadone in the small volumes of microdialysate collected.

  • Internal Standard: Use a deuterated analog of methadone (e.g., methadone-d9) as an internal standard to ensure accuracy and precision.

  • Calibration Curve: Prepare a calibration curve using known concentrations of (S)-methadone in aCSF to allow for accurate quantification of the unknown samples.

6. Data Analysis

  • Calculate the concentration of (S)-methadone in each dialysate sample using the calibration curve.

  • Correct the dialysate concentrations for the in vitro recovery rate of the microdialysis probe. The recovery rate is the efficiency of the probe in capturing the analyte from the surrounding medium and should be determined for each probe before implantation.

  • Plot the unbound (S)-methadone concentration in the brain ECF as a function of time.

  • Pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) in the brain can then be calculated.

Data Presentation

The following tables present representative data from a hypothetical in vivo microdialysis study assessing the brain distribution of (S)-methadone in the rat striatum following a single intravenous dose.

Table 1: Representative Unbound (S)-Methadone Concentrations in Rat Striatum Microdialysate

Time (minutes)(S)-Methadone Concentration (ng/mL)
0 (Baseline)Below Limit of Quantification
2015.2
4035.8
6052.1
8048.9
10041.5
12033.7
18018.4
2409.1

Table 2: Representative Pharmacokinetic Parameters of Unbound (S)-Methadone in Rat Striatum

ParameterValue
Cmax (ng/mL)52.1
Tmax (minutes)60
AUC₀₋₂₄₀ (ng*min/mL)7890

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_prep Animal Acclimation surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Surgical Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Stabilization probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin (S)-Methadone Administration baseline->drug_admin sampling Time-Course Sample Collection drug_admin->sampling analysis LC-MS/MS Analysis sampling->analysis data_proc Data Processing & PK Analysis analysis->data_proc

Caption: Experimental workflow for in vivo microdialysis of (S)-Methadone.

Signaling Pathways

(S)-Methadone primarily exerts its effects through agonism at the µ-opioid receptor (MOR). However, it is also known to be an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in certain pain states. The following diagram illustrates the potential impact of (S)-methadone on dopaminergic and glutamatergic signaling in a striatal medium spiny neuron.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Medium Spiny Neuron (Striatum) dopamine_neuron Dopamine Neuron dopamine Dopamine dopamine_neuron->dopamine Release glutamate_neuron Glutamate Neuron glutamate Glutamate glutamate_neuron->glutamate Release mor µ-Opioid Receptor (MOR) nmda NMDA Receptor ca_influx Ca²⁺ Influx nmda->ca_influx Allows d1r Dopamine D1 Receptor ac Adenylyl Cyclase d1r->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates downstream Downstream Signaling (e.g., CREB, Gene Expression) pka->downstream methadone (S)-Methadone methadone->mor Agonist methadone->nmda Antagonist dopamine->d1r Binds glutamate->nmda Binds

Caption: (S)-Methadone's modulation of dopaminergic and glutamatergic pathways.

References

Application Notes and Protocols: The Role of (S)-Methadone in Opioid Tolerance and Dependence Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-methadone in preclinical studies of opioid tolerance and dependence. (S)-methadone, an enantiomer of racemic methadone, exhibits a unique pharmacological profile that makes it a valuable tool for investigating the complex neurobiological mechanisms underlying these phenomena. Unlike its counterpart, (R)-methadone, which is a potent µ-opioid receptor agonist, (S)-methadone has significantly lower affinity for opioid receptors but displays notable activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This dual action allows for the dissection of opioid versus non-opioid mediated effects in the development of tolerance and dependence.

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinities and behavioral effects of (S)-methadone and its enantiomer.

Table 1: Receptor Binding Affinities of Methadone Enantiomers

CompoundReceptorBinding AssayAffinity (Ki, nM)Source
(S)-Methadoneµ-Opioid[3H]DAMGO Competition60.5 ± 0.1[1]
(R)-Methadoneµ-Opioid[3H]DAMGO Competition7.5 ± 0.1[1]
(S)-MethadoneNMDA[3H]MK-801 Displacement~2600 - 7400[1]
(R)-MethadoneNMDA[3H]MK-801 Displacement~3400[2]

Table 2: Behavioral Effects of Racemic Methadone in Preclinical Models

Behavioral AssaySpeciesDoses (mg/kg)Observed EffectSource
Conditioned Place PreferenceRat1.0, 2.0, 4.0, 6.0, 8.0, 10.0Peak preference at 4.0 mg/kg; aversion at 10.0 mg/kg.[3][3]
Hot Plate Test (Analgesia)Mouse2.5 (chronic)Used to induce tolerance.[4][4]
Naloxone-Precipitated WithdrawalHuman30 (single dose)Induced withdrawal signs up to 96 hours post-dose.[5][5]

Signaling Pathways

The development of opioid tolerance is intricately linked to the activation of the NMDA receptor. Chronic stimulation of µ-opioid receptors can lead to a compensatory upregulation of the NMDA receptor system. (S)-methadone's antagonistic action at the NMDA receptor is thought to interfere with this process, thereby attenuating the development of tolerance.

G cluster_opioid Opioid Receptor Signaling cluster_nmda NMDA Receptor Signaling in Tolerance Opioid Opioid (e.g., Morphine) mu_Opioid_Receptor μ-Opioid Receptor Opioid->mu_Opioid_Receptor G_Protein Gi/o Protein mu_Opioid_Receptor->G_Protein PKC PKC mu_Opioid_Receptor->PKC Upregulation during chronic activation AC Adenylyl Cyclase G_Protein->AC inhibition cAMP ↓ cAMP AC->cAMP Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca2_plus Ca²⁺ Influx NMDA_Receptor->Ca2_plus CaMKII CaMKII Ca2_plus->CaMKII Ca2_plus->PKC nNOS nNOS CaMKII->nNOS PKC->NMDA_Receptor Phosphorylation (Potentiation) Tolerance Opioid Tolerance PKC->Tolerance NO NO nNOS->NO NO->Tolerance S_Methadone (S)-Methadone S_Methadone->NMDA_Receptor antagonism

Caption: NMDA Receptor Signaling in Opioid Tolerance.

Experimental Workflows

The following diagrams illustrate typical workflows for studying opioid tolerance and dependence using (S)-methadone.

G cluster_tolerance Opioid Tolerance Workflow (Hot Plate Test) start Start baseline Baseline Hot Plate Test (Measure latency to paw lick/jump) start->baseline chronic_opioid Chronic Opioid Administration (e.g., Morphine) baseline->chronic_opioid s_methadone_group Treatment Group: Co-administer (S)-Methadone chronic_opioid->s_methadone_group control_group Control Group: Administer Vehicle chronic_opioid->control_group tolerance_test Tolerance Assessment: Hot Plate Test after chronic treatment s_methadone_group->tolerance_test control_group->tolerance_test data_analysis Data Analysis: Compare latencies between groups tolerance_test->data_analysis end End data_analysis->end

Caption: Workflow for Opioid Tolerance Study.

G cluster_dependence Opioid Dependence Workflow (Naloxone-Precipitated Withdrawal) start Start chronic_opioid Chronic Opioid Administration to induce dependence start->chronic_opioid s_methadone_pre Pre-treatment Group: Administer (S)-Methadone before naloxone chronic_opioid->s_methadone_pre control_pre Control Group: Administer Vehicle before naloxone chronic_opioid->control_pre naloxone Naloxone Challenge (Precipitate Withdrawal) s_methadone_pre->naloxone control_pre->naloxone observe Observe and Score Withdrawal Signs (e.g., jumping, wet dog shakes, etc.) naloxone->observe data_analysis Data Analysis: Compare withdrawal scores observe->data_analysis end End data_analysis->end

Caption: Workflow for Opioid Dependence Study.

Experimental Protocols

Assessment of Antinociceptive Tolerance (Hot Plate Test)

Objective: To determine if (S)-methadone attenuates the development of tolerance to the analgesic effects of a µ-opioid agonist.

Materials:

  • Hot plate apparatus (calibrated to 55 ± 0.5°C)

  • Plexiglas cylinder to confine the animal on the hot plate

  • Test animals (e.g., male Sprague-Dawley rats, 250-300g)

  • µ-opioid agonist (e.g., Morphine sulfate)

  • (S)-methadone

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for injections (subcutaneous or intraperitoneal)

Procedure:

  • Habituation: Habituate the animals to the testing room and handling for at least 2-3 days prior to the experiment.

  • Baseline Latency:

    • Place each animal individually on the hot plate and start a timer.

    • Record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping).

    • A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

    • Animals with baseline latencies outside of a predetermined range (e.g., 10-30 seconds) may be excluded.

  • Induction of Tolerance:

    • Administer the µ-opioid agonist (e.g., morphine, 10 mg/kg, s.c.) twice daily for a set period (e.g., 7 days).

  • Treatment Groups:

    • Control Group: Co-administer the vehicle with each morphine injection.

    • (S)-Methadone Group: Co-administer a specific dose of (S)-methadone with each morphine injection. Multiple dose groups can be included to establish a dose-response relationship.

  • Tolerance Assessment:

    • On the day after the last chronic injection, administer a challenge dose of the µ-opioid agonist (e.g., morphine, 5 mg/kg, s.c.).

    • Measure the post-injection latency on the hot plate at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-injection latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the control and (S)-methadone treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures). A significant increase in %MPE in the (S)-methadone group compared to the control group indicates attenuation of tolerance.

Assessment of Physical Dependence (Naloxone-Precipitated Withdrawal)

Objective: To evaluate the effect of (S)-methadone on the expression of opioid withdrawal signs.

Materials:

  • Test animals (e.g., male C57BL/6 mice, 20-25g)

  • µ-opioid agonist (e.g., Morphine sulfate)

  • (S)-methadone

  • Naloxone hydrochloride

  • Vehicle (e.g., sterile saline)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, for later scoring)

Procedure:

  • Induction of Dependence:

    • Implant animals with a morphine pellet (e.g., 75 mg) subcutaneously on the back.

    • Alternatively, administer escalating doses of morphine (e.g., 10-40 mg/kg, s.c.) twice daily for 4-5 days.

  • Treatment:

    • On the test day, administer a dose of (S)-methadone or vehicle 30 minutes prior to the naloxone challenge.

  • Precipitation of Withdrawal:

    • Administer naloxone (e.g., 1 mg/kg, i.p.) to precipitate withdrawal.

  • Observation and Scoring:

    • Immediately after naloxone injection, place the animal in the observation chamber and record withdrawal signs for a 30-minute period.

    • Key withdrawal signs to score include:

      • Jumping

      • Wet-dog shakes

      • Pawing

      • Teeth chattering

      • Ptosis (drooping eyelids)

      • Diarrhea

    • A global withdrawal score can be calculated by summing the scores for each sign.

  • Data Analysis:

    • Compare the mean global withdrawal scores and the frequency of specific behaviors (e.g., number of jumps) between the (S)-methadone and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test). A significant reduction in withdrawal scores in the (S)-methadone group would indicate a potential therapeutic effect.

Assessment of Rewarding Properties (Conditioned Place Preference)

Objective: To determine the rewarding or aversive properties of (S)-methadone.

Materials:

  • Conditioned Place Preference (CPP) apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)

  • Test animals (e.g., male Sprague-Dawley rats, 250-300g)

  • (S)-methadone

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for injections

Procedure:

  • Apparatus Habituation & Pre-Test (Day 1):

    • Allow each animal to freely explore the entire CPP apparatus for 15 minutes.

    • Record the time spent in each chamber to establish any baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.

  • Conditioning Phase (Days 2-9):

    • This phase typically consists of 8 alternating conditioning sessions (one per day).

    • Drug Pairing: On drug conditioning days (e.g., days 2, 4, 6, 8), administer a specific dose of (S)-methadone and immediately confine the animal to one of the chambers (the "drug-paired" chamber) for a set duration (e.g., 30 minutes).

    • Vehicle Pairing: On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the animal to the other chamber (the "vehicle-paired" chamber) for the same duration.

    • The assignment of the drug-paired chamber should be counterbalanced across animals.

  • Test Phase (Day 10):

    • Administer no injection.

    • Place the animal in the central (neutral) compartment (if applicable) or directly into one of the main chambers and allow it to freely explore the entire apparatus for 15 minutes.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the pre-test and the test day.

    • A significant increase in time spent in the drug-paired chamber on the test day indicates a conditioned place preference (rewarding effect).

    • A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.

    • Compare the results across different doses of (S)-methadone to establish a dose-response relationship.

These protocols provide a foundation for investigating the role of (S)-methadone in opioid tolerance and dependence. Researchers should adapt these methods to their specific experimental questions and adhere to all relevant animal care and use guidelines.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of (S)-Methadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (S)-Methadone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of the isomethadone nitrile byproduct. How can I improve the regioselectivity for the desired methadone nitrile?

A1: The formation of the isomethadone nitrile is a common challenge, particularly in classical synthetic routes involving the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane.[1][2] This side product arises from the non-regioselective opening of an in-situ formed aziridinium intermediate.[1][2]

Troubleshooting Steps:

  • Adopt a Modern Synthetic Strategy: Consider employing a chiral pool approach starting from enantiopure D- or L-alanine-derived N-Boc-protected cyclic 4-methyl-sulfamidate. A novel method involves a cyclic sulfamidate ring-opening reaction with diphenylacetonitrile in the presence of NaHMDS. This approach has been shown to completely preclude the formation of the regioisomeric isomethadone byproduct.[3][4]

  • Optimize Reaction Conditions (Classical Route): If you must use the classical route, carefully control the reaction conditions. The ratio of methadone nitrile to isomethadone nitrile is sensitive to the base, solvent, and temperature.[4] While achieving high selectivity is difficult, some protocols have achieved a ratio of up to 3:1 in favor of the desired product.[4]

  • Purification: If formation of the isomer is unavoidable, a complex crystallization process can be used to separate the methadone nitrile from the more soluble isomethadone nitrile, though this can lead to lower overall yields.[4]

Q2: I am experiencing low overall yields in my synthesis of (S)-Methadone. What are the potential causes and solutions?

A2: Low overall yields can stem from several factors, including inefficient steps in the synthetic sequence and difficult purifications.

Troubleshooting Steps:

  • Evaluate Your Synthetic Route: Older methods, such as the one developed by Mkrtchyan et al., have reported overall yields of around 20%.[4] A more recent, optimized process boasts an overall yield of 63%.[3][4] Switching to a more efficient route can significantly improve your final output.

  • Intermediate Characterization: Ensure that each intermediate is of high purity before proceeding to the next step. Impurities can interfere with subsequent reactions and lower yields. Techniques such as NMR, HRMS, and chiral HPLC should be used for characterization.[3][4]

  • Grignard Reaction Conditions: The final step involving the addition of an ethyl Grignard reagent to the nitrile is critical. Ensure your Grignard reagent is freshly prepared or properly titrated. The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the reagent.

Q3: How can I confirm the enantiomeric purity of my synthesized (S)-Methadone?

A3: Establishing the enantiomeric excess (e.e.) is crucial for stereoselective synthesis.

Recommended Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of methadone and its intermediates.[3][4]

  • Polarimetry: Measurement of the specific rotation of your final product can be compared to literature values for enantiomerically pure (S)-Methadone.[3][4]

  • X-ray Crystallography: For crystalline final products or intermediates, X-ray diffraction can be used to unambiguously determine the absolute configuration.[3][4]

Q4: The hydrolysis of the intermediate imine to form the ketone is proving difficult. What conditions are recommended?

A4: The imine formed after the Grignard addition can be resistant to hydrolysis.

Recommended Hydrolysis Conditions:

  • Acidic Hydrolysis: Treatment with aqueous acid is the standard procedure. A common method involves using 6 M aqueous HCl at elevated temperatures (e.g., 50°C) for several hours.[4]

  • Reaction Monitoring: Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or LC-MS to ensure complete conversion to the ketone.[3]

Quantitative Data Summary

Synthetic RouteOverall YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Novel Chiral Pool Approach (Cyclic Sulfamidate Ring-Opening) [3][4]63%>99%High yield, excellent enantioselectivity, avoids isomethadone byproduct formation.May involve more steps in the initial preparation of the chiral starting material.
Chiral Pool Synthesis (Mkrtchyan et al.) [4]~20%>99%High enantioselectivity.Lower overall yield, formation of isomethadone nitrile requiring complex purification.
Classical Resolution of Racemic Methadone [5]Variable>99%Can produce both enantiomers.Relies on complex and often expensive resolution procedures, half of the material is the undesired enantiomer.
Classical Alkylation (Bockmühl and Ehrhart) [1][2] (Yields for the desired nitrile intermediate vary)~45% (nitrile)N/A (produces racemate)Well-established historical method.Produces a mixture of regioisomers (methadone and isomethadone nitriles) in roughly equal amounts.[1]

Experimental Protocols

Protocol 1: Novel Chiral Pool Synthesis of (S)-Methadone via Cyclic Sulfamidate Ring-Opening [3][4]

This protocol is based on a recently developed high-yield, stereoselective synthesis.

Step 1: Synthesis of N-Boc-protected (S)-4-methyl-sulfamidate

  • This key starting material is prepared from commercially available (S)-alaninol in a two-stage synthesis.

  • Stage 1: Reaction of (S)-alaninol with Boc-anhydride and triethylamine in DCM.

  • Stage 2: A two-step/one-pot cyclization with thionyl chloride in the presence of imidazole and TEA, followed by oxidation with sodium periodate and a catalytic amount of ruthenium(III) chloride. This two-step process has an overall yield of 86%.

Step 2: Cyclic Sulfamidate Ring-Opening

  • The N-Boc-protected cyclic sulfamidate is reacted with diphenylacetonitrile in the presence of NaHMDS in THF at -20°C for 1 hour.

  • The reaction is quenched with aqueous citric acid to yield the N-Boc-protected intermediate (S)-3 in 90% yield with retention of configuration.

Step 3: N-Boc-Deprotection and Reductive Amination

  • This is a two-step/one-pot process.

  • First, the N-Boc group is removed using HCl in methanol at 0°C for 4 hours.

  • Then, aqueous formaldehyde is added, followed by sodium triacetoxyborohydride in an acetonitrile/water mixture at room temperature for 1 hour to yield the (S)-methadone nitrile intermediate 4 in 96% yield.

Step 4: Grignard Reaction and Hydrolysis

  • The (S)-methadone nitrile is reacted with ethylmagnesium bromide in toluene at 100°C for 4 hours.

  • The resulting imine is then hydrolyzed with 6 M aqueous HCl at 50°C for 16 hours to afford (S)-Methadone in 93% yield.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_end Final Product start S-Alaninol key_intermediate N-Boc-(S)-4-methyl-sulfamidate start->key_intermediate Two-stage synthesis (86% yield) ring_opening Cyclic Sulfamidate Ring-Opening key_intermediate->ring_opening Diphenylacetonitrile, NaHMDS (90% yield) deprotection_amination N-Boc Deprotection & Reductive Amination ring_opening->deprotection_amination 1. HCl/MeOH 2. CH2O, NaHB(OAc)3 (96% yield) grignard Grignard Reaction & Hydrolysis deprotection_amination->grignard EtMgBr, then H3O+ (93% yield) final_product (S)-Methadone grignard->final_product

Caption: High-yield stereoselective synthesis workflow for (S)-Methadone.

troubleshooting_logic cluster_low_yield Low Overall Yield cluster_byproduct Isomethadone Byproduct Formation start Problem Encountered ly_q1 Check Purity of Intermediates start->ly_q1 Low Yield bp_q1 Adopt Modern Synthesis (e.g., Cyclic Sulfamidate) start->bp_q1 Byproduct ly_q2 Evaluate Synthetic Route Efficiency ly_q1->ly_q2 ly_q3 Optimize Grignard Reaction ly_q2->ly_q3 bp_q2 Optimize Classical Reaction Conditions bp_q1->bp_q2 bp_q3 Implement Crystallization Purification bp_q2->bp_q3

Caption: Troubleshooting logic for common synthesis issues.

References

Troubleshooting poor peak resolution in chiral HPLC of methadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor peak resolution in the chiral High-Performance Liquid Chromatography (HPLC) of methadone.

Troubleshooting Poor Peak Resolution

Poor peak resolution in the chiral HPLC of methadone can arise from several factors related to the mobile phase, column, and other instrumental parameters. This guide provides a systematic approach to identifying and resolving these issues.

Initial Checks

Before delving into more complex troubleshooting, ensure the following:

  • System Suitability: Verify that your HPLC system meets the performance criteria outlined in your standard operating procedure (SOP).

  • Standard and Sample Integrity: Confirm the concentration and purity of your methadone standard and ensure your sample has been properly prepared and stored.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column and Temperature cluster_3 Instrumental Parameters cluster_4 Resolution start Poor Peak Resolution (Overlapping or Broad Peaks) mobile_phase Check Mobile Phase Composition and pH start->mobile_phase Start Here organic_modifier Adjust Organic Modifier (e.g., Isopropanol, Acetonitrile) mobile_phase->organic_modifier Composition OK? end Resolution Improved mobile_phase->end Resolution Improved buffer_ph Verify and Adjust Buffer pH organic_modifier->buffer_ph No Improvement organic_modifier->end Resolution Improved additives Consider Mobile Phase Additives (e.g., DEA) buffer_ph->additives No Improvement buffer_ph->end Resolution Improved column_check Inspect Column (Age, Contamination) additives->column_check No Improvement additives->end Resolution Improved column_equilibration Ensure Proper Column Equilibration column_check->column_equilibration Column OK? column_check->end Resolution Improved temperature Optimize Column Temperature column_equilibration->temperature No Improvement column_equilibration->end Resolution Improved flow_rate Adjust Flow Rate temperature->flow_rate No Improvement temperature->end Resolution Improved injection_volume Reduce Injection Volume flow_rate->injection_volume No Improvement flow_rate->end Resolution Improved injection_volume->end Resolution Improved

Caption: Troubleshooting workflow for poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution in the chiral HPLC of methadone?

A1: The most common cause is often an improperly optimized mobile phase. The choice of organic modifier, buffer pH, and the presence of additives can significantly impact the enantioselective separation of methadone.

Q2: Which type of chiral stationary phase (CSP) is most effective for methadone separation?

A2: Protein-based CSPs, particularly those with α1-acid glycoprotein (AGP), have demonstrated excellent performance in separating methadone enantiomers.[1][2] Cellulose-based and cyclodextrin-based columns have also been used, but AGP columns are often preferred for their robustness and selectivity in clinical analyses.[1]

Q3: How does the mobile phase pH affect the resolution of methadone enantiomers?

A3: The pH of the mobile phase is a critical parameter due to the ionizable nature of methadone. For reversed-phase HPLC, a pH between 9.3 and 11 is often recommended to ensure proper retention and peak shape.[3] Below a pH of 9.3, you may observe shorter retention times and peak tailing.[3]

Q4: What is the role of organic modifiers in the mobile phase?

A4: Organic modifiers such as isopropanol, acetonitrile, and ethanol are used to adjust the polarity of the mobile phase and, consequently, the retention and resolution of the enantiomers. The type and concentration of the organic modifier can significantly influence the chiral recognition mechanism.

Q5: Should I use mobile phase additives?

A5: For basic compounds like methadone, the addition of a basic additive such as diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[4] Typically, a concentration of 0.1% is sufficient.[4]

Q6: How does temperature affect chiral separation?

A6: Temperature can have a complex and unpredictable effect on chiral separations. Generally, lower temperatures tend to increase chiral selectivity by enhancing weaker bonding forces, which can lead to improved resolution.[5] However, higher temperatures can increase column efficiency and improve peak shape. It is recommended to maintain a stable and optimized column temperature.

Q7: What is the optimal flow rate for chiral separations?

A7: Chiral separations often benefit from lower flow rates. While a flow rate of 1.0 mL/min is common for initial method development, reducing the flow rate may enhance resolution, especially for enantiomers that are not well-separated. Optimal flow rates can be as low as 0.2 mL/min for a 4.6 mm ID column.

Q8: My peaks are broad. What should I do?

A8: Broad peaks can be caused by several factors, including a contaminated or old column, a mobile phase flow rate that is too low, or a leak in the system.[6] First, try preparing a fresh mobile phase and checking for leaks. If the problem persists, consider flushing or replacing your column.

Q9: How long should I equilibrate my chiral column?

A9: Proper column equilibration is crucial for reproducible results. Allow at least 10-20 column volumes of the mobile phase to pass through the column before starting your analysis. Some columns, like CHIROBIOTIC columns, may require a longer equilibration time of 1-2 hours.

Experimental Protocols

Sample Preparation from Plasma

This protocol describes a simple protein precipitation method for the extraction of methadone from plasma samples.[7]

Materials:

  • Plasma sample

  • Acetonitrile containing the internal standard (e.g., 125 µg/L methadone-d3)

  • Centrifuge

  • Nitrogen evaporator

  • Mobile phase

Procedure:

  • To 200 µL of the plasma sample, add 600 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 x g for 8 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the HPLC system.

Column Equilibration

Procedure:

  • Before initial use, flush the new column with the storage solvent (typically the mobile phase without the buffer).

  • Set the HPLC pump to a low flow rate (e.g., 0.2 mL/min) and gradually increase to the desired flow rate for your method.

  • Pump at least 10-20 column volumes of the mobile phase through the column to ensure it is fully equilibrated. For a 150 x 4.6 mm column, this is approximately 25-50 mL.

  • Monitor the baseline until it is stable before injecting your first sample.

  • When changing mobile phase compositions, repeat the equilibration process.

Quantitative Data Summary

The following tables provide examples of mobile phase compositions and chromatographic conditions that have been successfully used for the chiral separation of methadone.

Table 1: Mobile Phase Compositions for Chiral Separation of Methadone

Chiral Stationary PhaseMobile Phase CompositionpHReference
α1-acid glycoprotein (AGP)20mM Ammonium Acetate Buffer : Isopropyl Alcohol : Acetonitrile (85:10:5 v/v/v)7.4[7]
α1-acid glycoprotein (AGP)20mM Acetic Acid : Isopropanol (93:7 v/v)7.4[2]
α1-acid glycoprotein (AGP)Gradient of 2-propanol and 15 mM ammonium acetate buffer with 0.01% formic acid5.3[8]

Table 2: Exemplary Chromatographic Conditions

ParameterCondition 1Condition 2
Column α1-acid glycoprotein (AGP), 5µm, 100 x 4.0 mmα1-acid glycoprotein (AGP)
Mobile Phase 85:10:5 (v/v/v) 20 mM Ammonium Acetate (pH 7.4) : Isopropyl Alcohol : Acetonitrile93:7 (v/v) 20mM Acetic Acid (pH 7.4) : Isopropanol
Flow Rate 0.9 mL/min0.9 mL/min
Temperature Ambient (22±2°C)Not specified
Detection Mass SpectrometryMass Spectrometry
Reference [7][2]

References

Technical Support Center: Optimizing Oral Bioavailability of (S)-Methadone in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies on the oral bioavailability of (S)-Methadone in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of (S)-Methadone in rodents?

Q2: What are the main factors influencing the oral bioavailability of (S)-Methadone in rodent models?

A2: The primary factors include:

  • P-glycoprotein (P-gp) Efflux: (S)-Methadone is a substrate of the P-gp efflux pump located in the intestinal epithelium. This transporter actively pumps the drug back into the intestinal lumen, reducing its net absorption.

  • First-Pass Metabolism: Methadone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6 in humans, with similar pathways expected in rodents. This metabolism can reduce the amount of active drug reaching systemic circulation.[1]

  • Physicochemical Properties: (S)-Methadone is a lipophilic compound, and its solubility in the gastrointestinal tract can affect its absorption.

  • Experimental Technique: Improper oral gavage technique can lead to stress, esophageal or stomach perforation, or accidental administration into the lungs, all of which will compromise the experiment.[2][3]

Q3: How does P-glycoprotein (P-gp) affect (S)-Methadone's bioavailability?

A3: P-glycoprotein is an efflux transporter highly expressed in the apical membrane of enterocytes in the small intestine. It recognizes a wide range of substrates, including (S)-Methadone, and uses ATP to transport them out of the cell and back into the intestinal lumen. This process limits the overall absorption of the drug into the bloodstream. P-gp also plays a role at the blood-brain barrier, limiting the entry of methadone into the central nervous system.[4][5] Studies have shown that P-gp may have a slight stereoselectivity, transporting the (S)-enantiomer more than the (R)-enantiomer.[5]

Q4: Can the choice of vehicle impact the oral absorption of (S)-Methadone?

A4: Yes, the vehicle can significantly influence the absorption of lipophilic drugs like (S)-Methadone. The choice of an appropriate vehicle can enhance solubility and absorption. For lipophilic compounds, lipid-based formulations can sometimes improve oral bioavailability.[6][7] However, the effect of the vehicle can be complex and may depend on the specific properties of the drug and the vehicle volume.[2][7]

Troubleshooting Guide

Problem 1: Low and/or Highly Variable Oral Bioavailability of (S)-Methadone

Possible Cause Troubleshooting Action
P-glycoprotein (P-gp) Efflux Co-administer a P-gp inhibitor, such as valspodar or verapamil, to block the efflux of (S)-Methadone and increase its absorption.[4][8]
Improper Gavage Technique Ensure all personnel are properly trained in oral gavage. Use appropriately sized, flexible gavage needles to minimize stress and tissue damage.[2][3] Confirm correct placement of the gavage needle before administering the dose.
Poor Solubility/Precipitation in GI Tract Consider using a different vehicle to improve solubility. Lipid-based formulations or the use of solubilizing excipients may be beneficial.[6]
High First-Pass Metabolism While difficult to modulate directly in a standard bioavailability study, be aware of its contribution. Consider conducting parallel in vitro metabolism studies using liver microsomes to quantify the metabolic clearance.
Animal Stress Acclimatize animals to handling and the experimental procedures to minimize stress, which can affect gastrointestinal physiology and drug absorption.

Problem 2: Unexpected Pharmacokinetic Profile (e.g., delayed Tmax, multiple peaks)

Possible Cause Troubleshooting Action
Delayed Gastric Emptying Ensure animals are fasted for an appropriate period before dosing, as food can affect gastric emptying and drug absorption. Be aware that opioids themselves can slow gastric motility.
Enterohepatic Recirculation This is a potential factor for some drugs. If suspected, it may require more complex study designs, including bile duct cannulation, to confirm.
Incorrect Sampling Times Optimize the blood sampling schedule based on the known rapid elimination half-life of methadone in rodents to accurately capture the Cmax and absorption phase.

Quantitative Data

Table 1: Effect of P-gp Inhibition on Racemic Methadone Oral Bioavailability in Rats

Parameter Control Group Valspodar (P-gp Inhibitor) Group Percentage Change
Oral Bioavailability (F) --↑ 122%
Volume of Central Compartment (Vc) --↓ 35%
Volume of Peripheral Compartment (Vp) --↓ 81%
(Data adapted from a study using 6 mg/kg oral racemic methadone in rats, with valspodar administered intravenously at 10 mg/kg)[8][9]

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability of (S)-Methadone in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer (S)-Methadone (e.g., 1 mg/kg) via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline).

    • Oral (PO) Group: Administer (S)-Methadone (e.g., 5 mg/kg) by oral gavage. The drug can be dissolved or suspended in a vehicle like water, saline, or a solution containing a small amount of a solubilizing agent (e.g., Tween 80).

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of (S)-Methadone in plasma samples using a validated enantioselective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][10][11][12]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula:

    • F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: Oral Gavage in Rats
  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically.

  • Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly with minimal resistance. If resistance is met, withdraw and re-insert.

  • Dose Administration: Once the needle is in place, slowly administer the prepared dose.

  • Needle Removal: Gently remove the needle along the same path of insertion.

  • Monitoring: Monitor the animal for a few minutes after the procedure for any signs of distress.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_calc Calculation Animal_Acclimatization Animal Acclimatization & Fasting Dose_Prep Dose Preparation (IV & PO) IV_Admin IV Administration Dose_Prep->IV_Admin PO_Admin Oral Gavage Dose_Prep->PO_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Bioanalysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Bioavailability_Calc Bioavailability (F) Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for an oral bioavailability study of (S)-Methadone in rodents.

Methadone_Absorption_Efflux cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Methadone_Lumen (S)-Methadone Passive_Diffusion Passive Diffusion Methadone_Lumen->Passive_Diffusion Pgp P-glycoprotein (P-gp) Metabolism Metabolism (CYP Enzymes) Methadone_Blood (S)-Methadone Passive_Diffusion->Methadone_Blood Pgp->Methadone_Lumen ATP-dependent Efflux Methadone_Blood->Pgp Efflux Substrate

Caption: Cellular mechanism of (S)-Methadone absorption and P-gp mediated efflux.

Troubleshooting_Tree Start Low Oral Bioavailability Observed Check_Gavage Review Gavage Technique? Start->Check_Gavage Check_Vehicle Assess Formulation & Vehicle? Check_Gavage->Check_Vehicle No Improve_Technique Retrain Personnel, Use Appropriate Needle Size Check_Gavage->Improve_Technique Yes Consider_Pgp Is P-gp Efflux a Major Factor? Check_Vehicle->Consider_Pgp No Optimize_Vehicle Test Alternative Vehicles (e.g., lipid-based) to Improve Solubility Check_Vehicle->Optimize_Vehicle Yes Inhibit_Pgp Co-administer a P-gp Inhibitor (e.g., Valspodar) Consider_Pgp->Inhibit_Pgp Yes Re_evaluate Re-run Experiment with Optimized Parameters Improve_Technique->Re_evaluate Optimize_Vehicle->Re_evaluate Inhibit_Pgp->Re_evaluate

Caption: Troubleshooting decision tree for low oral bioavailability of (S)-Methadone.

References

Addressing inter-individual variability in (S)-Methadone metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges posed by inter-individual variability in (S)-methadone metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for (S)-methadone metabolism?

A1: The principal enzyme governing the metabolism and clearance of methadone is Cytochrome P450 2B6 (CYP2B6).[1][2] It is responsible for the N-demethylation of methadone to its inactive metabolite, 2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][3] While other enzymes like CYP3A4, CYP2C19, and CYP2D6 are involved to a lesser extent, CYP2B6 is the primary determinant of metabolic rate and is highly stereoselective towards (S)-methadone.[3][4][5] For many years, CYP3A4 was incorrectly assumed to be the main enzyme in vivo.[1][2]

Q2: What are the main causes of inter-individual variability in (S)-methadone metabolism?

A2: The significant variability observed among individuals is primarily due to two categories of factors:

  • Genetic Factors: The CYP2B6 gene is highly polymorphic, meaning there are many genetic variants (alleles) that can result in enzymes with different levels of activity, from poor to extensive metabolizers.[1][4]

  • Non-Genetic Factors: These include co-administered drugs that can inhibit or induce CYP2B6 activity, a phenomenon known as drug-drug interactions.[2][6] Methadone can also induce its own metabolism over time (auto-induction).[2][7] Other factors like disease states, age, and ethnicity can also play a role.[8][9]

Q3: How do common CYP2B6 genetic polymorphisms affect (S)-methadone plasma levels?

A3: Genetic variants in CYP2B6 are a major cause of differing methadone plasma concentrations. For instance, individuals carrying the CYP2B66 allele exhibit decreased metabolic activity, leading to reduced clearance and consequently higher, potentially toxic, plasma concentrations of (S)-methadone.[1][5][10] Conversely, carriers of the CYP2B64 allele may have increased enzyme activity, resulting in faster clearance and lower plasma concentrations, which could lead to reduced efficacy or withdrawal symptoms.[1][4]

Q4: What is the clinical significance of variability in (S)-methadone metabolism?

A4: The variability has significant clinical implications. Elevated (S)-methadone levels, often seen in poor metabolizers, are associated with an increased risk of serious side effects, including cardiotoxicity (QT interval prolongation).[3][11] Conversely, rapid metabolism can lead to sub-therapeutic plasma concentrations and opioid withdrawal symptoms, compromising treatment effectiveness.[6] Understanding an individual's metabolic profile can help in personalizing methadone dosage to improve safety and efficacy.[12]

Data on Genetic & Non-Genetic Factors

Table 1: Impact of Key CYP2B6 Alleles on (S)-Methadone Pharmacokinetics
AlleleFunctional ConsequenceEffect on (S)-Methadone ClearanceEffect on (S)-Methadone Plasma Concentration
CYP2B61 Normal Function (Wild-Type)NormalBaseline
CYP2B64 Increased FunctionIncreased[1][4]Decreased[1][4]
CYP2B66 Decreased FunctionDecreased (e.g., 45% lower in *6/6 homozygotes)[1][5]Increased[10][13]
CYP2B6*18 Decreased FunctionLikely Decreased[10]Likely Increased[10]
Table 2: Common Non-Genetic Factors Influencing (S)-Methadone Metabolism
FactorMechanismEffect on (S)-Methadone MetabolismExamples
Drug Interactions (Inhibition) Competitive or non-competitive inhibition of CYP2B6 activityDecreasedAcute alcohol use[14]
Drug Interactions (Induction) Increased expression of CYP2B6 enzymeIncreasedRifampicin, Carbamazepine, Efavirenz[6][15]
Auto-induction Methadone activates nuclear receptors (PXR, CAR) that increase CYP2B6 expressionIncreased[2][7]Chronic methadone administration[2]
Liver Disease Reduced hepatic function and enzyme quantityDecreasedCirrhosis

Visualized Pathways and Workflows

metabolic_pathway cluster_main Hepatic Metabolism cluster_enzymes Metabolizing Enzymes S_Methadone (S)-Methadone (Active) EDDP EDDP (Inactive Metabolite) S_Methadone->EDDP  N-demethylation CYP2B6 CYP2B6 (Primary) CYP2B6->S_Methadone Major Catalyst Other_CYPs Other CYPs (CYP3A4, CYP2C19, etc.) (Minor) Other_CYPs->S_Methadone Minor Catalyst

Caption: Metabolic pathway of (S)-Methadone to its inactive metabolite EDDP.

experimental_workflow cluster_workflow Workflow for Investigating Inter-Individual Variability start Study Population (e.g., Healthy Volunteers, Patients) sampling Biological Sampling (Blood, Urine) start->sampling pk_study Pharmacokinetic (PK) Study (Administer Methadone, Collect Time-course Samples) start->pk_study genotyping Genotyping (e.g., for CYP2B6 *6) sampling->genotyping analysis Data Analysis (Correlate Genotype with PK Parameters) genotyping->analysis quantification Quantification of (S)-Methadone & EDDP (e.g., LC-MS/MS) pk_study->quantification quantification->analysis conclusion Conclusion (Identify Factors of Variability) analysis->conclusion

Caption: Experimental workflow for investigating sources of metabolic variability.

Troubleshooting Guides

Q: We are observing high variability in our in vitro (S)-methadone metabolism assays using human liver microsomes (HLMs). What are the potential causes and solutions?

A: High variability is a common challenge in HLM assays. Here is a logical approach to troubleshooting the issue:

troubleshooting_guide start Problem: High Variability in In-Vitro HLM Assays check_reagents Are enzyme/substrate reagents consistent? start->check_reagents Step 1: Check Reagents check_procedure Is the experimental procedure consistent? start->check_procedure Step 2: Check Procedure check_analysis Is the analytical method robust? start->check_analysis Step 3: Check Analysis sol_reagents1 Solution: - Qualify new HLM lots - Use fresh NADPH stock - Verify substrate purity check_reagents->sol_reagents1 If inconsistent... sol_procedure1 Solution: - Use calibrated pipettes - Ensure consistent incubation times and temperatures check_procedure->sol_procedure1 If inconsistent... sol_analysis1 Solution: - Validate LC-MS/MS method - Check internal standard performance - Assess for matrix effects check_analysis->sol_analysis1 If not robust...

Caption: Troubleshooting logic for high variability in in-vitro metabolism assays.

Q: Our results show a discrepancy between a subject's CYP2B6 genotype and their observed metabolic phenotype. Why might this occur?

A: This is a complex issue that can arise from several factors.

  • Influence of Other Genes: While CYP2B6 is primary, polymorphisms in other less prominent metabolizing enzymes (CYP2C19, CYP3A4) or transporter genes (ABCB1) could be modifying the phenotype.[7][12]

  • Non-Genetic Factors: The subject may be taking other medications that induce or inhibit CYP2B6, overriding the genetic predisposition.[15] Review the subject's medication history thoroughly.

  • Phenoconversion: An inflammatory state or disease can alter CYP enzyme expression, making a genetic normal metabolizer behave like a poor metabolizer.

  • Experimental Error: Rule out potential errors such as sample mix-ups, incorrect genotyping calls, or issues with the phenotyping assay itself. It is advisable to re-genotype and re-phenotype with a freshly collected sample if possible.

Q: We are having difficulty with the analytical quantification of (S)-methadone. What are the key considerations for method development?

A: Robust analytical quantification is critical.

  • Technique: High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity.[16]

  • Enantiomeric Separation: To measure (S)-methadone specifically, a chiral column (e.g., an α1-acid glycoprotein column) is required to separate it from (R)-methadone.[16]

  • Sample Preparation: Optimize sample clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects that can interfere with ionization in the mass spectrometer.

  • Internal Standard: Always use a stable isotope-labeled internal standard (e.g., (S)-methadone-d9) to account for variability in sample processing and instrument response.[16]

Key Experimental Protocols

Protocol 1: In-Vitro (S)-Methadone Metabolism Assay in Human Liver Microsomes (HLMs)
  • Objective: To determine the rate of (S)-methadone N-demethylation to EDDP in a pool of HLMs.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • (S)-Methadone solution

    • NADPH regenerating system (or NADPH stock solution)

    • Phosphate buffer (pH 7.4)

    • Ice-cold acetonitrile (ACN) with internal standard (e.g., EDDP-d3) for reaction termination

    • 96-well plates, incubator, centrifuge

  • Methodology:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and HLMs (e.g., 0.5 mg/mL final concentration).

    • Add (S)-methadone to achieve the desired final concentration (e.g., 1-100 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes, ensure this is within the linear range of the reaction).

    • Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

    • Centrifuge the plate (e.g., at 4000 x g for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the formation of EDDP using a validated LC-MS/MS method.

    • Calculate the rate of metabolism (e.g., in pmol/min/mg protein).

*Protocol 2: CYP2B6 Genotyping for the 6 Allele (c.516G>T, rs3745274)
  • Objective: To identify the presence of the G>T single nucleotide polymorphism (SNP) at position 516 of the CYP2B6 gene.

  • Materials:

    • Genomic DNA extracted from whole blood or saliva

    • PCR primers flanking the rs3745274 SNP site

    • Taq polymerase and dNTPs

    • Thermocycler

    • Method for SNP detection (e.g., Sanger sequencing, TaqMan SNP Genotyping Assay, or Restriction Fragment Length Polymorphism (RFLP) analysis).

  • Methodology (Example using PCR and Sanger Sequencing):

    • PCR Amplification:

      • Set up a PCR reaction containing genomic DNA, forward and reverse primers, Taq polymerase mix, and nuclease-free water.

      • Run the reaction in a thermocycler using an optimized annealing temperature and extension time to amplify a specific fragment of the CYP2B6 gene containing the SNP.

      • Verify the PCR product size and purity using agarose gel electrophoresis.

    • PCR Product Purification:

      • Purify the amplified DNA fragment to remove excess primers and dNTPs using a commercial PCR clean-up kit.

    • Sanger Sequencing:

      • Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers.

    • Data Analysis:

      • Align the resulting sequence chromatograms to the CYP2B6 reference sequence.

      • Analyze the nucleotide at the c.516 position to determine the genotype:

        • GG: Wild-type (1/1)

        • GT: Heterozygous (1/6)

        • TT: Homozygous variant (6/6)

References

How to minimize racemization of (S)-Methadone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the racemization of (S)-Methadone during storage.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments related to the stereochemical stability of (S)-Methadone.

Q1: I am observing a decrease in the enantiomeric purity of my (S)-Methadone sample over time. What could be the cause?

A1: The decrease in enantiomeric purity is likely due to racemization, the process by which one enantiomer of a chiral compound converts into its mirror image, ultimately forming a racemic mixture. In the case of (S)-Methadone, this can occur through a process called keto-enol tautomerism. Methadone possesses a chiral center at the carbon atom alpha to the ketone group. Under certain conditions, this alpha-proton can be reversibly removed, leading to the formation of a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both (R)- and (S)-enantiomers and thus, racemization.

Q2: What factors can accelerate the racemization of (S)-Methadone during storage?

A2: Several factors can influence the rate of racemization. Based on the general principles of keto-enol tautomerism, the following conditions are likely to accelerate the racemization of (S)-Methadone:

  • pH: Both acidic and basic conditions can catalyze the enolization process. Therefore, storing (S)-Methadone at a neutral pH is crucial.

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for racemization. Storage at elevated temperatures will significantly increase the rate of racemization.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the enol intermediate. Protic solvents, which can donate protons, may facilitate the tautomerism process.

  • Light: While direct evidence for the photostability of methadone enantiomers is limited, it is a good laboratory practice to protect all drug substances from light to prevent potential degradation pathways, which could indirectly affect chiral stability.

Q3: How can I minimize the racemization of (S)-Methadone in my laboratory?

A3: To minimize racemization, it is recommended to control the storage conditions strictly:

  • Temperature: Store (S)-Methadone at refrigerated temperatures (2-8 °C) or frozen (-20 °C or below) for long-term storage. Room temperature storage should be for the shortest duration possible.

  • pH: If in solution, maintain the pH as close to neutral (pH 7) as possible. Use buffered solutions if necessary to ensure pH stability.

  • Solvent: For solutions, use aprotic and non-polar solvents whenever the experimental design allows. If aqueous solutions are necessary, ensure the pH is controlled.

  • Light Protection: Always store (S)-Methadone in amber vials or containers that protect it from light.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the solid form, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which could potentially influence the local chemical environment and affect stability.

Q4: I suspect my (S)-Methadone sample has racemized. How can I confirm this?

A4: To confirm racemization, you need to determine the enantiomeric purity of your sample. This is typically done using a chiral analytical method. The most common technique is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This method can separate the (S)- and (R)-enantiomers of methadone, allowing for their quantification. An increase in the peak corresponding to the (R)-enantiomer and a decrease in the peak area of the (S)-enantiomer over time would confirm racemization.

Data Presentation

The following tables are provided as templates for researchers to record and analyze data from their own stability studies on (S)-Methadone. Due to the limited availability of published quantitative data on the racemization of (S)-Methadone, hypothetical data is included for illustrative purposes.

Table 1: Effect of Temperature on the Enantiomeric Purity of (S)-Methadone in a Buffered Aqueous Solution (pH 7.0)

Storage Temperature (°C)Time (Days)Enantiomeric Purity of (S)-Methadone (%) - Hypothetical Data
4099.8
43099.7
49099.5
25099.8
253098.5
259096.2
40099.8
403094.1
409088.5

Table 2: Effect of pH on the Enantiomeric Purity of (S)-Methadone in Aqueous Solution at 25°C

pHTime (Days)Enantiomeric Purity of (S)-Methadone (%) - Hypothetical Data
3.0099.8
3.03097.2
5.0099.8
5.03099.1
7.0099.8
7.03098.5
9.0099.8
9.03096.8

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity of (S)-Methadone by Chiral HPLC

This protocol describes a general method for the separation and quantification of (S)- and (R)-Methadone enantiomers. Method optimization may be required depending on the specific HPLC system and column used.

Materials:

  • (S)-Methadone sample

  • (R)-Methadone reference standard

  • Racemic Methadone reference standard

  • HPLC grade n-hexane

  • HPLC grade ethanol

  • HPLC grade diethylamine

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a suitable ratio (e.g., 90:10:0.1, v/v/v). The optimal ratio may vary depending on the chiral column used and should be determined experimentally. Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of racemic methadone in the mobile phase.

    • Prepare individual stock solutions of (S)-Methadone and (R)-Methadone in the mobile phase.

    • Prepare a series of working standard solutions of racemic methadone at different concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the (S)-Methadone sample to be tested in the mobile phase to obtain a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Column: Chiral stationary phase

      • Flow rate: e.g., 1.0 mL/min

      • Injection volume: e.g., 20 µL

      • Detector wavelength: e.g., 220 nm

      • Column temperature: e.g., 25 °C

    • Inject the (S)-Methadone and (R)-Methadone standard solutions to identify the retention times of each enantiomer.

    • Inject the racemic methadone standard to confirm the separation of the two enantiomers.

    • Inject the calibration standards and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

    • Determine the concentration of (S)-Methadone and (R)-Methadone in the sample by using the calibration curve.

    • Calculate the enantiomeric purity (or enantiomeric excess, ee%) of the (S)-Methadone sample using the following formula: ee% = [((S) - (R)) / ((S) + (R))] * 100 where (S) and (R) are the peak areas or concentrations of the S- and R-enantiomers, respectively.

Visualizations

Racemization_Mechanism cluster_conditions Catalyzed by: S_Methadone (S)-Methadone (Chiral) Enol_Intermediate Enol/Enolate Intermediate (Achiral - Planar) S_Methadone->Enol_Intermediate Deprotonation (H+ removal) at alpha-carbon R_Methadone (R)-Methadone (Chiral) Enol_Intermediate->R_Methadone Reprotonation (H+ addition) from opposite face Acid Acid (H+) Base Base (OH-)

Caption: Mechanism of (S)-Methadone racemization via a planar enol intermediate.

Experimental_Workflow cluster_prep Sample Preparation & Storage cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare (S)-Methadone solutions under different conditions (pH, Temp, Solvent) Store Store samples for predetermined time intervals Prep->Store HPLC Analyze samples by Chiral HPLC Store->HPLC Quantify Quantify (S)- and (R)-Methadone HPLC->Quantify Purity Calculate Enantiomeric Purity Quantify->Purity Kinetics Determine Racemization Kinetics Purity->Kinetics Conclusion Draw conclusions on optimal storage conditions Kinetics->Conclusion

Caption: Workflow for a stability study of (S)-Methadone.

Strategies to reduce off-target effects of (S)-Methadone in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of (S)-Methadone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of (S)-Methadone in cell culture?

(S)-Methadone's primary on-target effect is as a µ-opioid receptor (MOR) agonist, although it has a significantly lower affinity for MOR compared to its enantiomer, (R)-Methadone.[1][2] Its off-target effects, often observed at higher concentrations, include:

  • Ion Channel Blockade: Inhibition of various cardiac ion channels, including hERG (Kv11.1), sodium channels (Nav1.5), and calcium channels (Cav1.2).[3][4]

  • Cytotoxicity: Induction of apoptosis and necrosis in a dose-dependent manner, which is not mediated by opioid receptors.[5]

  • Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequent ATP depletion. This can trigger necrotic-like cell death.

  • Neurodevelopmental Effects: In cortical organoids, methadone has been shown to suppress neuronal function and maturation.

Q2: How can I differentiate between on-target and off-target effects of (S)-Methadone in my experiments?

To distinguish between on-target µ-opioid receptor-mediated effects and off-target effects, you can use a competitive opioid receptor antagonist such as naloxone.

  • Experimental Approach: Co-incubate your cells with (S)-Methadone and a concentration of naloxone sufficient to block the µ-opioid receptors (typically in the nanomolar to low micromolar range).[6][7]

  • Interpretation:

    • If the observed effect is abolished in the presence of naloxone, it is likely mediated by the µ-opioid receptor (on-target).

    • If the effect persists despite the presence of naloxone, it is likely an off-target effect. For example, studies have shown that methadone-induced cytotoxicity is not blocked by naloxone.[5]

Q3: What is a recommended starting concentration for (S)-Methadone to minimize off-target effects?

The optimal concentration of (S)-Methadone will be cell-type and assay-dependent. However, based on available data, it is advisable to start with the lowest possible concentration that elicits the desired on-target effect. Off-target effects such as cytotoxicity and significant ion channel blockade are more prominent at higher micromolar concentrations.[5][8] A dose-response curve should always be performed to determine the optimal concentration for your specific experimental setup.

Q4: How does the presence of serum in the cell culture medium affect my experiments with (S)-Methadone?

Serum contains various proteins, such as albumin, that can bind to small molecules like (S)-Methadone.[9] This binding can reduce the free concentration of the drug available to interact with your cells, potentially leading to an underestimation of its potency. Furthermore, hormones and growth factors in serum can interfere with cellular signaling pathways, confounding the interpretation of results.[10]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at concentrations intended to study on-target effects.

Possible Cause: The cytotoxic effects of (S)-Methadone are often independent of the µ-opioid receptor and can mask on-target activities.[5]

Solutions:

  • Concentration Optimization: Perform a detailed dose-response analysis to identify a narrow concentration window where on-target effects are observed without significant cytotoxicity.

  • Time-Course Experiment: Reduce the incubation time. Off-target cytotoxic effects may be more pronounced with longer exposure times.

  • Use of an Opioid Antagonist: As a control, co-treat with naloxone to confirm that the cytotoxicity is indeed an off-target effect.[5]

  • Alternative Agonist: If the goal is to study µ-opioid receptor signaling, consider using (R)-Methadone, which is more potent at the receptor and may allow for the use of lower, non-toxic concentrations.[1][2]

Problem 2: Inconsistent or unexpected results that may be due to non-specific binding.

Possible Cause: Components in the fetal bovine serum (FBS) are binding to the (S)-Methadone or interfering with the experimental assay.

Solutions:

  • Use of Serum-Free Medium: Adapt your cells to grow in a serum-free medium. This eliminates the confounding variables present in serum.[11][12][13] It is often recommended to seed cells in complete medium to allow for attachment and then switch to serum-free medium for the drug treatment.[14]

  • Use of Charcoal-Stripped Serum: If serum is required for cell viability, use charcoal-stripped FBS. This process removes many hormones, growth factors, and other small molecules that can interfere with your experiment.[10][15][16][17]

Quantitative Data Summary

The following table summarizes the concentrations at which on-target and off-target effects of methadone have been observed. Note that many studies use racemic methadone, and the potency of (S)-methadone at the µ-opioid receptor is lower than that of (R)-methadone.

Effect Drug Form System Concentration (IC50/EC50) Reference
On-Target
µ-Opioid Receptor Binding (mu1)(S)-MethadoneIn vitroIC50: 26.4 nM[2]
µ-Opioid Receptor Binding (mu2)(S)-MethadoneIn vitroIC50: 88 nM[2]
µ-Opioid Receptor Binding (mu1)(R)-MethadoneIn vitroIC50: 3.0 nM[2]
µ-Opioid Receptor Binding (mu2)(R)-MethadoneIn vitroIC50: 6.9 nM[2]
Off-Target
hERG Channel BlockRacemic MethadoneMammalian cellsIC50: 1.7 µM[3]
Inward Rectifier K+ Current (IK1)Racemic MethadoneVentricular myocytesIC50: 1.5 µM[4][18]
hNav1.5 Channel Block (tonic)Racemic MethadoneMammalian cellsIC50: 11.2 µM[3][4]
hNav1.5 Channel Block (phasic)Racemic MethadoneMammalian cellsIC50: 5.5 µM[3][4]
hCav1.2 Channel Block (tonic)Racemic MethadoneMammalian cellsIC50: 26.7 µM[3]
hCav1.2 Channel Block (phasic)Racemic MethadoneMammalian cellsIC50: 7.7 µM[3]
Cytotoxicity (HL-60 cells, 24h)Racemic MethadoneLeukemia cell lineIC50: 97.18 µM[19]
Cytotoxicity (CCRF-CEM cells, 24h)Racemic MethadoneLeukemia cell lineIC50: 121.6 µM[19]
Cytotoxicity (Neurons, 3 days)Racemic MethadonePrimary cortical cellsIC50: ~50 µM[20]
Cytotoxicity (Oligodendrocytes, 3 days)Racemic MethadonePrimary cortical cellsIC50: ~30 µM[20]
Cytotoxicity (Astrocytes, 3 days)Racemic MethadonePrimary cortical cellsIC50: ~100 µM[20]
Cytotoxicity (Microglia, 3 days)Racemic MethadonePrimary cortical cellsIC50: ~75 µM[20]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted for determining the cytotoxic effects of (S)-Methadone.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • (S)-Methadone stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of (S)-Methadone in culture medium. It is advisable to use a wide concentration range initially (e.g., 1 µM to 300 µM).

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of (S)-Methadone to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the drug).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[21]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[21]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with (S)-Methadone

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of (S)-Methadone for a specified time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Assay

This assay is used to assess mitochondrial health following treatment with (S)-Methadone.

Materials:

  • Cells treated with (S)-Methadone

  • JC-1 reagent

  • Assay buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells in an appropriate format (e.g., 96-well plate, coverslips).

  • Treat cells with (S)-Methadone at the desired concentrations and for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).[22]

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[22]

  • Wash the cells with assay buffer.

  • Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[23] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizations

Off_Target_Effects_Workflow cluster_planning Experiment Planning cluster_execution Experimental Execution cluster_analysis Data Analysis and Interpretation start Start: Hypothesis on (S)-Methadone Effect dose_response Design Dose-Response and Time-Course start->dose_response treat_cells Treat Cells with (S)-Methadone +/- Naloxone dose_response->treat_cells cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay mito_assay Perform Mitochondrial Potential Assay (e.g., JC-1) treat_cells->mito_assay analyze_data Analyze Data and Calculate IC50/EC50 cytotoxicity_assay->analyze_data apoptosis_assay->analyze_data mito_assay->analyze_data interpret_results Interpret On-Target vs. Off-Target Effects analyze_data->interpret_results conclusion Conclusion and Further Experiments interpret_results->conclusion

Caption: Experimental workflow for investigating (S)-Methadone's off-target effects.

Methadone_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways s_methadone_on (S)-Methadone mor µ-Opioid Receptor s_methadone_on->mor downstream_on Downstream Signaling (e.g., cAMP inhibition) mor->downstream_on naloxone Naloxone naloxone->mor Blocks s_methadone_off (S)-Methadone (Higher Conc.) ion_channels Ion Channels (hERG, Nav1.5, Cav1.2) s_methadone_off->ion_channels mitochondria Mitochondria s_methadone_off->mitochondria ion_block Channel Blockade ion_channels->ion_block mito_dysfunction Mitochondrial Dysfunction mitochondria->mito_dysfunction apoptosis Apoptosis/Necrosis mito_dysfunction->apoptosis

Caption: On-target vs. off-target signaling of (S)-Methadone.

Mitigation_Strategies cluster_problem Problem cluster_solutions Solutions cluster_outcomes Outcomes off_target Off-Target Effects of (S)-Methadone use_antagonist Use Opioid Antagonist (Naloxone) off_target->use_antagonist optimize_conc Optimize Drug Concentration off_target->optimize_conc modify_media Modify Culture Medium off_target->modify_media isolate_effects Isolate Off-Target Mechanisms use_antagonist->isolate_effects minimize_toxicity Minimize Unwanted Cytotoxicity optimize_conc->minimize_toxicity reduce_binding Reduce Non-Specific Binding modify_media->reduce_binding

Caption: Strategies to reduce (S)-Methadone's off-target effects.

References

Technical Support Center: Method Refinement for Studying (S)-Methadone-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for studying (S)-Methadone-induced cardiotoxicity.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of (S)-Methadone-induced cardiotoxicity?

The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] Inhibition of this channel prolongs the action potential duration, leading to QT interval prolongation on an electrocardiogram (ECG) and increasing the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).[1][2][3]

2. Why is it important to study the S-enantiomer of methadone specifically?

Methadone is a racemic mixture of (R)- and (S)-methadone. The (S)-enantiomer is a significantly more potent blocker of the hERG channel than the (R)-enantiomer.[4] Studies have shown that (S)-methadone can block the hERG current up to 3.5 times more potently than (R)-methadone.[4] Therefore, focusing on (S)-methadone is critical for accurately assessing the cardiotoxic potential.

3. What are the typical concentrations of (S)-Methadone used in in-vitro studies?

The concentrations of (S)-Methadone used in in-vitro studies typically range from the nanomolar to the low micromolar range, which corresponds to clinically relevant plasma concentrations. Effective concentrations for in-vitro cardiotoxic effects are often observed in the range of 0.1 µM to 10 µM.[5] For hERG inhibition assays, IC50 values are generally in the low micromolar range.[4][6]

4. Beyond hERG blockade, what are other potential mechanisms of (S)-Methadone cardiotoxicity?

While hERG blockade is the primary concern, (S)-Methadone can also affect other cardiac ion channels, including sodium (Nav1.5) and calcium (Cav1.2) channels, and other potassium channels like the inward rectifier K+ current (IK1).[6][7][8] Additionally, some evidence suggests that methadone may induce mitochondrial dysfunction, oxidative stress, and apoptosis in cardiomyocytes, contributing to its overall cardiotoxic profile.[9][10][11]

5. What are the most appropriate in-vitro models for studying (S)-Methadone cardiotoxicity?

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in-vitro model as they express human cardiac ion channels and can recapitulate key aspects of human cardiac physiology.[12][13] These cells can be used in various assay formats, including multi-electrode arrays (MEAs) for electrophysiological assessment and high-content imaging for cytotoxicity and functional analysis.[5][14] Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing specific human cardiac ion channels are also essential for dissecting the effects of (S)-Methadone on individual channels.[4][15]

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Assays
Problem Possible Cause(s) Recommended Solution(s)
Unstable gigaohm (GΩ) seal 1. Unhealthy or damaged cells.2. Debris in the pipette solution or on the cell surface.3. Incorrect pipette shape or resistance.4. Mechanical vibration of the setup.1. Ensure optimal cell culture conditions and gentle cell handling.2. Filter all solutions with a 0.22 µm filter. Ensure the bath solution surface is clean.[16]3. Use pipettes with a resistance of 4-8 MΩ. Heat-polish the pipette tip.[17]4. Use an anti-vibration table and ensure all components are securely mounted.
High access resistance after breaking into the cell 1. Incomplete rupture of the cell membrane.2. Small pipette tip opening.1. Apply brief, gentle suction pulses. A short "zap" pulse from the amplifier can also be used.[18]2. Use a pipette with a slightly larger tip opening (lower resistance).
Noisy recording 1. Improper grounding of the setup.2. Electrical interference from nearby equipment.3. Air bubbles in the pipette tip.1. Check all grounding connections to the Faraday cage and amplifier.2. Turn off non-essential electrical equipment in the vicinity.3. Gently tap the pipette holder to dislodge any bubbles.[17]
(S)-Methadone solubility issues 1. Precipitation of the compound at higher concentrations.1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in the external solution immediately before use. Visually inspect for precipitation. The use of a surfactant in the extracellular medium can sometimes improve sensitivity.[15]
Cell Viability (MTT/LDH) Assays
Problem Possible Cause(s) Recommended Solution(s)
High background in MTT assay 1. Interference from serum or phenol red in the culture medium.1. Use serum-free medium during the MTT incubation step. Use a background control well containing medium and MTT but no cells.
Low signal-to-noise ratio in LDH assay 1. Insufficient cell death to produce a detectable signal.2. LDH enzyme degradation.1. Ensure the positive control (e.g., cell lysis buffer) yields a strong signal. Optimize cell seeding density and treatment duration.2. Avoid repeated freeze-thaw cycles of the supernatant. Perform the assay immediately after collecting the supernatant.
Discrepancy between MTT and LDH results 1. MTT assay measures metabolic activity, which can be affected without immediate cell death.2. LDH assay only detects membrane rupture (necrosis or late apoptosis).1. (S)-Methadone might be causing mitochondrial dysfunction (affecting MTT reduction) before causing cell membrane damage (LDH release).2. Interpret the results in the context of the assay's principle. Consider using additional assays for apoptosis (e.g., caspase activity) to get a more complete picture.

Quantitative Data Summary

Table 1: IC50 Values of Methadone Enantiomers on Cardiac Ion Channels

Ion ChannelEnantiomerCell LineIC50 (µM)Reference(s)
hERG (IKr)(S)-MethadoneHEK2932.0[4]
hERG (IKr)(R)-MethadoneHEK2937.0[4]
hERG (IKr)Racemic MethadoneMammalian cells1.7[6]
hERG (IKr)Racemic MethadoneCHO cells2.1[19]
Nav1.5 (INa) - Tonic BlockRacemic MethadoneMammalian cells11.2[6][7]
Nav1.5 (INa) - Phasic BlockRacemic MethadoneMammalian cells5.5[6][7]
Cav1.2 (ICa,L) - Tonic BlockRacemic MethadoneMammalian cells26.7[6]
Cav1.2 (ICa,L) - Phasic BlockRacemic MethadoneMammalian cells7.7[6]
Kir2.1 (IK1)Racemic MethadoneHEK2931.5[7]

Table 2: Typical Experimental Concentrations for In-Vitro Cardiotoxicity Studies

Assay TypeCell Model(S)-Methadone Concentration RangePurposeReference(s)
Multi-Electrode Array (MEA)hiPSC-CMs0.01 - 30 µMAssessing effects on field potential duration and arrhythmia[5]
Patch-ClamphERG-expressing cells0.1 - 10 µMDetermining IC50 for hERG channel block[4]
Cytotoxicity (MTT, LDH)hiPSC-CMs0.1 - 100 µMEvaluating impact on cell viability[12][20]
Contractility AssayshiPSC-CMs0.1 - 100 µMAssessing effects on cardiomyocyte beating[12][20]

Experimental Protocols

Protocol 1: hERG Channel Inhibition Assay using Manual Whole-Cell Patch-Clamp
  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel. On the day of the experiment, detach cells using a non-enzymatic solution and plate them onto glass coverslips in the recording chamber.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell configuration with a holding potential of -80 mV.

    • Apply a voltage protocol to elicit hERG current. A recommended protocol is a depolarizing step to +40 mV for 1 second, followed by a repolarizing step to -50 mV for 2 seconds to measure the peak tail current. Repeat every 15 seconds.[21]

    • Perfuse the cells with the external solution (vehicle control) until a stable baseline current is achieved.

    • Apply increasing concentrations of (S)-Methadone (e.g., 0.1, 0.3, 1, 3, 10 µM), allowing the current to reach steady-state at each concentration.

    • Perform a final washout with the external solution to assess reversibility.

  • Data Analysis: Measure the peak tail current at -50 mV for each concentration. Normalize the current to the baseline control and plot a concentration-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment in hiPSC-CMs using LDH Assay
  • Cell Culture: Plate hiPSC-CMs in a 96-well plate at a density of 1-5 x 104 cells/well and allow them to recover and resume spontaneous beating.[22]

  • Compound Treatment:

    • Prepare serial dilutions of (S)-Methadone in the culture medium.

    • Include three sets of controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO).

      • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the experiment.

      • Medium Background Control: Culture medium without cells.

    • Treat the cells with (S)-Methadone for the desired duration (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance) ] x 100

Visualizations

G cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space hERG hERG (IKr) Channel AP Action Potential Prolongation hERG->AP Reduced K+ Efflux Nav Nav1.5 (INa) Channel Nav->AP Altered Depolarization Cav Cav1.2 (ICa,L) Channel Cav->AP Altered Plateau Phase IK1 IK1 Channel IK1->AP Delayed Repolarization EAD Early Afterdepolarizations (EADs) AP->EAD Arrhythmia Arrhythmia (Torsades de Pointes) EAD->Arrhythmia SMethadone (S)-Methadone SMethadone->hERG Potent Block SMethadone->Nav Block SMethadone->Cav Block SMethadone->IK1 Block

Caption: (S)-Methadone's primary effect on cardiac ion channels.

G cluster_workflow In-Vitro Cardiotoxicity Workflow cluster_assays Endpoint Assays Culture Culture hiPSC-CMs or Channel-expressing Cells Treatment Treat with (S)-Methadone (Concentration-Response) Culture->Treatment Electro Electrophysiology (Patch-Clamp, MEA) Treatment->Electro Viability Cell Viability (MTT, LDH) Treatment->Viability Function Contractility / Ca2+ Handling Treatment->Function Analysis Data Analysis (IC50, EC50, LD50) Electro->Analysis Viability->Analysis Function->Analysis Risk Cardiotoxicity Risk Assessment Analysis->Risk

Caption: Experimental workflow for assessing (S)-Methadone cardiotoxicity.

G cluster_cell Cardiomyocyte Mito Mitochondria ROS Reactive Oxygen Species (ROS) Mito->ROS Increased Production Caspase Caspases Mito->Caspase Cytochrome c Release ROS->Mito Further Damage Apoptosis Apoptosis Caspase->Apoptosis Activation SMethadone (S)-Methadone SMethadone->Mito Mitochondrial Dysfunction

Caption: Potential intracellular pathways of (S)-Methadone toxicity.

References

Overcoming matrix effects in mass spectrometry analysis of (S)-Methadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of (S)-Methadone.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of (S)-Methadone that may be attributed to matrix effects.

Issue 1: Low Signal Intensity or Complete Signal Loss

  • Question: My (S)-Methadone signal is significantly lower than expected, or has disappeared entirely, especially in complex matrices like plasma or urine. What could be the cause?

  • Answer: This is a classic sign of ion suppression , a major matrix effect. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) compete with (S)-Methadone for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.

    Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

      • Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up samples. Using a non-polar solvent like hexane or ethyl ether can efficiently extract methadone while leaving many polar interferences behind.[3] A comparative study showed that LLE with hexane can achieve recovery of over 100%, indicating excellent extraction efficiency.[3]

      • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than LLE. Mixed-mode SPE cartridges (e.g., cation exchange and reversed-phase) are particularly effective for extracting basic compounds like methadone from complex matrices.[4] SPE has been shown to produce cleaner extracts compared to LLE.[4]

      • Protein Precipitation (PPT): While quick and simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression, particularly from phospholipids. If sensitivity is not a major concern, a "dilute-and-shoot" approach following PPT can mitigate some matrix effects by reducing the concentration of interfering substances.

    • Improve Chromatographic Separation: Ensure that (S)-Methadone is chromatographically separated from the region where most matrix components elute (the "void volume").

      • Adjust the gradient profile to increase the retention of (S)-Methadone.

      • Consider using a different stationary phase that offers better separation from phospholipids, a major cause of ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., (S)-Methadone-d3 or -d9) is crucial. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression.[5] By calculating the analyte-to-IS peak area ratio, the variability caused by matrix effects can be effectively compensated.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[2] However, this will also dilute the analyte, so this approach is only suitable if the initial concentration is high enough.

Issue 2: Poor Reproducibility and Accuracy

  • Question: I am observing high variability in my results between different samples and batches. My quality control samples are failing. Why is this happening?

  • Answer: Inconsistent matrix effects are a likely cause of poor reproducibility and accuracy. The composition of biological matrices can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement.

    Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: As with low signal intensity, a thorough sample cleanup using SPE or LLE is essential to minimize sample-to-sample variability in matrix components.[4]

    • Mandatory Use of a Co-eluting SIL-IS: An appropriate internal standard is non-negotiable for achieving good reproducibility and accuracy in bioanalysis.[5] The SIL-IS must co-elute with the analyte to ensure it experiences the same matrix effects.

    • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This ensures that the standards and QCs are subjected to the same matrix effects as the samples, leading to more accurate quantification.

    • Assess Matrix Factor: During method validation, it is critical to quantitatively assess the matrix effect. This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. The ratio of these areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be less than 15%.[6][7]

Issue 3: Peak Shape Tailing or Splitting

  • Question: The chromatographic peak for (S)-Methadone is tailing or splitting, which is affecting integration and quantification. What could be the issue?

  • Answer: While peak shape problems can have many causes, they can be exacerbated by matrix effects. High concentrations of residual matrix components can interact with the analytical column or interfere with the analyte's interaction with the stationary phase.

    Troubleshooting Steps:

    • Enhance Sample Cleanup: A cleaner sample extract is less likely to cause peak shape issues. Consider switching from PPT to a more rigorous method like SPE.

    • Optimize Mobile Phase:

      • Ensure the mobile phase pH is appropriate for the basic nature of methadone (pKa ~8.6). A slightly acidic mobile phase (e.g., containing 0.1% formic acid) will ensure the analyte is in its protonated form, which generally leads to better peak shape on reversed-phase columns.

      • Adjust the organic solvent composition and gradient to improve peak symmetry.

    • Column Maintenance: Matrix components can build up on the analytical column over time, leading to poor peak shape.

      • Implement a regular column washing procedure.

      • Use a guard column to protect the analytical column from strongly retained matrix components.

    • Check for Metal Chelation: Some compounds can interact with the metal surfaces of the HPLC column and system, causing peak tailing and signal loss. While less common for methadone, if other troubleshooting steps fail, consider using a metal-free or PEEK-lined column.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to overcome matrix effects for (S)-Methadone analysis in plasma?

A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at reducing matrix effects for methadone analysis in plasma.[3] A comparative study demonstrated that LLE with solvents like hexane or ethyl ether can achieve excellent recoveries (99-100%).[3] SPE, particularly with mixed-mode cartridges, is also highly recommended as it tends to produce cleaner extracts.[4] Protein precipitation is the simplest method but is most prone to significant matrix effects, especially from phospholipids.

Q2: How do I quantitatively measure matrix effects for my (S)-Methadone assay?

A2: The most accepted method is to calculate the Matrix Factor (MF) .[6] This involves three sets of samples:

  • Set A: Analyte spiked into a neat solution (e.g., mobile phase).

  • Set B: Blank biological matrix is extracted, and then the analyte is spiked into the final extract.

  • Set C: Analyte is spiked into the blank biological matrix before extraction.

The matrix effect is then calculated as the ratio of the peak response in Set B to the peak response in Set A. To assess the overall process efficiency, you would compare the response of Set C to Set A.

Q3: Is a deuterated internal standard always necessary?

A3: Yes, for quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard that co-elutes with the analyte is considered the gold standard and is strongly recommended by regulatory agencies.[5] It is the most reliable way to compensate for variations in matrix effects, extraction recovery, and instrument response.

Q4: Can I use the same method for analyzing (S)-Methadone in urine and plasma?

A4: While the core LC-MS/MS parameters might be similar, the sample preparation protocol will likely need to be optimized for each matrix. Urine and plasma have very different compositions. Urine is generally less complex than plasma in terms of protein and lipid content, but it can have high salt concentrations. A "dilute-and-shoot" method might be feasible for urine if high sensitivity is not required, whereas plasma almost always requires a more thorough cleanup like SPE or LLE.[9]

Q5: My lab only analyzes for total methadone, not the (S)-enantiomer. Is this information still relevant?

A5: Absolutely. The principles of overcoming matrix effects are the same for racemic methadone and its individual enantiomers. The physicochemical properties that dictate how methadone behaves during extraction and ionization are identical for both (R)- and (S)-methadone. The troubleshooting steps and strategies outlined here are fully applicable to the analysis of total methadone.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on methadone analysis, highlighting the performance of different sample preparation methods.

Table 1: Comparison of Extraction Recovery for Methadone from Plasma

Sample Preparation MethodExtraction Solvent/CartridgepHExtraction Recovery (%)Coefficient of Variation (%)Reference
Liquid-Liquid Extraction (LLE)HexaneNot Adjusted100.754.88[3]
Liquid-Liquid Extraction (LLE)Ethyl EtherNot Adjusted99.055.41[3]
Solid-Phase Extraction (SPE)Sep C186.8598.242.77[3]
Solid-Phase Extraction (SPE)Oasis MCX6.8589.267.91[3]
Solid-Phase Extraction (SPE)Isolute HCX6.8581.1613.92[3]

Table 2: Method Performance Metrics for Methadone in Various Biological Matrices

Biological MatrixSample PreparationLLOQ (ng/mL)Linear Range (ng/mL)Extraction Efficiency (%)Matrix Effect (%)Reference
Umbilical CordSPE1010-2000>59.24.5 - 39.5[10]
UrineDilute-and-Shoot1010-5000N/A<10[9]
Whole BloodSPEN/A0-600>90N/A[4]
UrineUALLE77-1000081.3 - 97.4N/A[11]
Dried Blood SpotsProtein Precipitation0.1 (µg/L)0.1-1000 (µg/L)N/AN/A[12]

N/A: Not available in the cited reference. UALLE: Ultrasound-Assisted Liquid-Liquid Extraction.

Experimental Protocols & Visualizations

Detailed Methodology: Solid-Phase Extraction (SPE) for (S)-Methadone in Plasma

This protocol is a representative example based on common procedures for methadone extraction.

  • Sample Pre-treatment: To 0.5 mL of plasma, add 2.5 mL of 50 mM phosphate buffer (pH 6.85). Vortex to mix.

  • Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange like Oasis MCX or Isolute HCX) with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

    • Equilibrate the cartridge with 3 mL of 50 mM phosphate buffer (pH 6.85).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 50 mM phosphate buffer (pH 6.85) to remove polar interferences.

    • Wash the cartridge with 3 mL of 2% formic acid solution to remove other impurities.

  • Elution: Elute (S)-Methadone from the cartridge with 3 mL of a mixture of methanol and concentrated ammonia (e.g., 95:5 v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the dry residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma 1. Plasma Sample (0.5 mL) buffer 2. Add Buffer (pH 6.85) plasma->buffer condition 3. Condition Cartridge (Methanol, Water, Buffer) buffer->condition load 4. Load Sample condition->load wash 5. Wash Cartridge (Buffer, Formic Acid) load->wash elute 6. Elute Analyte (Methanol/Ammonia) wash->elute evap 7. Evaporate Eluate elute->evap recon 8. Reconstitute evap->recon inject 9. Inject into LC-MS/MS recon->inject

SPE Workflow for (S)-Methadone Analysis
Logical Diagram: Troubleshooting Ion Suppression

This diagram illustrates the decision-making process when troubleshooting ion suppression.

Troubleshooting_Matrix_Effects start Low Signal or Poor Reproducibility check_is Is a co-eluting SIL-IS being used? start->check_is implement_is Implement a suitable SIL-IS check_is->implement_is No check_cleanup How extensive is sample cleanup? check_is->check_cleanup Yes implement_is->check_cleanup ppt Protein Precipitation ('Dirty') check_cleanup->ppt Minimal spe_lle SPE / LLE ('Clean') check_cleanup->spe_lle Extensive improve_cleanup Improve sample cleanup (Switch to SPE/LLE) ppt->improve_cleanup check_chrom Is analyte separated from matrix peak? spe_lle->check_chrom improve_cleanup->check_chrom optimize_chrom Optimize chromatography (gradient, column) check_chrom->optimize_chrom No consider_dilution Consider sample dilution (if concentration allows) check_chrom->consider_dilution Yes optimize_chrom->consider_dilution end Problem Resolved consider_dilution->end

Troubleshooting Workflow for Ion Suppression

References

Optimizing dosage and administration routes for (S)-Methadone in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of (S)-Methadone in animal studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

???+ question "What is the difference between (S)-Methadone and racemic methadone?"

???+ question "What is the primary mechanism of action for (S)-Methadone?"

???+ question "What are the common administration routes in animal studies?"

???+ question "What are the typical dosages for (S)-Methadone in different animal models?"

???+ question "What are the potential side effects and how can they be managed?"

Troubleshooting Guides

Problem: High Variability in Experimental Results

Possible Causes:

  • Administration Route: Certain routes, like subcutaneous (SC) injection, can lead to more variable absorption and plasma concentrations compared to intravenous (IV) administration.[1] Oral transmucosal (OTM) bioavailability in cats is also highly variable.[2]

  • Genetic Polymorphisms: Variations in cytochrome P450 (CYP) enzymes (e.g., CYP2B6) that metabolize methadone can cause significant inter-individual differences in drug clearance.[3][4]

  • Inconsistent Technique: Minor variations in injection depth, volume, or gavage placement can alter absorption rates.

Solutions:

  • Standardize Administration: Ensure all personnel are thoroughly trained on the chosen administration technique. For critical studies requiring consistent plasma levels, consider using IV administration or implantable catheters.[5]

  • Control for Genetics: If possible, use well-characterized, inbred animal strains to minimize genetic variability.

  • Increase Sample Size: A larger number of animals per group can help account for inter-individual variability and improve statistical power.

  • Pharmacokinetic Sub-study: Conduct a preliminary study to characterize the pharmacokinetic profile of (S)-Methadone with your specific animal model and administration route to understand its variability.

Problem: Lack of Efficacy (e.g., No Analgesic Effect)

Possible Causes:

  • Insufficient Dosage: The administered dose may be below the therapeutic threshold for the specific animal model and pain stimulus.

  • Inappropriate Administration Route: The route may not be effective for the intended purpose. For example, in rats, methadone showed potent antinociceptive effects when given subcutaneously but not when administered directly to the CNS (intrathecally or intracerebroventricularly).[6]

  • Drug Interactions: Concurrent administration of other drugs, such as buprenorphine, can interfere with methadone's efficacy.[7]

  • Rapid Metabolism: The animal model may metabolize (S)-Methadone too quickly, preventing it from reaching effective plasma concentrations.

Solutions:

  • Perform a Dose-Response Study: Systematically test a range of doses to determine the effective dose (ED₅₀) for your specific experimental conditions.

  • Verify Administration Route Efficacy: Review literature to confirm that the chosen route is appropriate. If central effects are desired, direct CNS administration may be necessary, but its effectiveness with methadone should be confirmed.[6]

  • Review Concurrent Medications: Ensure no other administered compounds are known to antagonize or interfere with µ-opioid receptor agonists.

  • Consider Pharmacokinetic Enhancers: In some cases, co-administration with a CYP inhibitor (pharmacokinetic enhancer) can be used to increase bioavailability and duration of effect, though this adds complexity to the study.[8]

Troubleshooting Decision Workflow

G start Lack of Efficacy Observed check_dose Is the dose appropriate? (Based on literature/pilot study) start->check_dose check_route Is the administration route effective? (e.g., SC vs. ICV) check_dose->check_route Yes increase_dose Solution: Perform dose-response study. Increase dose systematically. check_dose->increase_dose No check_protocol Was the administration protocol followed correctly? check_route->check_protocol Yes change_route Solution: Select a more appropriate route. (e.g., Systemic vs. Central) check_route->change_route No check_interaction Are there potential drug interactions? check_protocol->check_interaction Yes retrain Solution: Review protocol and retrain staff on administration technique. check_protocol->retrain No review_meds Solution: Review and remove any conflicting medications. check_interaction->review_meds Yes G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Gi Gi Protein MOR->Gi Activates NMDAR NMDA Receptor (NMDAR) Ca_influx ↓ Ca2+ Influx ↓ Neuronal Excitability NMDAR->Ca_influx AC Adenylate Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuron Hyperpolarization ↓ Neurotransmitter Release ↓ Pain Signal K_channel->Hyperpolarization Ca_channel->Hyperpolarization Methadone (S)-Methadone Methadone->MOR Agonist Methadone->NMDAR Antagonist G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_data Data Collection Phase prep_dose 1. Prepare (S)-Methadone Solution & Vehicle animal_acclimate 2. Animal Acclimation & Baseline Measurements prep_dose->animal_acclimate randomize 3. Randomize Animals into Treatment Groups animal_acclimate->randomize administer 4. Administer Drug or Vehicle randomize->administer monitor 5. Monitor for Adverse Events administer->monitor behavioral 6. Behavioral Testing (e.g., Tail-flick) monitor->behavioral sampling 7. Collect Blood/Tissue Samples at Time Points behavioral->sampling analyze 8. Analyze Samples (LC-MS/MS) sampling->analyze

References

Validation & Comparative

A Comparative Analysis of (S)-Methadone and (R)-Methadone: Unraveling Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereoselective contributions of methadone enantiomers to pain relief reveals the dominant role of (R)-methadone as the primary analgesic agent, while (S)-methadone's contribution appears negligible in direct antinociceptive action. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of their performance, supported by experimental data and detailed methodologies.

Methadone, a synthetic opioid, is clinically administered as a racemic mixture of its two enantiomers, (S)-methadone and (R)-methadone. However, extensive research has demonstrated significant pharmacological differences between these two molecules, particularly concerning their analgesic effects. This comparative analysis elucidates the distinct mechanisms and potencies of each enantiomer.

Quantitative Analysis of Analgesic Efficacy

Experimental data consistently demonstrates the superior analgesic potency of (R)-methadone over (S)-methadone. This difference is primarily attributed to their differential affinities for the µ-opioid receptor, the primary target for opioid-induced analgesia.

Parameter(R)-Methadone(S)-MethadoneReference
µ-Opioid Receptor Affinity (Ki, nM) High AffinityLow Affinity[1][2]
Analgesic Effect (Hot Plate Test, Mice) Significant Analgesia (70% MPE)Devoid of Analgesic Effect (-4% MPE)[3][4]
Analgesic Effect (Paw Pressure Test, Rats) Dose-dependent antinociceptive effectInactive

%MPE = Percent Maximum Possible Effect

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for the key experiments are provided below.

Hot Plate Test

The hot plate test is a widely used method to assess the thermal nociceptive threshold in animals.

Objective: To evaluate the central analgesic activity of (S)-Methadone and (R)-Methadone by measuring the latency of the animal's response to a thermal stimulus.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Plexiglas cylinder to confine the animal to the heated surface.

  • Timer.

Procedure:

  • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • A baseline latency is determined for each animal by placing it on the hot plate and starting the timer. The time taken for the animal to exhibit a nociceptive response (e.g., licking its paws or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Animals are administered either (S)-Methadone, (R)-Methadone, or a control substance (e.g., saline) via a specific route (e.g., subcutaneous injection).

  • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.

  • The percentage of the Maximum Possible Effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Paw Pressure Test (Randall-Selitto Test)

The paw pressure test is utilized to assess the mechanical nociceptive threshold in animals.

Objective: To determine the analgesic efficacy of (S)-Methadone and (R)-Methadone by measuring the animal's withdrawal threshold to a mechanical stimulus.

Apparatus:

  • Analgesy-meter (e.g., Ugo Basile) capable of applying a linearly increasing pressure to the animal's paw.

  • Animal restrainer.

Procedure:

  • The animal is gently restrained, and its hind paw is placed on the platform of the analgesy-meter.

  • A baseline withdrawal threshold is established by applying a gradually increasing mechanical pressure to the dorsal surface of the paw. The pressure at which the animal withdraws its paw is recorded.

  • Animals are then treated with (S)-Methadone, (R)-Methadone, or a control substance.

  • At specified time points following drug administration, the mechanical withdrawal threshold is reassessed.

  • An increase in the pressure required to elicit a withdrawal response is indicative of an analgesic effect.

Signaling Pathways and Mechanisms of Action

The analgesic disparity between (S)- and (R)-methadone lies in their distinct interactions with key signaling pathways involved in pain modulation.

(R)-Methadone: Mu-Opioid Receptor Agonism

(R)-methadone exerts its potent analgesic effects primarily through its high affinity and agonist activity at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

G R_Methadone (R)-Methadone Mu_Opioid_Receptor Mu-Opioid Receptor (GPCR) R_Methadone->Mu_Opioid_Receptor G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) cAMP->Neurotransmitter_Release K_Efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Efflux Ca_Influx ↓ Ca2+ Influx Ion_Channels->Ca_Influx K_Efflux->Neurotransmitter_Release Ca_Influx->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Figure 1. (R)-Methadone's primary analgesic signaling pathway.
(S)-Methadone: Weak Opioid Agonism and NMDA Receptor Antagonism

(S)-methadone exhibits significantly lower affinity for the µ-opioid receptor, resulting in weak opioid agonist activity.[1] While some studies suggest a potential role for (S)-methadone in analgesia through its antagonism of the N-methyl-D-aspartate (NMDA) receptor, in vivo studies focusing on direct antinociception have shown it to be largely inactive.[3][4] NMDA receptor antagonism is a mechanism known to be involved in modulating central sensitization and opioid tolerance.

G S_Methadone (S)-Methadone Mu_Opioid_Receptor Mu-Opioid Receptor S_Methadone->Mu_Opioid_Receptor NMDA_Receptor NMDA Receptor S_Methadone->NMDA_Receptor Weak_Opioid_Agonism Weak Opioid Agonism Mu_Opioid_Receptor->Weak_Opioid_Agonism NMDA_Antagonism NMDA Receptor Antagonism NMDA_Receptor->NMDA_Antagonism Minimal_Analgesia Minimal Direct Analgesia Weak_Opioid_Agonism->Minimal_Analgesia Potential_Modulation Potential Modulation of Central Sensitization NMDA_Antagonism->Potential_Modulation

Figure 2. (S)-Methadone's proposed mechanisms of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the analgesic efficacy of methadone enantiomers.

G Animal_Acclimatization Animal Acclimatization (e.g., Rats or Mice) Baseline_Testing Baseline Nociceptive Testing (Hot Plate / Paw Pressure) Animal_Acclimatization->Baseline_Testing Drug_Administration Drug Administration ((S)-Methadone, (R)-Methadone, Control) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Drug Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (%MPE / Withdrawal Threshold) Post_Drug_Testing->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Figure 3. Experimental workflow for analgesic efficacy testing.

References

Unraveling the Enigma of (S)-Methadone: A Comparative Guide to its NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Methadone's N-methyl-D-aspartate (NMDA) receptor antagonism against other alternatives, supported by experimental data. This analysis delves into its binding affinities, functional inhibition, and the ongoing debate surrounding its primary mechanism of action.

(S)-Methadone, an enantiomer of the racemic mixture used for opioid use disorder and pain management, has garnered significant interest for its potential therapeutic applications beyond its opioid activity, particularly as an NMDA receptor antagonist for conditions like depression.[1][2] However, the clinical relevance of this antagonism is a subject of ongoing scientific discussion, with evidence suggesting its pharmacological profile is more complex than a singular mode of action.[1][3] This guide synthesizes key findings to validate and compare the role of (S)-Methadone as an NMDA receptor antagonist.

Comparative Binding Affinities and Potency

The antagonistic properties of (S)-Methadone at the NMDA receptor have been evaluated in various in vitro studies, often in comparison to its (R)-enantiomer, the racemic mixture, and other known NMDA receptor antagonists like ketamine and memantine. Both enantiomers of methadone demonstrate a noncompetitive inhibition of NMDA receptor ligands with a potency that has been reported as comparable to ketamine in certain assays.[4]

However, it is crucial to consider the compound's affinity for other receptors. (S)-Methadone's affinity for the µ-opioid receptor (MOR) is significantly higher, approximately 300 times greater than its affinity for the NMDA receptor.[1] This substantial difference in binding affinity has led some researchers to question the clinical significance of its NMDA receptor antagonism at therapeutic doses used for pain and opioid dependence.[5]

Recent research has also explored the NMDA receptor antagonist properties of (S)-Methadone's metabolites. Notably, N-demethylated-(6R)-methadol metabolites have been shown to exhibit higher potency as NMDA receptor antagonists compared to (S)-methadone itself, with the added benefit of reduced affinity for the µ-opioid receptor.[6][7]

For a detailed comparison of binding affinities and inhibitory concentrations, refer to the table below.

CompoundReceptor/TargetAssay TypeValueSpeciesReference
(S)-Methadone µ-Opioid Receptor (MOR)Ki (inhibition of [3H]DAMGO binding)60.5 ± 0.1 nMRat Brain[1]
NMDA ReceptorAffinity~2.6-7.4 µM[1]
(R)-Methadone µ-Opioid Receptor (MOR)Ki (inhibition of [3H]DAMGO binding)7.5 ± 0.1 nMRat Brain[1]
Racemic Methadone µ-Opioid Receptor (MOR)Ki (inhibition of [3H]DAMGO binding)15.6 ± 0.1 nMRat Brain[1]
NMDA ReceptorIC50 (functional inhibition)Low micromolar rangeRat[8]
Ketamine NMDA ReceptorKi~0.5 µM[9]
(S)-Ketamine NMDA ReceptorKi~0.3–0.8 µM[9]
(R)-Ketamine NMDA ReceptorKi~1.7–5 µM[9]

Functional Inhibition and Mechanism of Action

Studies utilizing functional assays, such as electrophysiological recordings in Xenopus oocytes, have confirmed that racemic methadone inhibits all subtypes of rat NMDA receptors in the low micromolar range.[8] This inhibition is noncompetitive, as methadone decreases the maximum NMDA-stimulated currents without significantly altering the NMDA concentration required for 50% of maximal activation.[8] While both stereoisomers show activity, some studies suggest minimal stereoselectivity in most NMDA receptor subtypes.[8]

The clinical implications of this functional inhibition are a key area of investigation. In the context of pain management, the NMDA receptor antagonism of methadone is thought to contribute to its efficacy in treating neuropathic pain and preventing the development of opioid tolerance.[10][11] However, some in vivo studies in rats suggest that the antinociceptive effects of methadone are predominantly mediated by opioid receptors.[12]

The following diagram illustrates the proposed dual mechanism of action of methadone, highlighting its interaction with both the µ-opioid receptor and the NMDA receptor.

Dual Mechanism of Methadone cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows MOR μ-Opioid Receptor Signaling Downstream Signaling (e.g., Pain, Tolerance) MOR->Signaling Inhibits Pain Signals Ca_ion->Signaling Methadone (S)-Methadone Methadone->NMDA_R Antagonizes Methadone->MOR Agonist

Caption: Dual action of (S)-Methadone at the NMDA and µ-opioid receptors.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies are crucial. Below are summaries of key experimental protocols used to validate the NMDA receptor antagonism of methadone.

Functional Inhibition in Xenopus Oocytes
  • Objective: To assess the functional inhibition of NMDA receptors by methadone.

  • Method:

    • Xenopus laevis oocytes are injected with cRNAs encoding different rat NMDA receptor subunits (e.g., NR1/2A, NR1/2B).

    • Two-electrode voltage-clamp recordings are performed to measure NMDA-activated currents.

    • Oocytes are perfused with a solution containing NMDA and glycine to elicit a baseline current.

    • Methadone (racemic or individual enantiomers) is co-applied with NMDA and glycine at various concentrations.

    • The inhibition of the NMDA-induced current by methadone is measured, and IC50 values are calculated.

  • Reference: [8]

Competitive Binding Assays
  • Objective: To determine the binding affinity of methadone enantiomers to the µ-opioid receptor.

  • Method:

    • Rat brain tissue is homogenized to prepare membrane fractions.

    • Membranes are incubated with a radiolabeled ligand specific for the µ-opioid receptor (e.g., [³H]DAMGO).

    • Increasing concentrations of unlabeled competitor compounds ((S)-Methadone, (R)-Methadone, racemic methadone) are added.

    • The displacement of the radiolabeled ligand by the competitor is measured using liquid scintillation counting.

    • Inhibition constants (Ki) are calculated from the IC50 values.

  • Reference: [1]

The following diagram outlines a typical experimental workflow for evaluating NMDA receptor antagonism.

Workflow for NMDA Antagonism Validation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Evaluation Binding Receptor Binding Assays (e.g., vs. [3H]MK-801) PKPD Pharmacokinetic/ Pharmacodynamic Modeling Binding->PKPD Functional Functional Assays (e.g., Electrophysiology) Functional->PKPD Behavioral Behavioral Models (e.g., Forced Swim Test) Phase1 Phase I Trials (Safety & Tolerability) Behavioral->Phase1 PKPD->Behavioral Phase2 Phase II/III Trials (Efficacy in Patients) Phase1->Phase2 start Compound Synthesis ((S)-Methadone & Analogs) start->Binding start->Functional

References

Navigating the Chiral Landscape: A Comparative Guide to Analytical Methods for Methadone Enantiomer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective quantification of methadone enantiomers is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Detailed experimental protocols, performance data, and a generalized validation workflow are presented to aid in method selection and implementation.

Methadone, a synthetic opioid used for pain management and opioid dependence treatment, is administered as a racemic mixture of (R)- and (S)-methadone. The enantiomers exhibit different pharmacological activities and metabolic profiles, making their individual quantification essential for understanding the drug's efficacy and safety. This guide delves into the analytical methodologies available for the chiral separation and quantification of methadone enantiomers in biological matrices.

Performance Characteristics of Analytical Methods

The choice of an analytical method for methadone enantiomer quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed HPLC, LC-MS/MS, and CE methods, based on published literature.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Linearity Range 0.05 - 1000 µg/L[1]0.1 - 1000 µg/L[2]25 - 500 ng/mL (methadone), 5 - 100 ng/mL (EDDP)[3]
Lower Limit of Quantification (LLOQ) Not explicitly stated, but methods are sensitive for therapeutic monitoring.0.1 µg/L in plasma and saliva[1][4]25 ng/mL (methadone), 5 ng/mL (EDDP) in plasma[3]
Accuracy Within acceptable limits for bioanalytical methods.100% to 106%[1]Intra- and interday precision <4% and <7% respectively[3]
Precision (RSD%) 0.5% to 4.5%[5]0.2% to 4.4%[1]<4% (intraday), <7% (interday)[3]
Recovery >95%[1]>86%[6]Not explicitly stated, but sample preparation involves liquid-liquid extraction.
Biological Matrix Urine, Serum[5][7]Plasma, Saliva, Dried Blood Spots, Hair[1][2][4][8]Plasma, Urine, Exhaled Breath Condensate[3][6][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC, LC-MS/MS, and CE.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the enantioselective determination of methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).

  • Sample Preparation: Alkaline liquid-liquid extraction of the biological fluid (e.g., urine, serum) is a common approach. An internal standard, such as estazolam, is typically added prior to extraction.[5]

  • Chiral Stationary Phase (CSP): The separation of enantiomers is achieved using a chiral column. Several CSPs have been investigated, including those based on cellulose (Chiralcel OJ), cyclodextrins (Cyclobond I 2000 RSP), and proteins (Chiral-AGP).[10] The Chiral-AGP column has been shown to provide excellent separation without interference from the primary metabolite.[10]

  • Mobile Phase: The composition of the mobile phase is optimized to achieve the best resolution and is dependent on the CSP used. For a cyclodextrin-based column, a reversed-phase mobile phase can be employed.[5]

  • Detection: UV detection at a wavelength of 210 nm is commonly used.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of low concentrations of methadone enantiomers in complex biological matrices.

  • Sample Preparation: A simple protein precipitation with acetonitrile followed by online solid-phase extraction (SPE) can be used for plasma samples.[11] For saliva collected with devices like Salivette®, a one-step liquid-liquid extraction with dichloromethane can achieve high recovery.[1] Deuterated internal standards for each enantiomer are used to ensure accurate quantification.[1]

  • Chromatographic Separation: An α1-acid glycoprotein (AGP) chiral stationary phase is effective for the enantioselective separation.[1][8]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high specificity and sensitivity.[4]

Capillary Electrophoresis (CE)

CE is an alternative technique that offers high separation efficiency and low sample volume requirements.

  • Sample Preparation: Liquid-liquid extraction is typically used to isolate the analytes from the biological matrix.[3]

  • Chiral Selector: A chiral selector is added to the background electrolyte (BGE) to enable the separation of the enantiomers. Carboxymethyl-β-cyclodextrin (CMCD) and (2-hydroxypropyl)-β-cyclodextrin have been successfully used for this purpose.[9][12]

  • Separation Conditions: The separation is performed in a fused-silica capillary with an acidic buffer. The application of a voltage across the capillary drives the separation of the charged analytes.

  • Detection: UV detection at 200 nm is a common method for analyte detection.[3]

Analytical Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability for the intended application. The following diagram illustrates a general workflow for the validation of an analytical method for methadone enantiomer quantification.

Analytical_Method_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Application Application MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC, LC-MS, CE) MD1->MD2 MD3 Optimize Separation & Detection (Column, Mobile Phase, Voltage, etc.) MD2->MD3 MD4 Develop Sample Preparation (Extraction, Clean-up) MD3->MD4 MV1 Specificity & Selectivity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Limit of Detection (LOD) & Limit of Quantification (LOQ) MV2->MV3 MV4 Accuracy & Precision MV3->MV4 MV5 Recovery MV4->MV5 MV6 Stability MV5->MV6 MV7 Ruggedness & Robustness MV6->MV7 APP1 Sample Analysis (e.g., Clinical Samples) MV7->APP1 APP2 Data Reporting & Interpretation APP1->APP2

References

A Comparative Analysis of the Metabolic Stability of (S)-Methadone and Other Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of (S)-Methadone with other commonly prescribed opioids: morphine, fentanyl, oxycodone, and buprenorphine. Understanding the metabolic fate of these compounds is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic regimens. This report synthesizes in vitro experimental data to offer a clear comparison of their metabolic liabilities.

Key Findings on Metabolic Stability

The metabolic stability of an opioid, often expressed as its intrinsic clearance (Clint) or half-life (t½) in human liver microsomes (HLMs), is a critical determinant of its pharmacokinetic profile. A lower intrinsic clearance generally indicates greater metabolic stability and a longer duration of action.

Based on available in vitro data, (S)-Methadone exhibits a moderate to high rate of metabolism, primarily driven by the cytochrome P450 enzyme CYP2B6.[1][2][3] In comparison to other opioids, its stability is influenced by the specific CYP enzymes responsible for its breakdown. The following table summarizes the available quantitative data on the metabolic stability of these opioids in human liver microsomes.

OpioidPrimary Metabolizing EnzymesIntrinsic Clearance (Clint) in HLM (µL/min/mg protein)Half-Life (t½) in HLM (min)Key Metabolites
(S)-Methadone CYP2B6 , CYP3A4, CYP2C19~19.9 - 49.8 (CYP2B6-mediated)Data not consistently reportedEDDP (inactive)
Morphine UGT2B7, UGT1A1~16~135Morphine-3-glucuronide (inactive), Morphine-6-glucuronide (active)
Fentanyl CYP3A4145 - 235~11 - 22Norfentanyl (inactive)
Oxycodone CYP3A4, CYP2D6~103~33Noroxycodone (less active), Oxymorphone (active)
Buprenorphine CYP3A4, UGTs~129~26Norbuprenorphine (active)

Note: The presented values are collated from various sources and may not be directly comparable due to differences in experimental conditions. They serve as a general guide to the relative metabolic stability.

Metabolic Pathways of Opioids

The biotransformation of these opioids involves a series of enzymatic reactions, primarily occurring in the liver. Understanding these pathways is essential for predicting potential drug-drug interactions and inter-individual variability in patient response.

(S)-Methadone Metabolic Pathway

(S)-Methadone is stereoselectively metabolized, with the S-enantiomer being a primary substrate for CYP2B6.[1][2][3] The major metabolic route is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][3]

G Metabolic Pathway of (S)-Methadone cluster_phase1 Phase I Metabolism S_Methadone (S)-Methadone EDDP EDDP (2-ethylidene-1,5-dimethyl- 3,3-diphenylpyrrolidine) (Inactive) S_Methadone->EDDP N-demethylation CYP2B6 CYP2B6 CYP2B6->S_Methadone

Caption: CYP2B6-mediated N-demethylation of (S)-Methadone to its inactive metabolite, EDDP.

Morphine Metabolic Pathway

Morphine primarily undergoes Phase II metabolism through glucuronidation.[4] The enzyme UGT2B7 is the main catalyst for the formation of morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M6G is an active metabolite with analgesic properties.

G Metabolic Pathway of Morphine cluster_phase2 Phase II Metabolism Morphine Morphine M3G Morphine-3-glucuronide (Inactive) Morphine->M3G Glucuronidation M6G Morphine-6-glucuronide (Active) Morphine->M6G Glucuronidation UGT2B7 UGT2B7 UGT2B7->Morphine

Caption: UGT2B7-mediated glucuronidation of Morphine to its major metabolites.

Fentanyl Metabolic Pathway

Fentanyl is extensively metabolized in the liver, primarily by CYP3A4, through N-dealkylation to form norfentanyl, which is an inactive metabolite.[5][6]

G Metabolic Pathway of Fentanyl cluster_phase1 Phase I Metabolism Fentanyl Fentanyl Norfentanyl Norfentanyl (Inactive) Fentanyl->Norfentanyl N-dealkylation CYP3A4 CYP3A4 CYP3A4->Fentanyl G Metabolic Pathway of Oxycodone cluster_phase1 Phase I Metabolism Oxycodone Oxycodone Noroxycodone Noroxycodone (Less Active) Oxycodone->Noroxycodone N-demethylation Oxymorphone Oxymorphone (Active) Oxycodone->Oxymorphone O-demethylation CYP3A4 CYP3A4 CYP3A4->Oxycodone CYP2D6 CYP2D6 CYP2D6->Oxycodone G Metabolic Pathway of Buprenorphine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Buprenorphine Buprenorphine Norbuprenorphine Norbuprenorphine (Active) Buprenorphine->Norbuprenorphine N-dealkylation Bup_Gluc Buprenorphine-glucuronide Buprenorphine->Bup_Gluc Glucuronidation Nor_Gluc Norbuprenorphine-glucuronide Norbuprenorphine->Nor_Gluc Glucuronidation CYP3A4 CYP3A4 CYP3A4->Buprenorphine UGTs UGTs UGTs->Buprenorphine UGTs->Norbuprenorphine G Experimental Workflow for Microsomal Stability Assay cluster_workflow Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Stock - HLM Suspension - NADPH Regenerating System Start->Prepare_Reagents Incubation Incubate Test Compound with HLMs and NADPH at 37°C Prepare_Reagents->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Terminate Reaction (e.g., add cold acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Analyze->Data_Analysis End End Data_Analysis->End

References

(S)-Methadone vs. Ketamine for Neuropathic Pain: A Head-to-Head Comparison for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two potent analgesics, their mechanisms of action, and clinical and preclinical evidence in the management of neuropathic pain.

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. This guide provides a detailed, evidence-based comparison of two pharmacological agents, (S)-Methadone and ketamine, that have shown promise in managing this complex pain state. Both drugs interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain chronification, yet they possess distinct pharmacological profiles that influence their efficacy and side-effect profiles.[1][2][3] This objective comparison aims to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to advance the search for more effective neuropathic pain therapies.

Mechanisms of Action: A Tale of Two NMDA Receptor Modulators

(S)-Methadone and ketamine both exert their analgesic effects in neuropathic pain, in part, by antagonizing the NMDA receptor.[1] However, their mechanisms diverge significantly beyond this shared target.

(S)-Methadone: A Multi-Modal Analgesic (S)-Methadone is the more potent enantiomer of racemic methadone at the µ-opioid receptor.[4] Its analgesic properties in neuropathic pain are attributed to a unique combination of actions:

  • µ-Opioid Receptor Agonism: Like other opioids, methadone activates µ-opioid receptors, leading to the inhibition of ascending pain pathways.[1][5]

  • NMDA Receptor Antagonism: Methadone is a non-competitive antagonist of the NMDA receptor, which is thought to contribute to its efficacy in neuropathic pain and may play a role in reducing opioid tolerance.[3][5][6]

  • Serotonin and Norepinephrine Reuptake Inhibition: Methadone also blocks the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways, a mechanism shared with some antidepressant medications used for neuropathic pain.[5][7][8][9]

Ketamine: A Primary NMDA Receptor Antagonist Ketamine, a dissociative anesthetic at higher doses, functions primarily as a non-competitive antagonist at the NMDA receptor.[10] This action is central to its ability to alleviate neuropathic pain by blocking the excessive glutamatergic neurotransmission that drives central sensitization.[10] While it has weak opioid receptor activity, its primary analgesic effect in neuropathic pain is attributed to its potent NMDA receptor blockade.

Signaling Pathways

The following diagrams illustrate the key signaling pathways for (S)-Methadone and ketamine.

cluster_Methadone (S)-Methadone Signaling Methadone (S)-Methadone MOR µ-Opioid Receptor Methadone->MOR Agonist NMDAR_M NMDA Receptor Methadone->NMDAR_M Antagonist SERT Serotonin Transporter Methadone->SERT Inhibitor NET Norepinephrine Transporter Methadone->NET Inhibitor Pain_Inhibition_M Analgesia MOR->Pain_Inhibition_M Inhibits Ascending Pain Signals Central_Sensitization_M Reduced Central Sensitization NMDAR_M->Central_Sensitization_M Reduces Serotonin_Increase Serotonin_Increase SERT->Serotonin_Increase Increases Synaptic Serotonin Norepinephrine_Increase Norepinephrine_Increase NET->Norepinephrine_Increase Increases Synaptic Norepinephrine Pain_Inhibition_M2 Analgesia Serotonin_Increase->Pain_Inhibition_M2 Enhances Descending Inhibitory Pathways Norepinephrine_Increase->Pain_Inhibition_M2

Caption: (S)-Methadone's multi-modal mechanism of action.

cluster_Ketamine Ketamine Signaling Ketamine Ketamine NMDAR_K NMDA Receptor Ketamine->NMDAR_K Non-competitive Antagonist Ca_Influx Ca_Influx NMDAR_K->Ca_Influx Blocks Ca²+ Influx Glutamate Glutamate Glutamate->NMDAR_K Glycine Glycine Glycine->NMDAR_K Downstream_Signaling Downstream_Signaling Ca_Influx->Downstream_Signaling Inhibits Central_Sensitization_K Reduced Central Sensitization & Pain Downstream_Signaling->Central_Sensitization_K Reduces

Caption: Ketamine's primary mechanism via NMDA receptor antagonism.

Head-to-Head Comparison of Efficacy: Clinical and Preclinical Data

A randomized, double-blind, active-controlled clinical trial by Vadalouca et al. (2017) provides the most direct comparison of oral methadone and ketamine for refractory neuropathic pain.

Clinical Trial Data

Table 1: Comparison of Pain Reduction in a 3-Month Clinical Trial

Outcome MeasureMethadone (n=14)Ketamine (n=14)Methadone + Ketamine (n=14)
Pain Score (VAS) Reduction
Day 7~40%~40%~40%
Day 15~60%~60%~60%
Day 30~70%~70%~70%
Overall Pain Improvement EffectiveSignificantly better than methadone or combination Effective
Allodynia Reduction No significant reductionMore effective than methadone or combination No significant reduction
Burning/Shooting Pain Reduction Significant reductionSignificant reductionSignificant reduction

Data extracted from Vadalouca et al., Pain Physician, 2017.[11][12][13]

Key Findings from the Clinical Trial:

  • All treatment groups showed a substantial reduction in pain scores (at least 40%).[11][12][13]

  • The ketamine-only group demonstrated a significantly greater improvement in overall pain compared to the methadone and combination groups.[11][12][13]

  • Ketamine alone was more effective in reducing allodynia.[11][12]

  • There were no significant differences among the groups in the reduction of burning or shooting pain.[11][12]

Preclinical Data

A systematic review and meta-analysis of animal studies on ketamine for neuropathic pain revealed the following:

Table 2: Efficacy of Ketamine in Animal Models of Neuropathic Pain

AdministrationEfficacy in Reducing AllodyniaDuration of Effect
Single Dose Appreciable effect within 3 hours (Standardized Mean Difference: 1.6)Not sustained at 24 or 72 hours
Chronic Administration Profound relief during exposure (Effect Size: 5.1)Effect diminishes over time, with a 70% loss of effect 24 days after treatment cessation

Data from a meta-analysis of 31 animal studies.[10][12][14][15]

Experimental Protocols

Clinical Trial: Management of Neuropathic Chronic Pain with Methadone Combined with Ketamine (Vadalouca et al., 2017)
  • Study Design: A randomized, double-blind, active-controlled, parallel-group clinical trial.

  • Participants: 42 patients with neuropathic pain refractory to conventional therapy.

  • Interventions: Patients were randomly assigned to one of three groups for a 3-month period:

    • Oral methadone (n=14)

    • Oral ketamine (n=14)

    • Oral methadone plus oral ketamine (n=14)

  • Outcome Measures:

    • Pain intensity assessed using a Visual Analog Scale (VAS).

    • Presence of allodynia, burning, and shooting pain.

    • Adverse effects.

  • Statistical Analysis: Analysis of variance (ANOVA) with Bonferroni's post hoc test for parametric variables, Kruskal-Wallis test for non-parametric variables, and χ2 or Fisher's exact tests for categorical data. Repeated-measures ANOVA was used to compare pain and sleepiness over time.

Preclinical Behavioral Assays

Von Frey Test for Mechanical Allodynia This test is a standard method for assessing mechanical sensitivity in rodent models of neuropathic pain.[16][17]

  • Apparatus: A series of calibrated von Frey filaments that exert a specific force when bent.[17]

  • Procedure:

    • Animals are placed in a testing chamber with a mesh floor, allowing access to the plantar surface of their paws.

    • Filaments of increasing force are applied to the mid-plantar surface of the hind paw.[16]

    • A positive response is recorded when the animal briskly withdraws its paw.

    • The 50% paw withdrawal threshold is determined using the up-down method, which involves sequentially applying filaments of increasing or decreasing force based on the animal's response.[16]

Hot Plate Test for Thermal Hyperalgesia This test measures the response to a thermal stimulus.[11][13]

  • Apparatus: A temperature-controlled metal plate.

  • Procedure:

    • The animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C).[18]

    • The latency to a nocifensive response (e.g., licking a hind paw or jumping) is recorded.[13]

    • A cut-off time is established to prevent tissue damage.[11]

Side Effects and Safety Profile

Table 3: Common Side Effects of Methadone and Ketamine in Neuropathic Pain Treatment

Side EffectMethadoneKetamine
Gastrointestinal Nausea, vomiting, constipationNausea, vomiting
Neurological Dizziness, sleepiness/sedation, headacheDizziness, hallucinations, dissociation, floating sensations
Cardiovascular QTc interval prolongation-
Other Migraine-

Data from Vadalouca et al., 2017 and other sources.[11][19]

In the head-to-head clinical trial, sleepiness was significantly higher in the methadone-only group compared to the ketamine and combination groups.[11] The incidence of other side effects like nausea, vomiting, dizziness, hallucination, constipation, and headache was similar across all three groups.[11]

Conclusion

Both (S)-Methadone and ketamine demonstrate efficacy in treating neuropathic pain, primarily through their interaction with the NMDA receptor. However, their distinct pharmacological profiles lead to differences in their clinical utility.

Ketamine appears to be particularly effective for allodynia, a hallmark of neuropathic pain, and may offer superior overall pain relief compared to methadone in some patients.[11][12][13] Its efficacy in preclinical models is well-documented, especially with chronic administration.[10][12][14][15]

(S)-Methadone , with its multi-modal mechanism of action that includes opioid agonism and monoamine reuptake inhibition, presents a broader therapeutic approach.[1][3][5] This may be advantageous in patients with mixed pain states or those who have not responded to other treatments.

The choice between these agents will depend on the specific characteristics of the patient's neuropathic pain, their previous treatment history, and their susceptibility to the respective side-effect profiles of each drug. Further large-scale, head-to-head clinical trials are warranted to more definitively delineate the relative strengths and weaknesses of (S)-Methadone and ketamine in the diverse population of patients suffering from neuropathic pain.

References

Independent Replication of (S)-Methadone's Antitussive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitussive properties of (S)-Methadone, also known as levomethadone. While independent replication studies are limited, this document synthesizes available preclinical data, compares its efficacy with other antitussive agents, and details relevant experimental methodologies. The information is intended to support further research and drug development in the field of cough suppression.

Quantitative Data Summary

The most direct quantitative data on the antitussive efficacy of (S)-Methadone comes from a preclinical study in cats. The following table summarizes the median effective dose (ED50) required to suppress the cough reflex.

CompoundAntitussive ED50 (mg/kg, i.v.) in Cats
(-)-Methadone ((S)-Methadone) 0.07
(+)-Methadone ((R)-Methadone)0.95
(-)-Morphine0.05
(+)-Morphine0.70
(-)-Codeine1.0
(+)-Codeine1.1

Data extracted from Chau et al., 1983.

Comparison with Alternatives

Based on the preclinical data presented, (S)-Methadone demonstrates potent antitussive activity. Its efficacy is comparable to that of morphine and significantly greater than codeine in the feline model. Notably, the (-)-isomer of methadone is substantially more potent than the (+)-isomer, highlighting a degree of stereoselectivity in its antitussive action.

Alternatives to (S)-Methadone for cough suppression include traditional opioids like codeine and morphine, as well as non-opioid drugs such as dextromethorphan. While codeine has long been considered a standard antitussive, its efficacy has been questioned in some clinical studies. Dextromethorphan, a non-opioid morphinan, is a common component of over-the-counter cough remedies and is suggested to have a better safety profile than opioids.

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the antitussive effects of compounds in an animal model, based on methodologies described in the cited literature.

Animal Model:

  • Species: Cat

  • Anesthesia: Lightly anesthetized to maintain the cough reflex.

Induction of Cough Reflex:

  • Mechanical stimulation of the tracheobronchial region is used to elicit a consistent cough reflex.

Drug Administration:

  • Compounds are administered intravenously (i.v.) to ensure rapid and complete bioavailability.

  • A range of doses is tested to determine the dose-response relationship.

Measurement of Antitussive Effect:

  • The primary endpoint is the inhibition of the cough reflex.

  • The ED50, the dose at which the cough reflex is inhibited by 50%, is calculated.

Workflow for Antitussive Efficacy Testing:

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., Cat) anesthesia Light Anesthesia animal_model->anesthesia cough_induction Cough Induction (Mechanical Stimulation) anesthesia->cough_induction drug_admin Intravenous Drug Administration cough_induction->drug_admin dose_response Dose-Response Assessment drug_admin->dose_response measurement Measurement of Cough Reflex Inhibition dose_response->measurement ed50 Calculation of ED50 measurement->ed50 G cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome s_methadone (S)-Methadone mu_receptor μ-Opioid Receptor (in Cough Center) s_methadone->mu_receptor Agonist Binding inhibition Inhibition of Neuronal Activity mu_receptor->inhibition Initiates Signaling Cascade cough_suppression Suppression of Cough Reflex inhibition->cough_suppression

A Comparative Analysis of (S)-Methadone Pharmacodynamics Across Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamic properties of (S)-Methadone in various animal species. The following sections detail its receptor binding affinity, analgesic effects, and respiratory depression profile, supported by experimental data and detailed methodologies to aid in preclinical research and drug development.

Receptor Binding Affinity

(S)-Methadone, while historically considered the less active enantiomer of racemic methadone, demonstrates notable affinity for the µ-opioid receptor (MOR). This interaction is the primary mechanism for its opioid-like effects.

Table 1: µ-Opioid Receptor Binding Affinity of (S)-Methadone

Animal SpeciesTissue PreparationRadioligand(S)-Methadone Kᵢ (nM)
RatBrain tissue[³H]DAMGO60.5 ± 0.1[1]
CattleNot SpecifiedNot SpecifiedIC₅₀ at µ₁ receptor: 26.4 nM, IC₅₀ at µ₂ receptor: 88 nM

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity.

Analgesic Effects

The analgesic properties of (S)-Methadone, while less potent than the (R)-enantiomer, are significant. These effects are primarily mediated through its agonist activity at the µ-opioid receptor.[2] Various preclinical models are utilized to assess the antinociceptive efficacy of (S)-Methadone.

Table 2: Analgesic Effects of Methadone in Different Animal Species

Animal SpeciesTestMethadone FormDosageRouteObserved Effect
MouseHot PlateRacemicNot SpecifiedNot SpecifiedDelayed pain response, indicating an analgesic effect.[3][4]
RatTail-FlickRacemicED₅₀ values were found to be similar to those in mice.[5]Not SpecifiedIncreased pain threshold.
AmphibianAcetic Acid TestRacemicED₅₀ values determined.SubcutaneousDose-dependent and long-lasting analgesia.[6]

ED₅₀: The dose that produces a therapeutic effect in 50% of the population.

Respiratory Depression

A critical aspect of opioid pharmacodynamics is the potential for respiratory depression. Studies indicate that (S)-Methadone contributes to the respiratory depressant effects of the racemic mixture, particularly in neonatal models.

Table 3: Respiratory Effects of (S)-Methadone and Racemic Methadone

Animal SpeciesMethodMethadone FormDosageRouteObserved Effect
Neonatal Guinea PigPlethysmography(S)-MethadoneNot SpecifiedNot SpecifiedAlone, had no respiratory effects, but augmented R-methadone induced respiratory depression.[7]
DogNot SpecifiedRacemic0.5 mg/kg and 1.0 mg/kgIntravenousDose-related cardiovascular and respiratory depression.[8]
Capuchin MonkeyNot SpecifiedRacemic1.0 mg/kg (in combination)Not SpecifiedRespiratory acidosis was observed in the group that received a combination including methadone.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the pharmacodynamics of (S)-Methadone.

µ-Opioid Receptor Binding Assay

This assay determines the binding affinity of a compound to the µ-opioid receptor.

Protocol Summary:

  • Tissue Preparation: Brain tissue from the selected animal species is homogenized in a suitable buffer.

  • Incubation: The tissue homogenate is incubated with a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of (S)-Methadone.

  • Separation: Bound and unbound radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data is used to calculate the inhibitory constant (Kᵢ) of (S)-Methadone, representing its binding affinity.[1]

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis BrainTissue Brain Tissue Homogenate Tissue Homogenate BrainTissue->Homogenate Incubation Incubation with [³H]DAMGO & (S)-Methadone Homogenate->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Kᵢ Calculation Counting->Ki_Calc

µ-Opioid Receptor Binding Assay Workflow
Analgesia Assessment: Hot Plate Test

The hot plate test is used to evaluate the thermal nociceptive threshold in rodents.

Protocol Summary:

  • Apparatus: A metal plate is maintained at a constant temperature (typically 52-55°C).[10]

  • Acclimation: The animal is placed on the hot plate within a transparent cylinder to confine it.

  • Measurement: The latency to a pain response (e.g., paw licking, jumping) is recorded.[11] A cut-off time is established to prevent tissue damage.

  • Drug Administration: (S)-Methadone or a vehicle control is administered.

  • Post-treatment Measurement: The latency to the pain response is measured again at specific time points after drug administration. An increase in latency indicates an analgesic effect.[4]

G Start Place Animal on Hot Plate (52-55°C) Measure_Baseline Record Baseline Latency to Paw Lick/Jump Start->Measure_Baseline Administer_Drug Administer (S)-Methadone or Vehicle Measure_Baseline->Administer_Drug Wait Wait for Predetermined Time Intervals Administer_Drug->Wait Measure_Post Record Post-Treatment Latency Wait->Measure_Post Compare Compare Latencies Measure_Post->Compare

Hot Plate Test Experimental Workflow
Analgesia Assessment: Acetic Acid-Induced Writhing Test

This test is used to screen for analgesic activity against visceral pain.

Protocol Summary:

  • Drug Administration: Mice are pre-treated with (S)-Methadone or a control substance.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.[12]

  • Observation: The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[13][14]

  • Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the control group indicates an analgesic effect.

G Administer Administer (S)-Methadone or Control Inject_AA Inject Acetic Acid (i.p.) Administer->Inject_AA Observe Observe and Count Writhes for 20 min Inject_AA->Observe Analyze Analyze Data: Compare Writhing Counts Observe->Analyze

Acetic Acid-Induced Writhing Test Workflow
Respiratory Depression Assessment: Whole-Body Plethysmography

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

Protocol Summary:

  • Apparatus: The animal is placed in a sealed chamber (plethysmograph) with a continuous flow of air.

  • Acclimation: The animal is allowed to acclimate to the chamber.

  • Baseline Measurement: Respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) are recorded to establish a baseline.

  • Drug Administration: (S)-Methadone or a control is administered.

  • Post-treatment Measurement: Respiratory parameters are continuously monitored to detect any changes from baseline, such as a decrease in respiratory rate or volume, which would indicate respiratory depression.[15][16]

G Animal Animal Chamber Chamber Animal->Chamber Place in Plethysmograph Baseline Baseline Chamber->Baseline Acclimate & Record Baseline Drug_Admin Drug_Admin Baseline->Drug_Admin Administer (S)-Methadone Monitoring Monitoring Drug_Admin->Monitoring Continuously Monitor Respiration Analysis Analysis Monitoring->Analysis Analyze for Respiratory Depression

Whole-Body Plethysmography Workflow

Signaling Pathway

(S)-Methadone exerts its effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR).

G S_Methadone (S)-Methadone MOR µ-Opioid Receptor (GPCR) S_Methadone->MOR G_Protein Gαi/o Protein MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP K_Channel ↑ K⁺ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel Neuronal_Activity ↓ Neuronal Excitability K_Channel->Neuronal_Activity Ca_Channel->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Resp_Depression Respiratory Depression Neuronal_Activity->Resp_Depression

(S)-Methadone Signaling Pathway

References

Comparative Pharmacology of Methadone Enantiomers: An Evaluation of (S)-Methadone and (R)-Methadone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the stereoisomers of methadone, (S)-methadone and (R)-methadone, reveals distinct pharmacological profiles that challenge the consideration of (S)-methadone as a standalone non-addictive opioid alternative. Instead, the evidence underscores the nuanced contributions of each enantiomer to the therapeutic and adverse effects of racemic methadone, the commonly used form of the medication. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, integrating experimental data and methodologies to elucidate the individual roles of (S)- and (R)-methadone.

Executive Summary

Racemic methadone, a cornerstone in the treatment of opioid use disorder and chronic pain, is a mixture of two enantiomers: (R)-methadone and (S)-methadone. The therapeutic opioid effects are predominantly attributed to (R)-methadone, a potent µ-opioid receptor agonist. In contrast, (S)-methadone exhibits significantly lower affinity for opioid receptors but functions as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide dissects the pharmacology of each enantiomer, presenting a comparative analysis of their receptor binding affinities, analgesic properties, and potential for adverse effects. The data suggest that while (S)-methadone lacks significant opioid-mediated analgesic and addictive properties, its NMDA receptor antagonism and potential contribution to adverse effects, such as cardiac arrhythmias, define its pharmacological character.

Data Presentation: Quantitative Comparison of Methadone Enantiomers

The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the key differences in receptor binding and analgesic potency between (S)-methadone, (R)-methadone, and for context, morphine.

Table 1: Opioid Receptor Binding Affinities

Compoundµ-Opioid Receptor (IC50, nM)δ-Opioid Receptor Affinityκ-Opioid Receptor Affinity
(R)-Methadone 3.0 - 6.9[1]Low[1][2]Low[1][2]
(S)-Methadone 26.4 - 88[1]Low[1][2]Low[1][2]
Morphine Resembles (R)-Methadone[1]LowLow

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Analgesic and Adverse Effects

Feature(R)-Methadone(S)-MethadoneRacemic Methadone
Primary Mechanism µ-Opioid Receptor Agonist[2][3]NMDA Receptor Antagonist[4]Mixed µ-Opioid Agonist and NMDA Antagonist[5]
Analgesic Potency High (responsible for most of the analgesic effect of the racemate)Low to negligible opioid-mediated analgesiaEffective for nociceptive and neuropathic pain
Addiction Liability High (similar to other µ-opioid agonists)Not established as an opioid of abuseHigh, managed in maintenance therapy
hERG Channel Blockade Lower potencyHigher potency (implicated in QTc prolongation)[3][6]Risk of QTc prolongation
Subjective Effects Euphoria, sedation, analgesia[2]May contribute to negative mood states (tension, fatigue, confusion)[2]Combination of effects

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action and a typical research workflow for evaluating enantiomers, the following diagrams are provided.

cluster_R_Methadone (R)-Methadone Pathway R_Methadone (R)-Methadone Mu_Opioid_Receptor µ-Opioid Receptor R_Methadone->Mu_Opioid_Receptor Binds with high affinity G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia & Withdrawal Suppression cAMP->Analgesia Ion_Channels->Analgesia

(R)-Methadone Signaling Pathway

cluster_S_Methadone (S)-Methadone Pathway S_Methadone (S)-Methadone NMDA_Receptor NMDA Receptor S_Methadone->NMDA_Receptor Noncompetitive antagonist Ca_Influx Blockade of Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Activates Neuronal_Excitation ↓ Neuronal Excitation & Plasticity Ca_Influx->Neuronal_Excitation Neuropathic_Pain Modulation of Neuropathic Pain & Tolerance Neuronal_Excitation->Neuropathic_Pain

(S)-Methadone Signaling Pathway

cluster_Workflow Experimental Workflow for Enantiomer Comparison start Racemic Methadone separation Chiral Separation (e.g., HPLC) start->separation enantiomers (R)-Methadone (S)-Methadone separation->enantiomers in_vitro In Vitro Assays enantiomers->in_vitro in_vivo In Vivo Models (Rodent) enantiomers->in_vivo binding_assays Receptor Binding Assays (µ-opioid, NMDA) in_vitro->binding_assays functional_assays Functional Assays (e.g., GTPγS binding) in_vitro->functional_assays data_analysis Comparative Data Analysis binding_assays->data_analysis functional_assays->data_analysis analgesia_models Analgesia Models (e.g., tail-flick, hot plate) in_vivo->analgesia_models addiction_models Addiction Liability Models (e.g., self-administration, conditioned place preference) in_vivo->addiction_models side_effect_models Side Effect Assessment (e.g., respiratory depression, cardiac function) in_vivo->side_effect_models analgesia_models->data_analysis addiction_models->data_analysis side_effect_models->data_analysis

Workflow for Enantiomer Comparison

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pharmacological agents. Below are representative protocols for key experiments cited in the evaluation of methadone enantiomers.

Competitive Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (IC50) of (R)- and (S)-methadone for the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor.

  • [³H]DAMGO (a radiolabeled µ-opioid agonist).

  • (R)-Methadone and (S)-Methadone solutions of varying concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Aliquots of cell membranes are incubated with a fixed concentration of [³H]DAMGO.

  • Increasing concentrations of the unlabeled ligands ((R)-methadone or (S)-methadone) are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid, such as naloxone.

  • The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a microplate harvester to separate bound from free radioligand.

  • Filters are washed with ice-cold incubation buffer.

  • Scintillation fluid is added to the filters, and radioactivity is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is calculated as the IC50 value.

Rodent Model of Analgesia: Hot Plate Test

Objective: To assess the analgesic efficacy of (R)- and (S)-methadone.

Materials:

  • Male Sprague-Dawley rats.

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • (R)-Methadone and (S)-Methadone solutions for injection (e.g., subcutaneous).

  • Vehicle control (e.g., saline).

Procedure:

  • Animals are habituated to the testing room and apparatus before the experiment.

  • A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each rat when placed on the hot plate. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Animals are randomly assigned to receive an injection of vehicle, (R)-methadone, or (S)-methadone at various doses.

  • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response on the hot plate is measured again.

  • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-response curves are generated to determine the ED50 for each compound.

NMDA Receptor Antagonism: NMDA-Induced Hyperalgesia Model

Objective: To evaluate the in vivo NMDA receptor antagonist activity of (S)-methadone.

Materials:

  • Male Wistar rats with intrathecal catheters.

  • N-methyl-D-aspartate (NMDA) solution for intrathecal injection.

  • (S)-Methadone solution for intrathecal injection.

  • Apparatus for assessing thermal nociception (e.g., radiant heat source for paw withdrawal latency).

Procedure:

  • Rats are surgically implanted with intrathecal catheters for direct drug administration to the spinal cord.

  • A baseline thermal paw withdrawal latency is determined.

  • A sub-toxic dose of NMDA is administered intrathecally to induce thermal hyperalgesia (a decreased paw withdrawal latency).

  • In separate groups of animals, (S)-methadone is administered intrathecally at various doses prior to the NMDA injection.

  • Paw withdrawal latencies are measured at time points after NMDA administration to assess the ability of (S)-methadone to block the development of hyperalgesia.

  • The dose of (S)-methadone that effectively prevents the NMDA-induced decrease in paw withdrawal latency is determined.

Conclusion

The pharmacological profiles of (S)- and (R)-methadone are distinct and complementary within the racemic mixture. (R)-methadone is the primary driver of the desired opioid effects, including analgesia and the suppression of withdrawal symptoms, and is therefore responsible for the therapeutic efficacy of methadone in opioid use disorder and pain management. (S)-methadone, while lacking significant opioid activity, contributes to the overall pharmacological profile of racemic methadone through its antagonism of the NMDA receptor. This action may play a role in mitigating tolerance to opioids and in managing neuropathic pain. However, the assertion that (S)-methadone could serve as a non-addictive opioid alternative is not supported by current evidence. Its own pharmacological activities and potential for adverse effects, particularly cardiotoxicity, necessitate a more nuanced understanding of its role. Future research should continue to explore the potential therapeutic applications of isolated (S)-methadone, particularly in the context of its NMDA receptor antagonism, while carefully considering its safety profile.

References

A Comparative Analysis of the Cardiac Safety Profiles of Methadone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of (R)-methadone, (S)-methadone, and their racemic mixture, focusing on their differential effects on cardiac ion channels and the implications for patient safety.

Methadone, a synthetic opioid widely used for pain management and opioid addiction treatment, has been associated with cardiac arrhythmias, specifically torsade de pointes, linked to the prolongation of the QT interval on an electrocardiogram.[1] This cardiotoxicity is primarily mediated through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] Methadone is a chiral molecule and is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic effects are largely attributed to the (R)-enantiomer, which is a potent µ-opioid agonist.[1] Conversely, emerging evidence strongly suggests that the (S)-enantiomer is the primary contributor to the adverse cardiac events associated with methadone therapy.[1][3] This guide provides a side-by-side analysis of the cardiac safety profiles of methadone enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Cardiac Safety Data

The following table summarizes the key quantitative data from in vitro and clinical studies, highlighting the differential cardiac effects of methadone enantiomers.

Parameter(R)-Methadone(S)-MethadoneRacemic MethadoneKey Findings & References
hERG Channel Inhibition (IC50) 7 µM2 µM0.21 ± 0.02 µM (r/s-methadone)(S)-methadone is approximately 3.5 times more potent in blocking the hERG current than (R)-methadone.[3][4]
hERG Current Reduction (at 0.1 µM) 26 ± 4%50 ± 4%40 ± 4%A significant difference in the percentage of current inhibition was observed between the enantiomers.[5][6][7]
hERG Current Reduction (at 0.3 µM) 53 ± 3%76 ± 5%Not explicitly statedThe greater inhibitory effect of (S)-methadone persists at higher concentrations.[5][6][7]
hERG Gene Expression No significant effectSignificantly reducedSignificantly reducedChronic treatment with (S)- and racemic methadone, but not (R)-methadone, reduces hERG mRNA expression in human primary cardiomyocytes.[2]
hERG Protein Expression No significant effectSignificantly decreasedNo significant effectOnly (S)-methadone treatment for 5 days led to a significant decrease in hERG protein expression.[2]
Clinical QTc Interval Changes Associated with a shorter QTc interval compared to racemic methadone.[8]Implicated in QT interval prolongation, especially in CYP2B6 slow metabolizers.[3]Dose-dependent prolongation of the QTc interval has been reported.[9]Replacing racemic methadone with (R)-methadone has been shown to reduce QT interval prolongation.[2][8]
Other Cardiac Ion Channels Less studied individuallyLess studied individuallyInhibits inward rectifier K+ current (IK1) with an IC50 of 1.5 µmol/L and also affects sodium (hNav1.5) and calcium (hCav1.2) channels at higher concentrations.[10][11]Methadone's arrhythmogenic risk may be amplified by its effects on multiple ion channels beyond hERG.[10]

Signaling Pathway: hERG Channel Inhibition

The primary mechanism underlying methadone-induced QT prolongation is the direct blockade of the hERG potassium channel. The following diagram illustrates this inhibitory interaction.

cluster_membrane Cardiomyocyte Membrane cluster_drugs Methadone Enantiomers cluster_effect Cellular Effect cluster_ecg ECG Manifestation hERG hERG K+ Channel K_ion_out K+ Efflux hERG->K_ion_out Repolarization Current (IKr) Reduced_IKr Reduced IKr K_ion_in K+ S_Methadone (S)-Methadone S_Methadone->hERG Strong Inhibition R_Methadone (R)-Methadone R_Methadone->hERG Weak Inhibition Delayed_Repol Delayed Repolarization Reduced_IKr->Delayed_Repol Prolonged_AP Prolonged Action Potential Delayed_Repol->Prolonged_AP QT_Prolongation QTc Prolongation Prolonged_AP->QT_Prolongation

Caption: Inhibition of the hERG potassium channel by methadone enantiomers.

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological studies, specifically the whole-cell patch-clamp technique, and gene expression analyses.

Whole-Cell Patch-Clamp Assay for hERG Current Measurement

This technique is the gold standard for assessing the effect of compounds on ion channel function.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • A glass micropipette filled with an intracellular solution is sealed onto the surface of a single cell.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -50 mV to record the characteristic tail current.[6]

  • Drug Application: Methadone enantiomers at various concentrations are perfused over the cell.

  • Data Acquisition and Analysis: hERG currents are recorded before and after drug application. The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[6]

Experimental Workflow: Patch-Clamp Assay

The following diagram outlines the key steps in a whole-cell patch-clamp experiment to assess hERG channel inhibition.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture hERG-expressing HEK293 cells B Plate cells on glass coverslips A->B C Establish whole-cell patch-clamp configuration B->C D Apply voltage protocol to elicit hERG current C->D E Record baseline hERG current D->E F Perfuse with methadone enantiomer E->F G Record hERG current in presence of drug F->G H Calculate percent current inhibition G->H I Generate concentration- response curve H->I J Determine IC50 value I->J

Caption: Workflow for a whole-cell patch-clamp experiment.

Discussion and Implications

The presented data consistently demonstrate a stereoselective effect of methadone on cardiac ion channels, with (S)-methadone exhibiting a significantly more potent blockade of the hERG channel than (R)-methadone.[3][4] This is further supported by evidence that (S)-methadone can also downregulate the expression of the hERG gene and protein, potentially exacerbating its cardiotoxic effects over time.[2]

Clinical observations align with these in vitro findings. Studies have shown that patients who are slow metabolizers of (S)-methadone, due to genetic variations in the CYP2B6 enzyme, have higher plasma concentrations of this enantiomer and a correspondingly greater risk of QT interval prolongation.[3] Conversely, switching patients from racemic methadone to (R)-methadone has been demonstrated to shorten the QTc interval, suggesting a safer cardiac profile for the (R)-enantiomer.[8]

While hERG channel inhibition is the primary concern, it is important to note that racemic methadone has also been shown to affect other cardiac ion channels, including the inward rectifier potassium current (IK1) and, at higher concentrations, sodium and calcium channels.[10][11] The blockade of multiple ion channels could contribute to an increased risk of arrhythmia.[10] Further research is warranted to delineate the specific effects of each enantiomer on these other channels.

Conclusion

The evidence strongly indicates that the cardiac liability of methadone is predominantly associated with the (S)-enantiomer. The development and use of the therapeutically active (R)-enantiomer as a single-isomer formulation could significantly reduce the risk of cardiac arrhythmias and sudden death in patients requiring methadone therapy.[1][3] This approach would align with a growing trend in drug development to utilize single-enantiomer drugs to improve safety and efficacy. For researchers and drug development professionals, these findings underscore the critical importance of evaluating the stereoselective pharmacology and toxicology of chiral drugs early in the development process.

References

A Comparative Guide to the Therapeutic Effects of (S)-Methadone and Alternatives: Correlating In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of (S)-Methadone with key opioid alternatives—morphine, buprenorphine, and levorphanol. By correlating in vitro binding affinities and functional potencies with in vivo analgesic effects, this document aims to offer a clear, data-driven perspective for researchers in pain management and opioid pharmacology.

Mechanism of Action: A Tale of Two Receptors

The primary therapeutic effect of (S)-Methadone and its comparators is analgesia, predominantly mediated through their interaction with the µ-opioid receptor (MOR). However, a key differentiator for methadone and levorphanol is their additional activity as N-methyl-D-aspartate (NMDA) receptor antagonists. This dual mechanism is thought to contribute to their efficacy in treating neuropathic pain and potentially mitigating the development of tolerance.[1][2][3][4]

(S)-Methadone , the less active enantiomer of racemic methadone, primarily acts as a MOR agonist.[1] While the (R)-enantiomer is principally responsible for the analgesic effects of racemic methadone, (S)-methadone also demonstrates MOR agonism.[1][5]

Morphine , the archetypal opioid analgesic, exerts its effects primarily through agonism at the MOR.[6] Its interaction with the NMDA receptor is less direct; chronic morphine administration can lead to an upregulation of NMDA receptor activity, which is implicated in the development of hyperalgesia and tolerance.[7][8]

Buprenorphine exhibits a unique pharmacological profile as a partial agonist at the MOR and an antagonist at the κ-opioid receptor (KOR).[9][10] This partial agonism results in a "ceiling effect" for respiratory depression, potentially offering a wider safety margin compared to full agonists.[11]

Levorphanol , a potent opioid agonist, interacts with µ, δ, and κ opioid receptors.[2][12] Notably, it is also a potent non-competitive NMDA receptor antagonist, with a greater affinity for this receptor than methadone.[4][13]

In Vitro Comparative Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of (S)-Methadone and its alternatives at the µ-opioid and NMDA receptors. Lower Ki and EC50/IC50 values indicate higher binding affinity and potency, respectively.

Table 1: µ-Opioid Receptor (MOR) Binding and Functional Data

CompoundBinding Affinity (Ki, nM)Functional Assay (EC50/IC50, nM)Assay Type
(S)-Methadone 60.5 ± 0.1[1]144% of basal [35S]GTPγS binding at 1 µM[1][35S]GTPγS Binding
(R)-Methadone 7.5 ± 0.1[1]270% of basal [35S]GTPγS binding at 1 µM[1][35S]GTPγS Binding
Morphine 1-100[14]--
Buprenorphine <1[14]--
Levorphanol <1[14]Full agonist (compared to DAMGO)[15][35S]GTPγS Binding

Table 2: NMDA Receptor Antagonist Activity

CompoundBinding Affinity (Ki, µM)Notes
(S)-Methadone Does not occupy NMDARs in vivo in rats[1]-
Morphine Indirectly activates NMDA receptors with chronic use[7][8]-
Buprenorphine Indirectly modulates NMDA receptor activation via KOR antagonism[9]-
Levorphanol 0.6[13]Greater affinity than methadone[13]

In Vivo Comparative Data: Analgesic Efficacy

The analgesic effects of these compounds are typically evaluated in animal models using tests such as the hot plate and tail flick assays, which measure the response latency to a thermal stimulus.

Table 3: In Vivo Analgesic Potency

CompoundAnimal ModelTestED50 (mg/kg)Route of Administration
(S)-Methadone RatAnalgesiaSimilar efficacy as (R)-MTD[1]-
Morphine MouseHot Plate7 (analgesic dose)[16]-
Buprenorphine Rat---
Levorphanol MouseTail Flick~0.5 (s.c.)Subcutaneous

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor.

  • Radioligand: A radiolabeled opioid antagonist, such as [3H]diprenorphine or [3H]naloxone, is used as the ligand.

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot Plate Test

Objective: To assess the central analgesic activity of a compound in rodents.

Methodology:

  • Apparatus: A hot plate apparatus consisting of a metal surface maintained at a constant temperature (typically 52-55°C) enclosed by a clear acrylic cylinder.[17][18]

  • Acclimation: Animals (mice or rats) are allowed to acclimate to the testing room for at least 30-60 minutes before the experiment.[17]

  • Baseline Latency: Each animal is placed on the hot plate, and the time taken to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[17][19]

  • Drug Administration: The test compound or vehicle is administered to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Latency: At predetermined time points after drug administration, the animals are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

In Vivo Tail Flick Test

Objective: To evaluate the spinal analgesic activity of a compound in rodents.

Methodology:

  • Apparatus: A tail flick apparatus that focuses a beam of high-intensity light on the animal's tail.[20]

  • Restraint: The animal (typically a rat) is gently restrained, with its tail exposed to the heat source.[18]

  • Baseline Latency: The time taken for the animal to flick its tail away from the heat source is automatically recorded as the baseline latency. A cut-off time is employed to prevent tissue injury.[21]

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: The tail flick latency is measured at various time points after drug administration.[21]

  • Data Analysis: The analgesic effect is determined by the increase in tail flick latency compared to the baseline.

Signaling Pathways

The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

(S)-Methadone and Morphine Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux ATP ATP ATP->cAMP Conversion Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia Opioid (S)-Methadone / Morphine Opioid->MOR Binds

Caption: Canonical G-protein signaling pathway for MOR agonists.

Levorphanol's Dual Signaling Pathway

Levorphanol_Signaling cluster_opioid Opioid Receptor Signaling cluster_nmda NMDA Receptor Signaling Levorphanol Levorphanol MOR µ, δ, κ Receptors Levorphanol->MOR Agonist NMDA_R NMDA Receptor Levorphanol->NMDA_R Antagonist G_protein_signaling G-protein Signaling Cascade MOR->G_protein_signaling Analgesia Analgesia G_protein_signaling->Analgesia Ca_influx_nmda ↓ Ca²⁺ Influx NMDA_R->Ca_influx_nmda Reduced_Tolerance Reduced Tolerance/Hyperalgesia Ca_influx_nmda->Reduced_Tolerance Analgesic_Screening_Workflow start Compound Library in_vitro In Vitro Screening start->in_vitro binding_assay Receptor Binding Assays (Ki determination) in_vitro->binding_assay functional_assay Functional Assays (EC50/IC50 determination) in_vitro->functional_assay in_vivo In Vivo Testing in Animal Models binding_assay->in_vivo functional_assay->in_vivo hot_plate Hot Plate Test (Central Analgesia) in_vivo->hot_plate tail_flick Tail Flick Test (Spinal Analgesia) in_vivo->tail_flick lead_optimization Lead Optimization hot_plate->lead_optimization tail_flick->lead_optimization candidate Drug Candidate lead_optimization->candidate

References

Safety Operating Guide

Personal protective equipment for handling Methetoin, (S)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on safety data sheets for Methadone Hydrochloride. It is strongly recommended to consult the specific safety data sheet (SDS) for Methetoin, (S)- upon acquisition and before handling.

Methetoin, (S)-, a potent pharmacologically active substance, requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.

Hazard Identification and Personal Protective Equipment

Methetoin, (S)- is classified with significant health hazards, including being fatal if swallowed and causing drowsiness or dizziness.[1] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[1][2][3] Therefore, appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against dust particles which may cause eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary.Prevents skin contact, as the substance can be harmful and may cause an allergic skin reaction.[2][3][4]
Respiratory Protection NIOSH-approved respirator with appropriate filter for dusts and mists.Required in case of inadequate ventilation or when dust is generated to prevent inhalation.[2]

Operational and Handling Plan

Safe handling practices are crucial to prevent accidental exposure. All operations should be conducted in a designated area with proper engineering controls.

Workflow for Handling Methetoin, (S)-

prep Preparation handling Handling prep->handling Proceed to handling decon Decontamination handling->decon After handling storage Storage handling->storage Store remaining substance disposal Disposal decon->disposal Dispose of waste

Caption: A simplified workflow for the safe handling of Methetoin, (S)-.

Step-by-Step Handling Protocol:

  • Preparation:

    • Obtain and thoroughly read the Safety Data Sheet (SDS).[1]

    • Ensure all necessary PPE is available and in good condition.[2]

    • Work in a well-ventilated area, preferably under a chemical fume hood.

    • Have an emergency plan and necessary spill control materials readily accessible.

  • Handling:

    • Avoid breathing dust or fumes.[2]

    • Do not eat, drink, or smoke when using this product.[2]

    • Wash hands thoroughly after handling.[2]

    • Take off contaminated clothing and wash it before reuse.[2][4]

  • Decontamination:

    • Clean the work area thoroughly after handling the substance.

    • Decontaminate all equipment used in the process.

Disposal Plan

Proper disposal of Methetoin, (S)- and its contaminated waste is essential to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines

Waste TypeDisposal Method
Unused Product Dispose of contents/container in accordance with local, regional, national, and international regulations.[1] Contact a licensed professional waste disposal service.
Contaminated PPE Dispose of as hazardous waste in a properly labeled container.
Spill Cleanup Material Collect with an inert absorbent material and place in a suitable container for disposal as hazardous waste.

Disposal Decision Tree

start Waste Generated is_contaminated Is the waste contaminated with Methetoin, (S)-? start->is_contaminated hazardous Dispose as Hazardous Waste is_contaminated->hazardous Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No

Caption: A decision tree for the proper disposal of waste.

Emergency Procedures

In case of exposure, immediate action is critical.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
In Case of Eye Contact Rinse with water. Get medical attention if irritation develops and persists.[1]

This guide is intended to provide essential, immediate safety and logistical information for handling Methetoin, (S)-. Always prioritize safety and consult the specific SDS for your product.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.